2,3,5,6-Tetramethylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetramethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPYGAYAQAHJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455711 | |
| Record name | 2,3,5,6-Tetramethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17432-37-0 | |
| Record name | 2,3,5,6-Tetramethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetramethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 2,3,5,6-Tetramethylbenzaldehyde: A Technical Guide for Advanced Chemical Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 2,3,5,6-tetramethylbenzaldehyde, a specialized aromatic aldehyde. Addressed to an audience of researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural outlines to deliver a comprehensive analysis of the prevailing synthetic strategies. The core focus is on the direct formylation of 1,2,4,5-tetramethylbenzene (durene), evaluating the mechanistic underpinnings, practical execution, and comparative advantages of key named reactions, including the Gattermann, Gattermann-Koch, and Vilsmeier-Haack formylations. By grounding theoretical discussion in field-proven protocols and explaining the causality behind experimental choices, this guide serves as a robust resource for the laboratory-scale synthesis of this valuable chemical intermediate.
Introduction: The Role of Sterically Hindered Aromatic Aldehydes in Synthesis
Polysubstituted aromatic aldehydes are fundamental building blocks in the landscape of organic synthesis. Their utility stems from the reactivity of the aldehyde functional group, which serves as a versatile handle for constructing more complex molecular architectures through reactions such as Wittig olefinations, reductive aminations, and aldol condensations. While simple benzaldehydes are widely available, molecules like 2,3,5,6-tetramethylbenzaldehyde, characterized by significant steric hindrance around the formyl group, offer unique properties. The tetramethyl substitution pattern locks the molecule into a specific conformation, influencing the stereochemical outcome of subsequent reactions and modulating the electronic properties of the aromatic ring.
Although 2,3,5,6-tetramethylbenzaldehyde is not widely cited as a direct precursor to a specific commercial drug, its structural motifs are relevant to medicinal chemistry. Polysubstituted aromatic rings are common scaffolds in bioactive molecules, where substitution patterns are fine-tuned to optimize binding affinity, metabolic stability, and pharmacokinetic profiles.[1] Therefore, 2,3,5,6-tetramethylbenzaldehyde represents a valuable, specialized intermediate for accessing novel chemical space in drug discovery and materials science. Its parent hydrocarbon, durene, is a significant industrial chemical, notably serving as the precursor to pyromellitic dianhydride, a monomer for high-performance polyimides like Kapton®.[2] This underscores the industrial relevance of durene-derived compounds.
This guide will focus primarily on the most direct and efficient methods for synthesizing 2,3,5,6-tetramethylbenzaldehyde, namely the electrophilic formylation of durene.
Strategic Overview of Synthetic Pathways
The synthesis of 2,3,5,6-tetramethylbenzaldehyde can be approached via several strategic routes. The most direct and atom-economical method is the single-step formylation of the commercially available starting material, durene. Alternative, multi-step pathways exist but are generally less efficient.
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} dddot Caption: Overview of synthetic strategies for 2,3,5,6-tetramethylbenzaldehyde.
In-Depth Analysis of Direct Formylation Methods
The direct introduction of a formyl group onto the durene ring is an electrophilic aromatic substitution reaction. The high electron density of the durene ring, resulting from the activating effect of four methyl groups, makes it an excellent substrate for these reactions. The choice of method depends on factors such as available equipment (especially for handling gases like CO or HCl), safety considerations (e.g., toxicity of cyanide reagents), and desired scale.
The Gattermann Reaction and its Adams Modification
The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The reactive electrophile is generated in situ.
Mechanism Insight: The reaction of HCN and HCl with AlCl₃ generates a formimidoyl chloride-Lewis acid complex, which then rearranges to the highly electrophilic N-aluminodichloro-methyliminium cation, [CH=N-AlCl₂]⁺. The electron-rich durene ring attacks this electrophile, and subsequent hydrolysis of the resulting aldimine intermediate yields the aldehyde.
Trustworthiness & Practicality (The Adams Modification): Due to the extreme toxicity and difficult handling of anhydrous HCN gas, the Adams modification is almost universally employed. This variation generates HCN in situ from a solid cyanide source, typically zinc cyanide (Zn(CN)₂), and gaseous HCl.[4] While still requiring stringent safety protocols due to the generation of HCN, it avoids the need to handle the liquefied gas directly. This method is exceptionally reliable and is documented in Organic Syntheses for the analogous formylation of mesitylene, attesting to its robustness.[5]
The Gattermann-Koch Reaction
A close variant, the Gattermann-Koch reaction, utilizes carbon monoxide (CO) and HCl in the presence of AlCl₃ and a copper(I) chloride (CuCl) co-catalyst.[4]
Mechanism Insight: This reaction is thought to proceed via the formation of the unstable formyl chloride (HCOCl), which then complexes with the Lewis acid to generate the electrophilic formyl cation, [HCO]⁺.[6] The CuCl is believed to act as a carrier, complexing with CO to increase its local concentration and facilitate the formation of the electrophile.
Causality of Experimental Choices: This method is particularly well-suited for alkylbenzenes like durene.[4] However, it is generally not applicable to highly activated systems like phenols or anilines. The requirement of high-pressure equipment to handle carbon monoxide can be a significant limitation for many research laboratories, making it more common in industrial settings.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction employs a milder set of reagents: a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) or oxalyl chloride.[7]
Mechanism Insight: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [ClCH=N⁺(CH₃)₂], known as the Vilsmeier reagent.[8] This electrophile is less reactive than the formyl cation of the Gattermann-Koch reaction. The aromatic ring attacks the Vilsmeier reagent, and the resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde.
Causality of Experimental Choices: While effective for very electron-rich arenes (e.g., anilines, phenols) and heterocycles, the Vilsmeier-Haack reaction can be sluggish for less activated substrates like simple alkylbenzenes.[7][8] Its success with durene would depend on carefully optimized conditions, potentially requiring higher temperatures or longer reaction times. The primary advantage is the avoidance of highly toxic gases like HCN or CO.
Rieche Formylation
This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) with a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃), to formylate aromatic rings.[4]
Mechanism Insight: The Lewis acid coordinates to the ether oxygen, facilitating the departure of a chloride ion to generate a potent electrophile, the methoxychlorocarbenium ion [Cl-C⁺H-OCH₃]. This species is attacked by the durene ring. Subsequent hydrolysis of the intermediate acetal yields the aldehyde.
Causality of Experimental Choices: This method can be highly effective and offers good regioselectivity, particularly for electron-rich substrates.[9] The choice of Lewis acid is critical; TiCl₄ often provides milder conditions and improved selectivity compared to AlCl₃.[9] The primary drawback is the carcinogenic nature of dichloromethyl methyl ether, requiring strict handling precautions.
Comparative Summary
The selection of a formylation method is a balance of substrate reactivity, safety, equipment availability, and scale.
| Method | Formylating Agent | Catalyst / Reagent | Key Advantages | Key Disadvantages |
| Gattermann (Adams) | Zn(CN)₂ / HCl | AlCl₃ | High reliability; well-documented; avoids handling HCN gas. | Generates toxic HCN in situ; requires gaseous HCl. |
| Gattermann-Koch | CO / HCl | AlCl₃ / CuCl | Uses inexpensive reagents; good for alkylbenzenes. | Requires high-pressure equipment; CO is highly toxic. |
| Vilsmeier-Haack | DMF | POCl₃ | Avoids highly toxic gases; mild reagents. | Less reactive electrophile; may require forcing conditions for durene. |
| Rieche | Cl₂CHOCH₃ | TiCl₄ or AlCl₃ | High yields and good selectivity possible. | Reagent (Cl₂CHOCH₃) is a potent carcinogen. |
Field-Proven Experimental Protocol: Gattermann Formylation of Durene
The following protocol is adapted from the highly reliable Organic Syntheses procedure for the analogous preparation of 2,4,6-trimethylbenzaldehyde (mesitaldehyde).[5] This self-validating system provides a robust foundation for the successful synthesis of 2,3,5,6-tetramethylbenzaldehyde.
Reaction Scheme:
Materials and Equipment
| Material | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |
| Durene | 134.22 | 0.50 | 67.1 g | Must be dry. |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 0.74 | 87 g | Highly Toxic. Handle with extreme care. |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.30 | 173 g | Anhydrous, finely ground. Highly hygroscopic. |
| 1,1,2,2-Tetrachloroethane | 167.85 | - | 250 mL | Dry solvent. |
| Hydrogen Chloride (gas) | 36.46 | - | - | From a cylinder. Must be dry. |
| Crushed Ice | - | - | ~2 kg | For workup. |
| Conc. Hydrochloric Acid | - | - | 60 mL | For workup. |
Equipment:
-
1-L three-necked round-bottom flask
-
Efficient overhead mechanical stirrer
-
Reflux condenser with a drying tube
-
Gas inlet tube extending below the surface of the reaction mixture
-
Thermometer
-
Ice-water bath
-
Heating mantle
-
Large beaker or flask (4-L) for decomposition
-
Steam distillation apparatus
Step-by-Step Procedure
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} dddot Caption: Experimental workflow for the Gattermann synthesis of the target aldehyde.
-
Initial Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, condenser, and gas inlet tube, combine durene (67.1 g, 0.50 mol), zinc cyanide (87 g, 0.74 mol), and 250 mL of dry 1,1,2,2-tetrachloroethane.[5]
-
Hydrogen Chloride Saturation: Stir the mixture at room temperature and pass a rapid stream of dry hydrogen chloride gas through the suspension. Continue this for approximately 2-3 hours, by which time the solid zinc cyanide should be fully decomposed into the soluble zinc chloride and HCN.[5]
-
Addition of Lewis Acid: Immerse the flask in an ice-water bath. With very vigorous stirring, add finely ground anhydrous aluminum chloride (173 g, 1.30 mol) in portions, ensuring the internal temperature does not exceed 10 °C.[5]
-
Reaction: Remove the ice bath and resume the stream of hydrogen chloride for the remainder of the reaction. The heat of the reaction will cause the temperature to rise. Once the initial exotherm subsides, gently heat the mixture to maintain a temperature of 65–70 °C for an additional 3 hours.[5]
-
Decomposition and Hydrolysis: After cooling the dark, viscous mixture, cautiously pour it with manual stirring into a 4-L beaker containing approximately 2 kg of crushed ice and 60 mL of concentrated hydrochloric acid. Allow the mixture to stand overnight. Transfer the mixture to a suitable flask and heat at reflux for 3 hours to ensure complete hydrolysis of the intermediate aldiminium salt.[5]
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer once with a small portion of tetrachloroethane. Combine the organic layers and wash them with a 10% sodium carbonate solution, followed by water.[5]
-
Purification: The crude 2,3,5,6-tetramethylbenzaldehyde can be purified by steam distillation or, preferably, by vacuum distillation to yield the final product.
Conclusion and Outlook
The synthesis of 2,3,5,6-tetramethylbenzaldehyde is most effectively achieved via the direct formylation of durene. Among the available methods, the Gattermann reaction, specifically utilizing the Adams modification with zinc cyanide, presents a highly reliable and well-documented laboratory-scale procedure. While other methods like the Gattermann-Koch and Rieche formylations are viable, they involve either specialized high-pressure equipment or highly carcinogenic reagents, making the Gattermann approach a more practical choice for most research settings. The Vilsmeier-Haack reaction remains a milder alternative, though its efficacy for a less-activated substrate like durene may be limited.
As a sterically defined aromatic aldehyde, 2,3,5,6-tetramethylbenzaldehyde holds potential as a key intermediate for synthesizing complex, conformationally restricted molecules. For professionals in drug discovery and materials science, mastering its synthesis provides access to a unique building block for developing novel compounds with tailored three-dimensional structures and properties. Future work may focus on optimizing greener and safer formylation conditions, potentially exploring solid acid catalysts or flow chemistry setups to mitigate the hazards associated with traditional Lewis acids and toxic reagents.
References
-
Wikipedia. (2023, May 27). 3,4,5-Trimethoxybenzaldehyde. Retrieved January 24, 2026, from [Link]
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Adams, R., & Levine, I. (1955). Benzaldehyde, 2,4,6-trimethyl-. Organic Syntheses, Coll. Vol. 3, p. 551. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 24, 2026, from [Link]
-
DTIC. (2018). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Retrieved January 24, 2026, from [Link]
-
Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Retrieved January 24, 2026, from [Link]
-
Grokipedia. (n.d.). Pyromellitic dianhydride. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (2023, October 29). Gattermann reaction. Retrieved January 24, 2026, from [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
-
Rico-Gómez, R., et al. (2015). Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. Tetrahedron, 71(15), 2352-2360. Retrieved from [Link]
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Wikipedia. (2023, August 15). Vilsmeier–Haack reaction. Retrieved January 24, 2026, from [Link]
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- 4. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 5. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 6. What is the gas phase oxidation process of pyromellitic dianhydride (PMDA) - Knowledge - Anquan Chemical [zbaqchem.com]
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- 9. youtube.com [youtube.com]
An In-Depth Technical Guide to 2,3,5,6-Tetramethylbenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetramethylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with four methyl groups and one formyl group. The extensive methylation, particularly at the ortho positions relative to the aldehyde, imparts significant steric hindrance. This structural feature governs its chemical reactivity and physical properties, making it a subject of interest in synthetic organic chemistry and as a building block in the development of novel molecules, including potential pharmaceutical agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2,3,5,6-tetramethylbenzaldehyde, with a focus on practical insights for researchers in the field.
Chemical and Physical Properties
The physicochemical properties of 2,3,5,6-tetramethylbenzaldehyde are summarized in the table below. It is important to note that while some experimental data for related isomers is available, specific experimental values for this compound are not widely reported. The data presented here are primarily computed values sourced from reputable chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | PubChem |
| Molecular Weight | 162.23 g/mol | PubChem |
| CAS Number | 17432-37-0 | PubChem |
| IUPAC Name | 2,3,5,6-tetramethylbenzaldehyde | PubChem |
| Appearance | White to off-white crystalline solid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | |
| XLogP3 | 2.8 | PubChem |
Synthesis of 2,3,5,6-Tetramethylbenzaldehyde
The synthesis of polysubstituted benzaldehydes, including 2,3,5,6-tetramethylbenzaldehyde, can be challenging due to steric hindrance and the potential for multiple isomers. A common and effective strategy involves the formylation of the corresponding polysubstituted benzene.
One plausible synthetic route is the Gattermann-Koch reaction or a related formylation method starting from durene (1,2,4,5-tetramethylbenzene). However, direct formylation of durene typically yields 2,4,5-trimethylbenzaldehyde.
Synthetic Workflow: A Representative Protocol
The following is a generalized protocol based on common synthetic strategies for polysubstituted benzaldehydes.
Caption: Key reactions of 2,3,5,6-tetramethylbenzaldehyde.
Oxidation
Like other aldehydes, 2,3,5,6-tetramethylbenzaldehyde can be oxidized to the corresponding carboxylic acid, 2,3,5,6-tetramethylbenzoic acid. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid can be used.
Reduction
The aldehyde can be reduced to the corresponding primary alcohol, (2,3,5,6-tetramethylphenyl)methanol. This can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl carbon is a characteristic reaction of aldehydes. However, in the case of 2,3,5,6-tetramethylbenzaldehyde, the steric bulk of the four methyl groups hinders the approach of nucleophiles. This can lead to slower reaction rates or the need for more forcing reaction conditions compared to less substituted benzaldehydes.
-
Grignard and Organolithium Reactions: Reactions with bulky organometallic reagents may be sluggish.
-
Wittig Reaction: The formation of alkenes via the Wittig reaction may require more reactive ylides or longer reaction times.
-
Cyanohydrin Formation: The addition of cyanide to form a cyanohydrin is a typical aldehyde reaction that may be affected by steric hindrance.
This steric shielding can also be synthetically useful, allowing for selective reactions in molecules with multiple reactive sites.
Applications in Drug Development and Research
Polysubstituted aromatic compounds are valuable scaffolds in medicinal chemistry. The methyl groups can influence the lipophilicity, metabolic stability, and binding orientation of a molecule within a biological target.
-
Scaffold for Bioactive Molecules: 2,3,5,6-Tetramethylbenzaldehyde can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality provides a handle for a variety of chemical transformations to build out molecular complexity.
-
Probing Steric Effects: In structure-activity relationship (SAR) studies, incorporating the 2,3,5,6-tetramethylphenyl group can help researchers understand the impact of steric bulk on the biological activity of a lead compound.
-
Intermediate in Fine Chemical Synthesis: Beyond pharmaceuticals, this compound can be an intermediate in the synthesis of specialty chemicals, polymers, and materials where its unique substitution pattern can impart desirable properties.
Safety and Handling
2,3,5,6-Tetramethylbenzaldehyde is classified as a hazardous substance.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). * Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
-
Always consult the Material Safety Data Sheet (MSDS) for the most up-to-date and detailed safety information before handling this chemical.
Conclusion
2,3,5,6-Tetramethylbenzaldehyde is a sterically hindered aromatic aldehyde with unique chemical properties that make it a valuable, albeit challenging, building block in organic synthesis. Its synthesis requires careful regiochemical control, and its reactivity is dominated by the steric encumbrance around the formyl group. For researchers in drug discovery and materials science, this compound offers opportunities to explore the effects of steric bulk on molecular interactions and to construct novel, highly substituted molecular architectures. Proper handling and adherence to safety protocols are essential when working with this chemical.
References
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PubChem. 2,3,5,6-Tetramethylbenzaldehyde. National Center for Biotechnology Information. [Link]
- Moody, C. J., & Pitts, M. R. (1998). A convenient synthesis of the six isomeric tri- and tetramethylbenzaldehydes. Synlett, 1998(9), 1028-1030. (A full text version of this article would provide a detailed synthetic protocol).
- Sigma-Aldrich. Safety Data Sheet for 2,3,5,6-Tetramethylbenzaldehyde.
-
Spectral Database for Organic Compounds (SDBS). (This database may contain spectral data for 2,3,5,6-tetramethylbenzaldehyde). [Link]
-
Thieme. (2010). A Convenient Synthesis of the Six Isomeric Tri- and Tetramethylbenzaldehydes. UCL Discovery. [Link]
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An In-depth Technical Guide to 2,3,5,6-Tetramethylbenzaldehyde (Duraldehyde)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,5,6-tetramethylbenzaldehyde, also known as duraldehyde. Its unique molecular architecture, characterized by a sterically hindered aldehyde functional group flanked by four methyl groups on the aromatic ring, imparts distinct chemical reactivity and physical properties. This document explores its synthesis, physicochemical characteristics, spectroscopic profile, and potential applications, with a particular focus on its relevance in medicinal chemistry and drug design. While specific documented applications are nascent, the principles of steric hindrance and its influence on molecular interactions suggest a promising role for this compound as a scaffold or intermediate in the development of novel therapeutics.
Introduction: The Significance of Steric Hindrance in Aromatic Aldehydes
Aromatic aldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials.[1] The introduction of bulky substituents onto the benzene ring, as seen in 2,3,5,6-tetramethylbenzaldehyde, creates significant steric hindrance around the reactive aldehyde group.[2] This steric shielding profoundly influences the molecule's reactivity, often necessitating tailored synthetic strategies to overcome the physical barrier to nucleophilic attack.[2] In the context of drug development, such steric encumbrance can be strategically employed to modulate ligand-receptor interactions, enhance metabolic stability, and fine-tune the pharmacokinetic profile of a drug candidate.[3] The four methyl groups in 2,3,5,6-tetramethylbenzaldehyde create a well-defined three-dimensional structure that can be exploited to probe the steric confines of binding pockets in biological targets.
Physicochemical and Spectroscopic Characterization
Compound Identity
-
Systematic Name: 2,3,5,6-Tetramethylbenzaldehyde
-
Common Name: Duraldehyde
-
CAS Number: 17432-37-0
-
Molecular Formula: C₁₁H₁₄O
-
Molecular Weight: 162.23 g/mol
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Source/Basis |
| Appearance | White to off-white solid | General characteristic of similar aromatic aldehydes. |
| Melting Point | Elevated compared to less substituted benzaldehydes due to high molecular symmetry. | The high melting point of the parent hydrocarbon, durene (79-81 °C), suggests a solid state at room temperature.[4] |
| Boiling Point | Higher than less substituted benzaldehydes due to increased molecular weight. | General trend for homologous series. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, toluene). | Based on its nonpolar hydrocarbon backbone. |
| Water Solubility | Low | The hydrophobic nature of the tetramethylbenzene ring limits aqueous solubility. |
Spectroscopic Profile (Predicted)
The spectroscopic data for 2,3,5,6-tetramethylbenzaldehyde can be predicted based on the functional groups present and the known spectral characteristics of analogous compounds.
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet peak expected around δ 9.8-10.5 ppm.
-
Aromatic Proton: A singlet peak for the lone aromatic proton.
-
Methyl Protons (-CH₃): Two distinct singlet peaks for the methyl groups, reflecting the molecular symmetry.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A peak expected in the range of δ 190-200 ppm.
-
Aromatic Carbons: Peaks corresponding to the substituted and unsubstituted carbons of the benzene ring.
-
Methyl Carbons: Peaks for the methyl group carbons.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, characteristic absorption band is expected around 1690-1710 cm⁻¹.[5]
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.[5]
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic and Alkyl): Absorptions above and below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 162.
-
Fragment Ions: A significant fragment at m/z = 161 ([M-H]⁺) and a peak corresponding to the loss of the formyl group (m/z = 133).
-
Synthesis of 2,3,5,6-Tetramethylbenzaldehyde
The synthesis of 2,3,5,6-tetramethylbenzaldehyde presents a challenge due to the steric hindrance of the starting material, 1,2,4,5-tetramethylbenzene (durene). Direct formylation methods commonly used for less substituted arenes often prove inefficient. The most plausible synthetic routes involve a two-step process: the introduction of a one-carbon functional group onto the durene ring, followed by its oxidation to the aldehyde.
Synthetic Workflow Overview
Caption: General synthetic strategy for 2,3,5,6-tetramethylbenzaldehyde.
Step 1: Synthesis of 2,3,5,6-Tetramethylbenzyl Alcohol
The initial step involves the introduction of a hydroxymethyl group onto the durene ring. This can be achieved through various methods, with chloromethylation followed by hydrolysis being a common approach.
Experimental Protocol: Chloromethylation of Durene and Subsequent Hydrolysis
Causality: This method introduces a reactive chloromethyl group that can be readily converted to the corresponding alcohol.
-
Chloromethylation: In a well-ventilated fume hood, dissolve durene in a suitable solvent such as carbon tetrachloride. Add paraformaldehyde and pass dry hydrogen chloride gas through the solution in the presence of a Lewis acid catalyst (e.g., zinc chloride) at a controlled temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched with water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
-
Hydrolysis: The crude 2,3,5,6-tetramethylbenzyl chloride is then hydrolyzed to the corresponding alcohol. This can be achieved by refluxing with an aqueous solution of a weak base, such as sodium carbonate.
-
Purification: The resulting 2,3,5,6-tetramethylbenzyl alcohol can be purified by recrystallization or column chromatography.
Step 2: Oxidation of 2,3,5,6-Tetramethylbenzyl Alcohol to 2,3,5,6-Tetramethylbenzaldehyde
The selective oxidation of the primary alcohol to the aldehyde is a critical step, as over-oxidation to the carboxylic acid must be avoided.[6] Several mild oxidizing agents are suitable for this transformation.
Experimental Protocol: TEMPO-Mediated Oxidation
Causality: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant allows for the selective and efficient oxidation of primary alcohols to aldehydes under mild conditions, minimizing the risk of over-oxidation.[7]
-
Reaction Setup: Dissolve 2,3,5,6-tetramethylbenzyl alcohol in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.
-
Addition of Reagents: Add a catalytic amount of TEMPO and a co-oxidant, such as sodium hypochlorite (bleach), in a biphasic system with an aqueous buffer (e.g., sodium bicarbonate) to maintain a slightly alkaline pH.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC.
-
Work-up and Purification: Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude 2,3,5,6-tetramethylbenzaldehyde can be purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The pronounced steric hindrance of 2,3,5,6-tetramethylbenzaldehyde governs its chemical reactivity. Nucleophilic attack at the carbonyl carbon is significantly impeded, often requiring more forcing reaction conditions or the use of smaller, highly reactive nucleophiles.
Nucleophilic Addition Reactions
Standard nucleophilic addition reactions, such as Grignard reactions or Wittig reactions, may proceed with lower yields compared to less hindered aldehydes. The choice of reagents and reaction conditions is crucial for successful transformations.
Reductive Amination
The formation of imines and subsequent reduction to amines can also be challenging due to the steric bulk around the aldehyde. The use of smaller amines and specialized reducing agents may be necessary to achieve good conversion.
Potential Applications in Drug Development
While specific examples of 2,3,5,6-tetramethylbenzaldehyde in drug development are not widely reported, its structural features suggest several potential applications:
-
Scaffold for Sterically Demanding Ligands: The rigid and bulky nature of the duraldehyde core can be used to design ligands that selectively target proteins with well-defined, sterically constrained binding pockets.
-
Modulation of Pharmacokinetic Properties: The four methyl groups can shield metabolically susceptible sites on a drug molecule, potentially increasing its metabolic stability and half-life.
-
Probing Structure-Activity Relationships (SAR): As a synthetic intermediate, it allows for the introduction of a sterically demanding motif, enabling a systematic investigation of the impact of steric bulk on biological activity.
Conclusion
2,3,5,6-Tetramethylbenzaldehyde is a unique aromatic aldehyde whose chemistry is dominated by the steric influence of its four methyl substituents. While its synthesis and subsequent reactions require careful consideration of this steric hindrance, its distinct structural properties make it a potentially valuable tool for medicinal chemists and drug discovery professionals. The principles of rational drug design suggest that the strategic incorporation of such sterically demanding fragments can lead to improved selectivity, metabolic stability, and overall efficacy of therapeutic agents. Further research into the synthesis and application of this intriguing molecule is warranted to fully unlock its potential in the development of novel pharmaceuticals.
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An In-Depth Technical Guide to 2,4,5-Trimethylbenzaldehyde (Duryl Aldehyde)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,5-trimethylbenzaldehyde, a substituted aromatic aldehyde commonly known by its trivial name, duryl aldehyde. This document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and characteristic chemical reactivity. A significant focus is placed on its potential as a versatile building block in medicinal chemistry and drug development, drawing parallels with structurally related compounds and exploring the synthesis of bioactive derivatives such as Schiff bases. Detailed experimental considerations, spectroscopic data for characterization, and safety protocols are included to furnish researchers with the practical insights required for laboratory applications.
Compound Identification and Nomenclature
2,4,5-Trimethylbenzaldehyde is an organic compound featuring a benzaldehyde core with three methyl group substituents. The systematic naming and identification of this compound are crucial for unambiguous scientific communication.
-
IUPAC Name: 2,4,5-trimethylbenzaldehyde[1]
-
Trivial Names: Duryl aldehyde, Duraldehyde[1]
-
CAS Registry Number: 5779-72-6[1]
-
Molecular Formula: C₁₀H₁₂O[1]
-
Molecular Weight: 148.20 g/mol [1]
A comprehensive list of synonyms and identifiers is provided in Table 1, reflecting the various contexts in which this compound is referenced in chemical literature and databases.
Table 1: Synonyms and Identifiers for 2,4,5-Trimethylbenzaldehyde
| Identifier Type | Value | Source |
| IUPAC Name | 2,4,5-trimethylbenzaldehyde | PubChem[1] |
| Synonym | Duryl aldehyde | PubChem[1] |
| Synonym | Duraldehyde | PubChem[1] |
| Synonym | Benzaldehyde, 2,4,5-trimethyl- | PubChem[1] |
| CAS Number | 5779-72-6 | PubChem[1] |
| PubChem CID | 22013 | PubChem[1] |
| ChEBI ID | CHEBI:192931 | PubChem[1] |
| InChIKey | LROJZZICACKNJL-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC1=CC(=C(C=C1C)C=O)C | PubChem[1] |
Physicochemical Properties
Understanding the physical and chemical properties of duryl aldehyde is fundamental for its handling, storage, and application in chemical synthesis. The compound is a solid at room temperature with a distinct melting point.
Table 2: Physicochemical Properties of 2,4,5-Trimethylbenzaldehyde
| Property | Value | Source |
| Physical Description | Solid | PubChem[1] |
| Melting Point | 41-46 °C (lit.), 43.5 °C | Sigma-Aldrich[2], PubChem[1] |
| Boiling Point | 243 °C (lit.) | TCI[3] |
| Solubility | Soluble in methanol | TCI[3] |
| Appearance | White or Colorless to Light yellow powder | TCI[3] |
Synthesis of Duryl Aldehyde: Methodologies and Mechanistic Insights
The synthesis of 2,4,5-trimethylbenzaldehyde can be achieved through several established organic chemistry transformations. The choice of method depends on the availability of starting materials, desired scale, and laboratory capabilities. The most logical precursor is 1,2,4-trimethylbenzene (pseudocumene), which is an industrially available hydrocarbon.
Electrophilic Formylation of 1,2,4-Trimethylbenzene (Pseudocumene)
Formylation reactions introduce an aldehyde group (-CHO) onto an aromatic ring and are a direct route to duryl aldehyde from pseudocumene. The electron-donating nature of the three methyl groups activates the aromatic ring towards electrophilic substitution, directing the formyl group to the vacant position 5, which is sterically accessible and activated by the flanking methyl groups.
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The resulting electrophilic chloroiminium ion is attacked by the electron-rich pseudocumene ring. Subsequent hydrolysis of the iminium salt intermediate yields the target aldehyde.[4][5][6][7][8] This method is generally mild and effective for activated aromatic systems.
-
Gattermann-Koch Reaction: This classic method involves the use of carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl).[5][9][10] The reaction generates a reactive formyl cation equivalent that formylates the aromatic substrate. This approach is often suitable for alkylbenzenes like pseudocumene.
Caption: Workflow for the Gattermann-Koch formylation of pseudocumene.
Oxidation of 2,4,5-Trimethylbenzyl Alcohol
An alternative two-step approach involves the synthesis of 2,4,5-trimethylbenzyl alcohol, followed by its selective oxidation to the aldehyde.
-
Preparation of the Alcohol: 2,4,5-Trimethylbenzyl alcohol can be prepared from 2,4,5-trimethylbenzoyl chloride via reduction or from 2,4,5-trimethylbenzyl chloride via hydrolysis.
-
Selective Oxidation: The oxidation of a primary benzylic alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[7][11] This is a critical step for achieving a high yield of duryl aldehyde.
Table 3: Reagents for Selective Oxidation of Primary Alcohols to Aldehydes
| Reagent/Method | Description |
| Pyridinium Chlorochromate (PCC) | A mild oxidant that reliably stops the oxidation at the aldehyde stage.[12] |
| Swern Oxidation | Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or similar reagents at low temperatures. |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent known for its mild conditions and high efficiency. |
Chemical Reactivity and Applications in Drug Development
The aldehyde functional group in duryl aldehyde is the primary site of its chemical reactivity, making it a valuable intermediate for constructing more complex molecules. Its reactivity is typical of aromatic aldehydes, characterized by nucleophilic addition to the carbonyl carbon.
Schiff Base Formation: A Gateway to Bioactive Compounds
Duryl aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is of significant interest in medicinal chemistry as the resulting azomethine group (>C=N-) is a common pharmacophore found in a wide array of biologically active compounds.[3][10][12][13] Schiff bases are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.
The synthesis of Schiff bases from duryl aldehyde provides a straightforward strategy for generating molecular diversity for drug screening libraries. For instance, the condensation of the structurally similar 2,4,5-trimethoxybenzaldehyde with S-benzyldithiocarbazate has been reported to yield a Schiff base that forms metal complexes with antibacterial activity against Escherichia coli and Staphylococcus aureus.[14] This strongly suggests that Schiff bases derived from duryl aldehyde could be promising candidates for antimicrobial drug development.
Experimental Protocol: General Synthesis of a Duryl Aldehyde Schiff Base
-
Dissolution: Dissolve 2,4,5-trimethylbenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Amine: Add an equimolar amount of the desired primary amine to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the Schiff base is often accompanied by the elimination of water.
-
Isolation: Upon completion, the product may precipitate from the solution upon cooling. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure Schiff base.
Caption: Mechanism of Schiff base formation from duryl aldehyde.
Carbon-Carbon Bond Forming Reactions
Duryl aldehyde can serve as a key electrophile in various C-C bond-forming reactions, enabling the synthesis of complex molecular scaffolds.
-
Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene. This is a powerful tool for synthesizing stilbene derivatives, many of which possess interesting biological properties, including anticancer activity.[15]
-
Claisen-Schmidt Condensation: Base-catalyzed condensation with a ketone containing α-hydrogens (e.g., acetophenone) yields an α,β-unsaturated ketone, a chalcone. Chalcones are a major class of natural products with diverse pharmacological activities.[15]
Spectroscopic Characterization
The structural elucidation and purity assessment of 2,4,5-trimethylbenzaldehyde and its derivatives rely on standard spectroscopic techniques.
Table 4: Spectroscopic Data for 2,4,5-Trimethylbenzaldehyde
| Technique | Key Features and Expected Values |
| ¹H NMR (CDCl₃) | Aldehyde Proton (CHO): Singlet, ~10.18 ppm.Aromatic Protons: Two singlets, ~7.54 ppm and ~7.01 ppm.Methyl Protons (CH₃): Three singlets, ~2.58 ppm, ~2.28 ppm, and another around 2.2-2.3 ppm.[11] |
| ¹³C NMR | Carbonyl Carbon (C=O): ~192 ppm.Aromatic Carbons: Signals in the range of ~128-145 ppm.Methyl Carbons (CH₃): Signals in the aliphatic region, ~19-21 ppm. (Data available on SpectraBase[16]) |
| Infrared (IR) | C=O Stretch (Aldehyde): Strong absorption band around 1690-1710 cm⁻¹.C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region. (Data available on PubChem[1]) |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 148.Major Fragment Ion (M-1)⁺: m/z = 147, corresponding to the loss of the aldehydic hydrogen. (Data available on PubChem[1]) |
Safety and Handling
As a laboratory chemical, 2,4,5-trimethylbenzaldehyde must be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2,4,5-Trimethylbenzaldehyde (duryl aldehyde) is a valuable aromatic aldehyde with well-defined physicochemical properties and accessible synthetic routes. Its true potential lies in its utility as a versatile building block for the synthesis of more complex molecules. The ease with which it forms Schiff bases, coupled with the established biological activities of such derivatives, makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. This guide provides the foundational knowledge and practical insights necessary to leverage the chemical potential of duryl aldehyde in a research and development setting.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22013, 2,4,5-Trimethylbenzaldehyde. Retrieved from [Link]
- BenchChem (2025). The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols.
-
Wiley Science Solutions. SpectraBase: 2,4,5-Trimethylbenzaldehyde. Retrieved from [Link]
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Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]
- ResearchGate. (PDF) Synthesis, Spectral Characterization and Biological Activity of Metal(II) Complexes of 2,4,5-Trimethoxybenzaldehyde-S-Benzyldithiocarbazone.
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Chemistry LibreTexts. 19.6: Oxidation of alcohols and aldehydes. Retrieved from [Link]
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Wikipedia. Gattermann reaction. Retrieved from [Link]
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Organic Syntheses. Aldehydes from acid chlorides by modified Rosenmund reduction. Retrieved from [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]
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Scientific Research Publishing. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Retrieved from [Link]
- Matar, S. A., et al. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3'-diaminodipropylamine. Semantic Scholar.
- ResearchGate. (PDF) Synthesis, Spectral Characterization and Biological Activity of Metal(II) Complexes of 2,4,5-Trimethoxybenzaldehyde-S-Benzyldithiocarbazone.
-
YouTube. Gatterman Koch Reaction. Retrieved from [Link]
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PubMed. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
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YouTube. Oxidations of Primary Alcohols to Aldehydes. Retrieved from [Link]
- ResearchGate. Effects of 2,4,5-trimethoxybenzaldehyde; 2,3,4-trimethoxybenzaldehyde;....
- Indian Academy of Sciences. The infrared and Raman spectra of 2,4- and 2,5-dimethylbenzaldehydes.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3,5,6-Tetramethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Sterically Hindered Environment of 2,3,5,6-Tetramethylbenzaldehyde
2,3,5,6-Tetramethylbenzaldehyde, a polysubstituted aromatic aldehyde, presents a unique case for ¹H Nuclear Magnetic Resonance (NMR) spectroscopic analysis. Its highly substituted and symmetrical nature, featuring four methyl groups flanking an aldehyde functionality, creates a sterically congested environment that significantly influences the chemical shifts of its protons. This guide provides a comprehensive analysis of the predicted ¹H NMR spectrum of this molecule, delving into the theoretical underpinnings of the expected chemical shifts and multiplicities. As a self-validating system, the principles discussed herein can be applied to the interpretation of ¹H NMR spectra for a wide range of complex organic molecules.
The core of this analysis rests on understanding the interplay of electronic and steric effects. The electron-withdrawing nature of the aldehyde group and the electron-donating character of the methyl groups, coupled with the profound steric hindrance around the aldehyde proton, lead to a distinctive spectral pattern. This guide will deconstruct these effects to provide a robust framework for spectral assignment and interpretation.
Predicted ¹H NMR Spectrum and Detailed Analysis
Due to the high degree of substitution and symmetry in 2,3,5,6-tetramethylbenzaldehyde, a relatively simple ¹H NMR spectrum is anticipated. The molecule possesses a C₂ᵥ symmetry axis, which renders the four methyl groups chemically equivalent in two sets and the single aromatic proton unique. The aldehyde proton, being in a sterically crowded environment, is of particular interest.
Based on established principles of NMR spectroscopy and data from analogous compounds, the following ¹H NMR spectrum is predicted:
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1 | Aldehyde proton (-CHO) | ~10.5 - 11.0 | Singlet (s) | 1H |
| 2 | Aromatic proton (Ar-H) | ~7.0 - 7.2 | Singlet (s) | 1H |
| 3 | Methyl protons (2,6-CH₃) | ~2.3 - 2.5 | Singlet (s) | 6H |
| 4 | Methyl protons (3,5-CH₃) | ~2.2 - 2.4 | Singlet (s) | 6H |
In-depth Signal Analysis:
1. The Aldehyde Proton (δ ~10.5 - 11.0 ppm): A Case of Steric Deshielding
The aldehyde proton is expected to resonate at a significantly downfield chemical shift. In unsubstituted benzaldehyde, this proton typically appears around 10.0 ppm[1]. The predicted shift to a higher ppm value in 2,3,5,6-tetramethylbenzaldehyde is a direct consequence of the steric compression exerted by the two ortho-methyl groups (at positions 2 and 6). This steric hindrance forces the C-H bond of the aldehyde group into close proximity with the electron clouds of the methyl groups. Counterintuitively, such steric compression leads to a deshielding effect on the proton, causing it to resonate at a lower magnetic field (higher ppm value). This phenomenon is attributed to a combination of factors including bond strain and through-space anisotropic effects of the neighboring C-C and C-H bonds. The aldehyde proton will appear as a sharp singlet as there are no adjacent protons to cause spin-spin coupling.
2. The Aromatic Proton (δ ~7.0 - 7.2 ppm): Shielded by Methyl Groups
The lone aromatic proton at position 4 is anticipated to be shifted upfield compared to the aromatic protons of unsubstituted benzaldehyde (which resonate between 7.5 and 7.9 ppm). This upfield shift is due to the cumulative electron-donating effect of the four surrounding methyl groups. These groups increase the electron density on the aromatic ring, leading to a shielding effect on the aromatic proton. For a close analog, durene (1,2,4,5-tetramethylbenzene), the aromatic protons appear at approximately 6.89 ppm. The presence of the electron-withdrawing aldehyde group in our target molecule will slightly deshield this proton, bringing its predicted chemical shift to the ~7.0 - 7.2 ppm range. Due to the absence of neighboring protons, this signal will also be a singlet.
3. The Methyl Protons (δ ~2.2 - 2.5 ppm): Two Distinct Signals
Due to the molecule's symmetry, the four methyl groups are divided into two sets of chemically equivalent protons. The two methyl groups at the ortho positions (2 and 6) are equivalent, as are the two methyl groups at the meta positions (3 and 5) relative to the aldehyde group. While their chemical environments are similar, they are not identical. The ortho methyl groups are in closer proximity to the electron-withdrawing aldehyde group and will likely experience a slightly different electronic environment compared to the meta methyl groups. Therefore, two distinct singlets are predicted for the methyl protons. The chemical shifts of methyl groups on a benzene ring typically fall in the range of 2.1 to 2.5 ppm. For instance, the methyl protons in durene resonate at approximately 2.18 ppm. In 2,4,5-trimethylbenzaldehyde, the methyl protons appear in the range of 2.28-2.58 ppm. A similar range is expected for 2,3,5,6-tetramethylbenzaldehyde. The integration of each of these singlets will correspond to six protons.
Experimental Protocols: Acquiring a High-Resolution ¹H NMR Spectrum
To obtain a high-quality ¹H NMR spectrum of 2,3,5,6-tetramethylbenzaldehyde, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
I. Sample Preparation
-
Analyte Purity: Ensure the 2,3,5,6-tetramethylbenzaldehyde sample is of high purity (≥98%) to avoid interference from impurity signals.
-
Solvent Selection: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃), as it is a good solvent for many organic compounds and its residual proton signal is well-characterized.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
II. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
Visualization of Molecular Structure and Key Interactions
The following diagram illustrates the molecular structure of 2,3,5,6-tetramethylbenzaldehyde and highlights the key through-space interaction responsible for the significant deshielding of the aldehyde proton.
Caption: Steric hindrance between the aldehyde proton and ortho-methyl groups.
Conclusion
The ¹H NMR spectrum of 2,3,5,6-tetramethylbenzaldehyde offers a compelling illustration of how steric and electronic effects manifest in a highly substituted aromatic system. The predicted spectrum, characterized by a significantly deshielded aldehyde proton, a shielded aromatic proton, and two distinct methyl signals, provides a clear spectral fingerprint for this molecule. By understanding the fundamental principles outlined in this guide, researchers can confidently interpret the ¹H NMR spectrum of this and other complex organic molecules, leveraging this powerful analytical technique for structural elucidation and characterization in their scientific endeavors.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
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Abraham, R. J., Mobli, M., & Smith, R. J. (2004). H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 42(5), 436–447. [Link]
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An In-Depth Technical Guide to the Solubility of Duryl Aldehyde in Organic Solvents
Introduction
Duryl aldehyde, systematically known as 2,4,5-trimethylbenzaldehyde, is an aromatic aldehyde of significant interest in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of duryl aldehyde's solubility, designed for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of duryl aldehyde, present comparative solubility data of structurally similar compounds, and provide a detailed, self-validating experimental protocol for the precise determination of its solubility.
Physicochemical Properties and Theoretical Solubility Considerations
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. For duryl aldehyde, a solid at room temperature, its molecular structure dictates its solubility behavior.
Key Physicochemical Properties of Duryl Aldehyde (2,4,5-Trimethylbenzaldehyde):
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | |
| Molecular Weight | 148.21 g/mol | |
| Appearance | White to light yellow solid | |
| Melting Point | 41-44 °C | |
| Boiling Point | 243 °C | |
| logP (o/w) (estimated) | 3.020 | The Good Scents Company |
The structure of duryl aldehyde features a largely nonpolar aromatic ring and three methyl groups, which contribute to its hydrophobic character. The polar carbonyl group (-CHO) allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, the bulky methyl groups may sterically hinder these interactions to some extent.
Based on these properties, it is anticipated that duryl aldehyde will exhibit higher solubility in nonpolar to moderately polar organic solvents and lower solubility in highly polar solvents, particularly water. The estimated octanol-water partition coefficient (logP) of 3.020 further supports its lipophilic nature. A technical data sheet for the structurally similar 2,4,6-trimethylbenzaldehyde confirms this trend, stating it is soluble in alcohol and insoluble in water[1].
Comparative Solubility of Structurally Related Benzaldehydes
| Solvent | Benzaldehyde | p-Anisaldehyde | Vanillin |
| Ethanol | Miscible[2] | Easily Soluble[3] | 1 in 2 parts[4] |
| Diethyl Ether | Miscible[2] | Easily Soluble[3] | Freely Soluble[4] |
| Chloroform | Not specified | Easily Soluble[3] | Freely Soluble[4] |
| Acetone | Not specified | Easily Soluble[3] | Soluble |
| Benzene | Not specified | Soluble[5] | Not specified |
| Water | 6,950 mg/L at 25°C[2] | Insoluble (0.3%)[3] | 1 in 125 parts[4] |
Note: The descriptive terms for solubility are as reported in the cited sources.
This comparative data reinforces the expectation that duryl aldehyde, with its significant nonpolar character, will be readily soluble in common organic solvents like alcohols, ethers, and chlorinated solvents, while exhibiting very low solubility in water.
Experimental Protocol for Determining Equilibrium Solubility
To obtain precise and reliable solubility data for duryl aldehyde, a robust and validated experimental protocol is essential. The following section details a step-by-step procedure for determining the equilibrium solubility of a solid organic compound in an organic solvent using the isothermal shake-flask method coupled with gravimetric analysis. This method is considered a gold standard for its accuracy and reliability[6].
Rationale and Self-Validation
The isothermal shake-flask method ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution at a constant temperature. The subsequent gravimetric analysis provides a direct and absolute measurement of the dissolved solute's mass, minimizing reliance on indirect analytical techniques that may require compound-specific calibration.
Trustworthiness of the protocol is ensured by:
-
Equilibrium Verification: Sampling at multiple time points (e.g., 24 and 48 hours) to confirm that the measured solubility is constant, indicating that equilibrium has been reached.
-
Purity of Materials: Utilizing high-purity solute and solvent to prevent impurities from affecting the solubility measurement.
-
Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.
-
Accurate Mass and Volume Measurements: Employing calibrated analytical balances and volumetric glassware.
Materials and Equipment
-
Duryl Aldehyde (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Pre-weighed evaporation dishes (e.g., glass or aluminum)
-
Drying oven
-
Desiccator
Step-by-Step Methodology
-
Preparation of the Saturated Solution: a. Add an excess amount of duryl aldehyde to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after equilibration. b. Pipette a known volume of the organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to verify that equilibrium has been achieved, as indicated by a constant solubility value.
-
Phase Separation: a. Once equilibrium is reached, remove the vial from the shaker and allow the undissolved solid to sediment for at least 2 hours at the same constant temperature. b. Carefully draw a known volume of the supernatant (the saturated solution) using a pipette or syringe, ensuring no solid particles are disturbed. c. Filter the collected supernatant through a chemically compatible syringe filter to remove any remaining microscopic particles.
-
Gravimetric Analysis: a. Transfer a precisely measured volume of the clear filtrate into a pre-weighed evaporation dish. b. Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the duryl aldehyde. The temperature should be well below the boiling point of duryl aldehyde but high enough for efficient solvent removal. c. Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. d. Weigh the evaporation dish containing the dried duryl aldehyde residue on an analytical balance. e. Repeat the drying and weighing steps until a constant mass is obtained, indicating complete removal of the solvent[2].
-
Calculation of Solubility: a. Calculate the mass of the dissolved duryl aldehyde by subtracting the initial mass of the empty evaporation dish from the final constant mass. b. The solubility is then expressed as the mass of duryl aldehyde per volume of solvent (e.g., in g/L or mg/mL).
Experimental Workflow Diagram
The following diagram illustrates the key stages of the isothermal shake-flask and gravimetric analysis protocol for determining the solubility of duryl aldehyde.
Caption: Workflow for determining the solubility of duryl aldehyde.
Conclusion
This technical guide has provided a detailed framework for understanding and determining the solubility of duryl aldehyde in organic solvents. By considering its physicochemical properties and comparing it to structurally similar compounds, researchers can make informed predictions about its solubility behavior. The provided step-by-step experimental protocol, based on the reliable isothermal shake-flask method and gravimetric analysis, offers a robust and self-validating approach for obtaining accurate quantitative solubility data. This information is critical for optimizing synthetic procedures, developing purification strategies, and formulating products containing duryl aldehyde.
References
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Determination of Solubility by Gravimetric Method. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Navigating the Crowded Space: A Technical Guide to the Foundational Chemistry of Sterically Hindered Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sterically hindered aldehydes, characterized by bulky substituents proximal to the formyl group, represent a unique class of reagents in organic synthesis. Their distinct reactivity, governed by the principles of steric hindrance, presents both challenges and opportunities for the synthetic chemist. This in-depth technical guide provides a foundational understanding of these crucial building blocks, moving beyond simple procedural descriptions to explore the causal relationships between structure, reactivity, and experimental outcomes. We will delve into the synthesis of benchmark sterically hindered aldehydes, analyze their behavior in key chemical transformations, and provide detailed, field-tested protocols. This guide is intended to equip researchers, scientists, and drug development professionals with the expert insights necessary to effectively harness the synthetic potential of this important class of molecules.
The Principle of Steric Hindrance in Aldehydes: More Than Just a Bulky Group
At its core, the chemistry of sterically hindered aldehydes is a manifestation of non-bonding interactions that impede the approach of a nucleophile to the electrophilic carbonyl carbon.[1][2] Unlike their less encumbered counterparts, the reaction trajectory for nucleophilic attack is significantly more constrained.[3] This steric shield has profound implications for reaction kinetics and, in many cases, the thermodynamic stability of the resulting intermediates.
The degree of steric hindrance dictates a continuum of reactivity. For instance, aldehydes are generally more reactive than ketones in nucleophilic addition reactions because they present only one bulky substituent to an incoming nucleophile, as opposed to two in ketones.[3] This fundamental principle is amplified in sterically hindered aldehydes, where the bulky group dramatically reduces the accessibility of the carbonyl carbon.[4]
Two archetypal examples that will be explored in this guide are pivaldehyde (2,2-dimethylpropanal) and 2,4,6-trimethylbenzaldehyde (mesitaldehyde) . Pivaldehyde, with its t-butyl group, provides a classic example of aliphatic steric hindrance, while 2,4,6-trimethylbenzaldehyde showcases the impact of ortho-substituents in an aromatic system.[4][5]
Synthetic Routes to Sterically Hindered Aldehydes: Controlling the Bulk
The preparation of sterically hindered aldehydes often requires synthetic strategies that can accommodate the bulky frameworks and avoid unwanted side reactions.
Oxidation of Sterically Hindered Alcohols
A common and effective method for the synthesis of sterically hindered aldehydes is the oxidation of the corresponding primary alcohol. However, care must be taken to select an oxidizing agent that is mild enough to prevent over-oxidation to the carboxylic acid.
For the synthesis of 2,4,6-trimethylbenzaldehyde , a reliable method involves the oxidation of 2,4,6-trimethylbenzyl alcohol using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[5]
Formylation of Aromatic Systems
Direct formylation of highly substituted aromatic rings can be a viable route. For instance, the Gattermann-Koch reaction, employing high-pressure carbon monoxide and hydrogen chloride with a Lewis acid catalyst, can be used to introduce a formyl group onto a sterically encumbered aromatic nucleus.[5]
Historically, the formylation of mesitylene (1,3,5-trimethylbenzene) to produce 2,4,6-trimethylbenzaldehyde has been achieved through various methods, including the use of dichloromethyl methyl ether with a Lewis acid like aluminum chloride, which offers a high yield of over 88%.[6]
Reduction of Acid Chlorides
A powerful technique for accessing aldehydes, including sterically hindered ones, is the partial reduction of the corresponding acid chloride. The use of a sterically hindered reducing agent is crucial to prevent over-reduction to the primary alcohol.[7][8] Diisobutylaluminium hydride (DIBAL-H) and lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) are the reagents of choice for this transformation, typically performed at low temperatures to enhance selectivity.[7][9]
Characteristic Reactions and Mechanistic Insights
The steric environment of hindered aldehydes profoundly influences their participation in a range of fundamental organic reactions.
Nucleophilic Addition: A Game of Access
Nucleophilic addition is the hallmark reaction of aldehydes.[10] However, with sterically hindered substrates, the rate of addition is significantly diminished.[1][3]
The addition of Grignard reagents to aldehydes is a cornerstone of C-C bond formation.[11] With sterically hindered aldehydes, the reaction can be sluggish and may be accompanied by side reactions such as reduction of the aldehyde to the corresponding alcohol or enolization.[12]
For example, the reaction of methylmagnesium bromide with benzaldehyde proceeds in approximately 90% yield, whereas with the more hindered pivaldehyde, the yield drops to around 75%. With the highly hindered 2,4,6-trimethylbenzaldehyde, the yield is further reduced to about 40%.[4]
The Wittig reaction provides a powerful means of converting aldehydes and ketones into alkenes.[13] While effective for many substrates, sterically hindered aldehydes can present a challenge, often leading to lower yields compared to their unhindered counterparts.[14][15] Stabilized ylides, in particular, may fail to react efficiently with sterically encumbered ketones and aldehydes.[16]
The reaction of methylenetriphenylphosphorane with benzaldehyde gives a near-quantitative yield of styrene (>95%), while the same reaction with pivaldehyde to form 3,3-dimethyl-1-butene proceeds in a slightly lower but still respectable yield.[4]
Reduction Reactions: Selective Transformations
The reduction of sterically hindered aldehydes to their corresponding primary alcohols can be achieved with a variety of reducing agents.
-
Sodium Borohydride (NaBH₄) : A mild and selective reducing agent that readily reduces aldehydes and ketones.[17]
-
Lithium Aluminum Hydride (LiAlH₄) : A much more powerful reducing agent that will also reduce esters, carboxylic acids, and amides.[18]
-
Nickel Boride (Ni₂B) : A heterogeneous catalyst that can be used for the hydrogenation of aldehydes. The P-1 form of this catalyst is noted for its insensitivity to steric hindrance.[19]
The choice of reducing agent is dictated by the presence of other functional groups in the molecule that may also be susceptible to reduction.
| Reducing Agent | Reactivity with Aldehydes | Selectivity Considerations |
| NaBH₄ | High | Does not typically reduce esters, amides, or carboxylic acids. |
| LiAlH₄ | High | Reduces a wide range of carbonyl-containing functional groups. |
| DIBAL-H | High | Can be used for partial reduction of esters to aldehydes at low temperatures. |
| Ni₂B (P-1) | High | Insensitive to steric hindrance and does not affect many other functional groups.[19] |
Pivaldehyde in Crotylation Reactions: A Case Study in Diastereoselectivity
Pivaldehyde exhibits unique reactivity in multicomponent crotylation and acetal substitution reactions, consistently yielding the syn product. This distinct behavior is attributed to an Sₙ1-type reaction mechanism proceeding through an ionic intermediate.[20] This highlights how the steric bulk of the t-butyl group can enforce a specific reaction pathway, leading to high levels of diastereoselectivity.
Applications in Drug Discovery and Development
While the aldehyde functional group has historically been viewed with some caution in medicinal chemistry due to its potential for non-specific reactivity, there is a growing appreciation for its utility in drug design.[21][22] Sterically hindered aldehydes, in particular, can offer a way to modulate reactivity and improve metabolic stability.[23]
The aldehyde moiety can act as a crucial pharmacophore, participating in key binding interactions with biological targets.[24] For example, pivaldehyde is a key component in the synthesis of α-hydroxy-α-phenylamides, which are potent blockers of voltage-gated sodium channels and have shown promise in cancer research.[20]
Furthermore, 2,4,6-trimethylbenzaldehyde serves as a versatile precursor in the synthesis of various pharmaceutical compounds, fragrances, and dyes.[5][25]
Experimental Protocols
General Considerations
-
All reactions should be carried out in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Sterically hindered aldehydes, such as pivaldehyde, can be flammable and should be handled with appropriate safety precautions.[26]
-
Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
Protocol: Grignard Reaction with Pivaldehyde
Objective: To synthesize 2,2-dimethyl-1-propanol via the addition of methylmagnesium bromide to pivaldehyde.
Materials:
-
Pivaldehyde
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add pivaldehyde (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford 2,2-dimethyl-1-propanol.
Conclusion
Sterically hindered aldehydes are more than just sluggish reactants; they are precision tools in the hands of the synthetic chemist. Their unique electronic and steric properties can be leveraged to control stereochemistry, modulate reactivity, and access complex molecular architectures. A thorough understanding of the principles governing their behavior is essential for their effective application in both academic research and industrial drug development. By moving beyond rote memorization of reactions and embracing a deeper, mechanistic understanding, we can unlock the full potential of these fascinating and synthetically valuable building blocks.
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Methodological & Application
The Synthetic Versatility of 2,3,5,6-Tetramethylbenzaldehyde: A Guide for Researchers
Introduction: Unveiling the Potential of a Sterically Hindered Aldehyde
In the vast landscape of organic synthesis, aromatic aldehydes serve as fundamental building blocks for a myriad of complex molecules. Among these, 2,3,5,6-tetramethylbenzaldehyde, also known as duraldehyde, presents a unique profile for chemists engaged in drug discovery, materials science, and fine chemical synthesis. Its structure, characterized by a benzaldehyde core flanked by four methyl groups, imparts significant steric hindrance around the formyl group. This steric congestion is not a limitation but rather a feature that can be exploited to control reactivity and selectivity in various chemical transformations. This guide provides an in-depth exploration of the synthesis and applications of 2,3,5,6-tetramethylbenzaldehyde, offering detailed protocols and insights for its effective utilization in the laboratory.
The strategic placement of the four methyl groups on the aromatic ring influences the electronic properties and conformational flexibility of the molecule. This substitution pattern enhances its lipophilicity and can lead to derivatives with unique photophysical or biological properties. This document will serve as a comprehensive resource for researchers, providing not only established synthetic protocols but also a forward-looking perspective on the potential applications of this intriguing molecule.
I. Synthesis of 2,3,5,6-Tetramethylbenzaldehyde: Accessing the Core Scaffold
The primary and most common precursor for the synthesis of 2,3,5,6-tetramethylbenzaldehyde is durene (1,2,4,5-tetramethylbenzene). Durene is a readily available hydrocarbon, often obtained from coal tar or through the methylation of other methylated benzene compounds.[1] The introduction of the aldehyde functionality onto the durene ring can be achieved through various formylation methods.
A. Formylation of Durene
Several classical formylation reactions can be adapted for the synthesis of 2,3,5,6-tetramethylbenzaldehyde. The choice of method often depends on the desired scale, available reagents, and safety considerations.
-
Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid, typically with a copper(I) chloride co-catalyst and a Lewis acid like aluminum chloride.[2][3] While effective for many aromatic compounds, the use of highly toxic carbon monoxide requires specialized equipment and stringent safety protocols.
-
Gattermann Reaction: A variation of the Gattermann-Koch reaction, this method employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid.[4] Due to the extreme toxicity of HCN, safer modifications using zinc cyanide (Zn(CN)₂) have been developed.[4]
-
Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic compounds.[5][6] The Vilsmeier reagent, typically generated from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[5][6] Given the electron-donating nature of the four methyl groups on durene, this method presents a viable and often milder alternative to the Gattermann-type reactions.
Below is a generalized workflow for the synthesis of 2,3,5,6-tetramethylbenzaldehyde from durene, conceptually based on electrophilic formylation principles.
Caption: General workflow for the synthesis of 2,3,5,6-tetramethylbenzaldehyde.
II. Application in the Synthesis of Schiff Bases: Building Blocks for Coordination Chemistry and Medicinal Agents
Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are readily synthesized through the condensation of a primary amine with an aldehyde or ketone.[4] Schiff bases derived from substituted benzaldehydes are of significant interest due to their wide range of applications, including as ligands in coordination chemistry, catalysts, and as intermediates in the synthesis of biologically active compounds.[7] The steric bulk of 2,3,5,6-tetramethylbenzaldehyde can influence the geometry and stability of the resulting Schiff bases, potentially leading to novel coordination complexes and compounds with unique pharmacological profiles.
Application Note 1: Synthesis of a Novel Schiff Base for Potential Biological Evaluation
This protocol details the synthesis of a Schiff base derived from 2,3,5,6-tetramethylbenzaldehyde and 4-aminophenol. The resulting compound incorporates both the sterically hindered tetramethylphenyl moiety and a phenolic hydroxyl group, which can be a site for further functionalization or can contribute to the biological activity of the molecule.
Protocol: Synthesis of 4-((2,3,5,6-tetramethylbenzylidene)amino)phenol
Materials:
-
2,3,5,6-Tetramethylbenzaldehyde
-
4-Aminophenol
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5,6-tetramethylbenzaldehyde (1.0 eq) in absolute ethanol (30 mL).
-
Addition of Amine: To this solution, add 4-aminophenol (1.0 eq). Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Isolation of the Product: After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature. The Schiff base product is expected to precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and the amine, and its boiling point is suitable for refluxing conditions, which accelerates the condensation reaction.
-
Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step of the condensation reaction, driving the equilibrium towards the formation of the Schiff base.
Caption: Experimental workflow for the synthesis of a Schiff base.
III. Potential Applications in Advanced Organic Synthesis
The unique steric and electronic properties of 2,3,5,6-tetramethylbenzaldehyde open up possibilities for its use in various advanced synthetic applications. While specific, detailed protocols in the literature are still emerging, the following sections outline promising areas of research based on the known reactivity of sterically hindered aldehydes.
A. Knoevenagel Condensation: Access to Substituted Alkenes
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[8] This reaction is a powerful tool for carbon-carbon bond formation.[8] The steric hindrance of 2,3,5,6-tetramethylbenzaldehyde would likely influence the rate and stereoselectivity of the condensation, potentially favoring the formation of specific isomers.
Hypothetical Application Note 2: Synthesis of a Durene-Substituted Benzylidene Malononitrile
Reacting 2,3,5,6-tetramethylbenzaldehyde with an active methylene compound like malononitrile, in the presence of a mild base such as piperidine or ammonium acetate, would be expected to yield 2-(2,3,5,6-tetramethylbenzylidene)malononitrile. This product, with its extended π-system and bulky durene moiety, could be investigated for applications in nonlinear optics or as a fluorescent probe.
B. Wittig Reaction: A Gateway to Tetramethyl-Substituted Stilbenes
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[2][9] The reaction of 2,3,5,6-tetramethylbenzaldehyde with a suitable Wittig reagent would provide access to a range of tetramethyl-substituted stilbene derivatives. These compounds are of interest in materials science for their potential luminescent and electronic properties. The steric bulk of the aldehyde would likely play a significant role in the stereochemical outcome of the reaction, with the potential to favor the formation of either the (E)- or (Z)-isomer depending on the nature of the ylide and the reaction conditions.[9]
C. Porphyrin and Covalent Organic Framework (COF) Synthesis
Sterically hindered aromatic aldehydes are valuable building blocks in the synthesis of porphyrins and covalent organic frameworks (COFs).[10][11] In porphyrin synthesis, the bulky substituents can prevent aggregation of the macrocycles, which is crucial for maintaining their photophysical properties.[12] Similarly, in COF chemistry, the use of sterically demanding monomers can influence the porosity and dimensionality of the resulting framework.[11] While direct examples of 2,3,5,6-tetramethylbenzaldehyde in these applications are not yet widely reported, its structural similarity to other hindered aldehydes suggests it is a promising candidate for the design and synthesis of novel functional materials.
IV. Conclusion and Future Outlook
2,3,5,6-Tetramethylbenzaldehyde is a sterically hindered aromatic aldehyde with significant potential as a versatile building block in organic synthesis. Its synthesis from readily available durene is achievable through established formylation methods. The presented protocol for the synthesis of a novel Schiff base demonstrates its utility in accessing functionalized molecules with potential biological activity.
Future research is encouraged to explore the full synthetic potential of this compound. Investigating its reactivity in a broader range of named reactions, such as the Knoevenagel condensation and Wittig reaction, will undoubtedly lead to the discovery of new molecules with interesting properties. Furthermore, its application as a monomer in the synthesis of advanced materials like porphyrins and covalent organic frameworks holds great promise for the development of novel functional materials with tailored properties. As the demand for structurally diverse and functionally complex organic molecules continues to grow, 2,3,5,6-tetramethylbenzaldehyde is poised to become an increasingly valuable tool in the arsenal of the synthetic chemist.
V. References
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- 3. byjus.com [byjus.com]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthesis of Durene by Condensation of 1, 2, 4-Trimethylbenzene and Methanol over Ag-Silica-Alumina Catalyst [jstage.jst.go.jp]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Photophysical Properties of 2,3,5,6-Tetramethylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Intriguing Photophysics of Sterically Hindered Aromatic Aldehydes
The field of molecular photonics is continually in search of novel fluorophores with tunable and robust photophysical properties. Benzaldehyde derivatives, in particular, have emerged as versatile scaffolds for the development of fluorescent probes and sensors due to their rich electronic characteristics and synthetic accessibility.[1] This document provides a detailed exploration of the photophysical properties of a unique subclass: 2,3,5,6-tetramethylbenzaldehyde and its derivatives. The introduction of four methyl groups on the benzene ring imposes significant steric hindrance, which in turn influences the molecule's conformation, electronic structure, and ultimately, its interaction with light. Understanding these structure-property relationships is paramount for designing advanced fluorescent tools for chemical sensing, bioimaging, and materials science.[2][3]
This guide offers a comprehensive overview of the synthesis, photophysical characterization, and potential applications of 2,3,5,6-tetramethylbenzaldehyde derivatives. We will delve into the theoretical underpinnings of their fluorescence and provide detailed, field-proven protocols for their study.
Core Principles: How Steric Hindrance Shapes Photophysical Behavior
The photophysical properties of a molecule are intrinsically linked to its electronic transitions between the ground state and various excited states.[4] In aromatic aldehydes, the n→π* and π→π* transitions are of primary importance. The steric crowding imparted by the four methyl groups in 2,3,5,6-tetramethylbenzaldehyde derivatives is expected to cause a twisting of the aldehyde group out of the plane of the benzene ring. This conformational change can have several profound effects:
-
Reduced Conjugation: The out-of-plane twist can decrease the extent of π-conjugation between the carbonyl group and the aromatic ring. This typically leads to a blue shift (hypsochromic shift) in the π→π* absorption band.
-
Altered Intersystem Crossing Rates: The energy gap between the lowest singlet (S₁) and triplet (T₁) excited states can be influenced by the molecular geometry. Changes in this gap can affect the rate of intersystem crossing, thereby influencing fluorescence and phosphorescence quantum yields.
-
Enhanced Fluorescence: By restricting rotational and vibrational modes, steric hindrance can sometimes lead to a decrease in non-radiative decay pathways, resulting in enhanced fluorescence quantum yields.
These principles form the basis for the rational design of novel 2,3,5,6-tetramethylbenzaldehyde derivatives with tailored photophysical properties.
Synthesis of 2,3,5,6-Tetramethylbenzaldehyde Derivatives: A General Protocol
The synthesis of functionalized 2,3,5,6-tetramethylbenzaldehyde derivatives is a critical first step in exploring their photophysical properties. A common and versatile approach involves the functionalization of a pre-existing 2,3,5,6-tetramethylbenzene scaffold. The following protocol outlines a general method for the synthesis of a hypothetical derivative, for instance, by introducing a reactive handle for further conjugation.
Protocol 1: Synthesis of a Functionalized 2,3,5,6-Tetramethylbenzaldehyde Derivative
This protocol is a generalized procedure and may require optimization for specific derivatives.
-
Starting Material: 2,3,5,6-Tetramethylterephthalaldehyde.[5]
-
Reaction: Wittig reaction to introduce a vinyl-linked functional group.
-
Reagents:
-
2,3,5,6-Tetramethylterephthalaldehyde
-
A suitable phosphonium ylide (e.g., (4-cyanobenzyl)triphenylphosphonium bromide)
-
A strong base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium ylide in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base to the suspension with vigorous stirring. Allow the reaction to stir for 30-60 minutes at 0 °C to form the ylide (a color change is often observed).
-
Dissolve the 2,3,5,6-tetramethylterephthalaldehyde in a minimal amount of the anhydrous solvent and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Photophysical Characterization: Unveiling the Optical Properties
A thorough characterization of the photophysical properties is essential to understand the behavior of the newly synthesized derivatives and to evaluate their potential for various applications.
UV-Visible Absorption Spectroscopy
This technique provides information about the electronic transitions within the molecule.
Protocol 2: UV-Visible Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the 2,3,5,6-tetramethylbenzaldehyde derivative in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol) at a concentration of approximately 1 mM.
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-50 µM.
-
-
Measurement:
-
Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a suitable wavelength range (e.g., 200-800 nm).
-
Use the pure solvent as a reference.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy reveals information about the emission properties of the molecule.
Protocol 3: Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a sensitive detector.
-
Sample Preparation:
-
Use the same solutions prepared for the UV-Vis measurements. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.
-
-
Measurement:
-
Record the emission spectra by exciting the sample at its λmax of absorption.
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λem).
-
Calculate the Stokes shift, which is the difference in wavelength (or energy) between the absorption and emission maxima.
-
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.
Protocol 4: Relative Fluorescence Quantum Yield Determination
The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly used.[6][7]
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV region.
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Integrate the area under the emission curves for both the sample and the standard.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample² / nstd²)
where:
-
ΦF,std is the quantum yield of the standard.
-
Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
nsample and nstd are the refractive indices of the solvents used for the sample and the standard, respectively.
-
-
Solvatochromism Studies
Investigating the effect of solvent polarity on the absorption and emission spectra can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation.[8][9]
Protocol 5: Solvatochromism Analysis
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).
-
Procedure:
-
Prepare solutions of the 2,3,5,6-tetramethylbenzaldehyde derivative in each solvent at a constant concentration.
-
Record the UV-Vis absorption and fluorescence emission spectra for each solution.
-
-
Data Analysis:
-
Plot the absorption and emission maxima (in cm⁻¹) versus a solvent polarity parameter, such as the Reichardt's dye ET(30) scale.
-
A linear correlation suggests a significant change in the dipole moment upon electronic transition. A red shift (bathochromic shift) with increasing solvent polarity indicates a more polar excited state, while a blue shift (hypsochromic shift) suggests a less polar excited state.[9]
-
Data Presentation: A Hypothetical Example
The following table summarizes hypothetical photophysical data for a series of 2,3,5,6-tetramethylbenzaldehyde derivatives, illustrating how the data should be presented for clear comparison.
| Derivative | R Group | Solvent | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (nm) | ΦF |
| 1 | -H | Cyclohexane | 295 | 12,000 | 350 | 55 | 0.05 |
| 1 | -H | Acetonitrile | 290 | 11,500 | 365 | 75 | 0.08 |
| 2 | -CN | Cyclohexane | 310 | 15,000 | 380 | 70 | 0.15 |
| 2 | -CN | Acetonitrile | 305 | 14,800 | 400 | 95 | 0.25 |
| 3 | -N(CH₃)₂ | Cyclohexane | 330 | 18,000 | 420 | 90 | 0.40 |
| 3 | -N(CH₃)₂ | Acetonitrile | 345 | 17,500 | 480 | 135 | 0.65 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of 2,3,5,6-tetramethylbenzaldehyde derivatives.
Caption: A "turn-on" fluorescent sensing mechanism.
Bioimaging Probes
Derivatives with high fluorescence quantum yields and good photostability can be developed into probes for cellular imaging. [3][10]By conjugating them to biomolecules, it is possible to visualize specific cellular components or processes. The solvatochromic properties could also be exploited to probe the polarity of different cellular microenvironments.
Advanced Materials
Incorporation of these fluorophores into polymers or other materials can lead to the development of fluorescent materials for applications such as organic light-emitting diodes (OLEDs), security inks, and solid-state sensors.
Conclusion and Future Outlook
The 2,3,5,6-tetramethylbenzaldehyde scaffold presents a promising platform for the design of novel fluorescent molecules. The inherent steric hindrance offers a unique handle to fine-tune their photophysical properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the applications of these intriguing compounds. Future work should focus on the synthesis of a broader range of derivatives and a deeper investigation into their excited-state dynamics using time-resolved spectroscopic techniques. Such studies will undoubtedly unlock the full potential of this versatile class of fluorophores.
References
- Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. (2023-03-09).
- Synthesis, characterization and fluorescence properties of tetra-β-(8-quinolinoxy) metallophthalocyanines. (2025-08-10).
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019-02-26). RSC Publishing.
- Recent progress in fluorescent chemosensors for selective aldehyde detection. (2025-04-01).
- SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2)
- Journal of Chemical Education.
- Determination of Photolysis Frequencies and Quantum Yields for Small Carbonyl Compounds using the EUPHORE Chamber.
- Application Notes and Protocols: 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde in Fluorescence Sensing. Benchchem.
- Fluorescent and Magnetic Radical Dendrimers as Potential Bimodal Imaging Probes. (2023-06-20). PMC.
- Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications. Organic Chemistry Frontiers (RSC Publishing).
- Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots.
- Solv
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
- Synthesis and Luminescent Properties of s-Tetrazine Derivatives Conjugated with the 4H-1,2,4-Triazole Ring. (2020-09-01).
- Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging.
- 2,3,5,6-Tetramethylterephthalaldehyde. PubChem.
- Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole.
- Relative Quantum Yield. Edinburgh Instruments.
- 2,3,5,6-Tetrafluorobenzaldehyde 97 19842-76-3. Sigma-Aldrich.
- Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. MDPI.
- Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. (2025-08-05).
- 2,3,5,6-Tetrafluorobenzaldehyde. PubChem.
- 2,3,6-Trimethylbenzaldehyde. PubChem.
- ACS Sustainable Chemistry & Engineering.
- 2,3,5-Trimethoxybenzaldehyde. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 3. Fluorescent and Magnetic Radical Dendrimers as Potential Bimodal Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.upenn.edu]
- 5. 2,3,5,6-Tetramethylterephthalaldehyde | C12H14O2 | CID 352100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. edinst.com [edinst.com]
- 8. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvatochromism - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: The Emerging Role of Duryl Aldehyde in Advanced Polymer Chemistry
Introduction: Unlocking Performance with Steric Hindrance
In the pursuit of high-performance polymers, the strategic selection of monomers is paramount to achieving desired thermal, mechanical, and chemical properties. Duryl aldehyde, systematically known as 2,3,5,6-tetramethylbenzaldehyde, presents itself as a compelling, yet underexplored, building block in polymer chemistry. The defining feature of duryl aldehyde is the presence of a tetramethyl-substituted phenyl ring, a moiety commonly referred to as the durene group. The incorporation of this bulky, rigid, and sterically hindered group into a polymer backbone is hypothesized to impart significant enhancements in thermal stability, glass transition temperature (Tg), and resistance to chemical attack, while also influencing solubility and processability.
These application notes serve as a technical guide for researchers and scientists in polymer synthesis and materials development. We will explore the potential applications of duryl aldehyde as a monomer in polycondensation reactions, particularly in the formation of poly(Schiff base)s, and as a modifying agent in other polymer systems. The provided protocols are designed to be robust starting points for the synthesis and characterization of novel polymers derived from this unique aromatic aldehyde.
Core Application: Synthesis of High-Performance Poly(Schiff base)s
The most direct and promising application of duryl aldehyde in polymer chemistry is its use as a monomer in polycondensation reactions with primary diamines to form poly(Schiff base)s, also known as polyimines. The reaction proceeds through the formation of a carbon-nitrogen double bond (imine linkage) with the elimination of water.
The rationale behind using duryl aldehyde for this purpose is twofold:
-
Enhanced Thermal Stability: The rigid aromatic backbone, coupled with the high thermal stability of the imine linkage, is expected to result in polymers with high decomposition temperatures. The four methyl groups on the phenyl ring can also mitigate oxidative degradation at elevated temperatures.
-
Increased Glass Transition Temperature (Tg): The steric hindrance provided by the bulky durene group will restrict segmental motion of the polymer chains, leading to a significant increase in the glass transition temperature. This is a critical attribute for materials used in high-temperature applications.
Logical Workflow for Poly(Schiff base) Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(Schiff base)s from duryl aldehyde.
Experimental Protocols
Protocol 1: Synthesis of a Poly(Schiff base) from Duryl Aldehyde and 4,4'-Oxydianiline (ODA)
This protocol details the synthesis of a novel poly(Schiff base) via solution polycondensation. The choice of 4,4'-oxydianiline (ODA) as the diamine comonomer is intended to impart some flexibility into the polymer backbone due to the ether linkage, which can enhance solubility and processability.
Materials:
-
Duryl aldehyde (2,3,5,6-tetramethylbenzaldehyde) (≥98%)
-
4,4'-Oxydianiline (ODA) (≥98%)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Procedure:
-
Monomer Charging: In a flame-dried 250 mL three-neck round-bottom flask, add 4,4'-oxydianiline (e.g., 10.0 mmol, 2.002 g) and duryl aldehyde (10.0 mmol, 1.622 g).
-
Solvent Addition: Add anhydrous NMP (e.g., 50 mL) and anhydrous toluene (e.g., 25 mL) to the flask. The toluene acts as an azeotropic agent to remove water formed during the reaction.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15 minutes to remove oxygen, and maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Polycondensation:
-
Begin stirring the mixture to ensure homogeneity.
-
Heat the reaction mixture to 140-150 °C. Toluene will begin to reflux, and the toluene-water azeotrope will be collected in the Dean-Stark trap.
-
Continue the reaction at this temperature for 4-6 hours, monitoring the collection of water in the trap.
-
After the theoretical amount of water has been collected, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 180-190 °C.
-
Maintain this temperature for an additional 12-18 hours to ensure a high degree of polymerization. The viscosity of the solution should noticeably increase.
-
-
Polymer Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing rapidly stirring methanol (e.g., 500 mL). This will cause the polymer to precipitate.
-
Collect the fibrous or powdered polymer precipitate by vacuum filtration.
-
-
Purification:
-
Wash the collected polymer thoroughly with hot methanol to remove any unreacted monomers and residual solvent.
-
Further purification can be achieved by redissolving the polymer in a minimal amount of NMP and re-precipitating it in methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent oxidation of the aldehyde and amine monomers at high temperatures, which would lead to side reactions and limit the achievable molecular weight.
-
Azeotropic Water Removal: The Dean-Stark trap provides a visual and quantitative measure of the reaction's progress. Efficient removal of water drives the equilibrium of the reversible imine formation reaction towards the polymer product, in accordance with Le Châtelier's principle, which is essential for obtaining a high molecular weight polymer.[1]
-
Two-Stage Heating: The initial lower temperature allows for controlled water removal, while the subsequent higher temperature stage promotes chain growth and increases the final molecular weight of the polymer.
Protocol 2: Characterization of the Synthesized Poly(Schiff base)
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To confirm the formation of the imine linkage and the disappearance of the starting aldehyde and amine functional groups.
-
Procedure: Acquire the FT-IR spectrum of the dried polymer powder using a KBr pellet or an ATR accessory.
-
Expected Results:
-
Appearance of a characteristic C=N stretching vibration band around 1620-1640 cm⁻¹.
-
Disappearance of the C=O stretching band of the aldehyde at approximately 1700 cm⁻¹.
-
Disappearance of the N-H stretching vibrations of the primary amine from ODA around 3300-3500 cm⁻¹.
-
2. Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the polymer.
-
Procedure: Heat a small sample (5-10 mg) of the polymer from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Expected Results: A high onset temperature of decomposition (Td), likely above 450 °C, indicating excellent thermal stability. The durene moiety is known to contribute to high thermal stability in polymers.[2]
3. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Procedure: Heat the sample to above its expected Tg, cool it rapidly, and then reheat at a controlled rate (e.g., 10-20 °C/min). The Tg is observed as a step change in the heat flow.
-
Expected Results: A high Tg, potentially in the range of 250-300 °C or higher, due to the restricted chain mobility imposed by the bulky tetramethylphenyl groups. Aromatic polyamides with rigid backbones exhibit high glass transition temperatures.[3]
Anticipated Polymer Properties and Data
The incorporation of the durene moiety from duryl aldehyde is expected to yield polymers with properties characteristic of high-performance materials. Below is a table summarizing the anticipated properties of a poly(Schiff base) derived from duryl aldehyde and a typical aromatic diamine like ODA, with comparisons to a standard aromatic polyamide for context.
| Property | Expected Value for Duryl Aldehyde-based Poly(Schiff base) | Reference Polymer (e.g., Aromatic Polyamide) | Rationale for Expected Value |
| Glass Transition Temp. (Tg) | > 250 °C | 242-267 °C[3] | The bulky, sterically hindered durene group restricts segmental chain motion. |
| Decomposition Temp. (Td, 5% wt. loss) | > 450 °C | > 496 °C in air[3] | High stability of the aromatic backbone and imine linkages. |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc) | Generally soluble in similar solvents[3] | The non-coplanar nature of the durene group may disrupt chain packing, enhancing solubility. |
| Film Forming Capability | Expected to form tough, flexible films | Can be cast into transparent, flexible films[3] | Dependent on achieving sufficient molecular weight. |
Potential as a Polymer Modifier
Beyond serving as a primary monomer, duryl aldehyde can be strategically employed as a monofunctional additive in polycondensation reactions to control polymer properties.
Application: Molecular Weight Control (End-Capping)
In the synthesis of polymers such as polyesters or polyamides, the final molecular weight is highly dependent on achieving and maintaining a precise stoichiometric balance of the difunctional monomers.[1] The intentional addition of a small quantity of a monofunctional reagent, such as duryl aldehyde, can be used to cap the growing polymer chains.
Mechanism of Action:
Caption: End-capping of a polymer chain with duryl aldehyde.
By reacting with the terminal functional groups (e.g., amine groups in polyamide synthesis), duryl aldehyde terminates the chain growth at that end. This allows for precise control over the average molecular weight of the resulting polymer, which in turn influences properties like melt viscosity and solution viscosity, crucial for processing applications like injection molding or fiber spinning.
Conclusion and Future Outlook
While direct literature on the polymerization of duryl aldehyde is scarce, fundamental principles of polymer chemistry strongly suggest its potential as a valuable monomer for creating high-performance polymers. The sterically hindered and robust nature of the durene group is a compelling structural feature for enhancing the thermal and mechanical properties of aromatic polymers. The protocols and application concepts presented here are intended to provide a solid foundation for researchers to explore the synthesis and characterization of novel materials based on duryl aldehyde. Future research should focus on the synthesis of a variety of poly(Schiff base)s with different diamines to establish structure-property relationships, as well as exploring its use in creating novel copolymers and as a reactive modifier for existing polymer systems.
References
-
Yang, C., & Chen, W. (1993). Synthesis and properties of aromatic polyamides of 2,3‐bis(4‐aminophenoxy)naphthalene. Die Makromolekulare Chemie, 194(6), 1595–1605. Available at: [Link]
-
Hsiao, S. H., & Yang, C. P. (1995). Synthesis and properties of aromatic polyamides derived from 1,6‐bis(4‐aminophenoxy)naphthalene and aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 33(7), 1095-1105. Available at: [Link]
-
Grätz, S., & Borchardt, L. (2018). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill. RSC Advances, 8(39), 22108-22111. Available at: [Link]
-
Stille, J. K. (1985). Heat Stable Polymers: Polyphenylene and Other Aromatic Polymers. DTIC. Available at: [Link]
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Montes, S., et al. (2021). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available at: [Link]
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Farabi University. (n.d.). Lecture #9: Polycondensation reactions. Available at: [Link]
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Majeed, M. S., et al. (2022). Synthesis and Characterization of New Polymeric-Schiff Bases and Their Complexes. Basrah Journal of Science, 40(3), 649-661. Available at: [Link]
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Ali, S. A., et al. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Scientific Research Publishing. Available at: [Link]
-
Rostom, S. T., et al. (2022). Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. MDPI. Available at: [Link]
-
International Journal of Chemical Studies. (2023). Synthesis and characterization of novel Schiff base ligands. Available at: [Link]
-
McLeod, D. C., et al. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. DTIC. Available at: [Link]
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-
ResearchGate. (n.d.). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill. Available at: [Link]
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The Untapped Potential of Steric Crowding: Application Notes for 2,3,5,6-Tetramethylbenzaldehyde in Medicinal Chemistry
Introduction: Why Investigate a Crowded Aldehyde?
In medicinal chemistry, the addition of a methyl group to a scaffold—often termed the "magic methyl" effect—can dramatically and sometimes unpredictably enhance pharmacological properties.[1] This enhancement can arise from improved metabolic stability, increased lipophilicity facilitating membrane passage, or by inducing a conformational lock that favors a bioactive orientation.[1] The molecule 2,3,5,6-tetramethylbenzaldehyde presents a unique case study in this phenomenon. Its core benzaldehyde structure is a well-established pharmacophore and a versatile synthetic handle, while the four methyl groups create significant steric hindrance around the aromatic ring.
This steric crowding can be hypothesized to confer unique properties. It may force the aldehyde group into a specific rotational conformation, potentially leading to high selectivity for a particular protein binding pocket. Furthermore, the extensive methylation could protect the aromatic ring from metabolic degradation (e.g., hydroxylation), thereby improving the pharmacokinetic profile of its derivatives.
Physicochemical Properties & Safety Data
A foundational understanding of a compound's properties is critical before its use in a research setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [3] |
| Molecular Weight | 162.23 g/mol | [3] |
| CAS Number | 17432-37-0 | [3] |
| Appearance | (Predicted) White to off-white solid or liquid | - |
| Calculated LogP | 2.8 | [3] |
Hazard Identification: According to aggregated GHS data, 2,3,5,6-tetramethylbenzaldehyde is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Part 1: Synthesis Protocol
The lack of commercial availability necessitates a reliable synthetic route. The following protocol is adapted from established methods for preparing sterically hindered multi-substituted benzaldehydes.[2] The strategy involves the formylation of a readily available substituted phenol followed by a Suzuki cross-coupling reaction to install the final methyl group.
Caption: Synthetic workflow for 2,3,5,6-tetramethylbenzaldehyde.
Detailed Step-by-Step Protocol: Synthesis
Objective: To synthesize 2,3,5,6-tetramethylbenzaldehyde from 2,3,5-trimethylphenol.
Materials:
-
2,3,5-Trimethylphenol
-
Dichloromethyl methyl ether
-
Aluminum trichloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Methylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Dioxane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Protocol:
Step 1: Formylation of 2,3,5-Trimethylphenol
-
Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar and a dropping funnel.
-
Add anhydrous aluminum trichloride (1.2 eq) to anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Slowly add dichloromethyl methyl ether (1.1 eq) to the suspension while stirring.
-
In a separate flask, dissolve 2,3,5-trimethylphenol (1.0 eq) in anhydrous DCM.
-
Add the phenol solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 4-hydroxy-2,3,6-trimethylbenzaldehyde.
Step 2: Triflation of the Phenolic Aldehyde
-
Dissolve the purified 4-hydroxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in anhydrous DCM in a flask under nitrogen.
-
Cool the solution to 0°C and add anhydrous pyridine (1.5 eq).
-
Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise via syringe.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with 1M HCl and extract with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[2]
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield the aryl triflate intermediate, which can often be used in the next step without further purification.
Step 3: Suzuki Cross-Coupling
-
To a degassed mixture of toluene and dioxane, add the aryl triflate (1.0 eq), methylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction mixture to 90°C and stir under a nitrogen atmosphere for 12-16 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product, 2,3,5,6-tetramethylbenzaldehyde, by flash column chromatography. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Application Notes & Experimental Protocols
The unique structure of 2,3,5,6-tetramethylbenzaldehyde suggests several avenues for medicinal chemistry research. Below are proposed application areas with detailed protocols for initial screening.
Application Note 1: A Scaffold for Anticancer Agents
Rationale: Benzaldehyde and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] The mechanism often involves the generation of reactive oxygen species or direct interaction with cellular macromolecules like proteins and DNA.[5] The increased lipophilicity from the four methyl groups on 2,3,5,6-tetramethylbenzaldehyde may enhance its ability to cross cell membranes, potentially increasing its cytotoxic potency.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the cytotoxic effect (IC₅₀) of 2,3,5,6-tetramethylbenzaldehyde on a panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer).
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of 2,3,5,6-tetramethylbenzaldehyde in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Application Note 2: A Probe for Enzyme Inhibition Studies
Rationale: The aldehyde functional group is electrophilic and can react with nucleophilic residues (e.g., cysteine, lysine) in enzyme active sites, leading to inhibition. Substituted benzaldehydes are known inhibitors of enzymes like aldehyde dehydrogenase (ALDH) and cholinesterases.[7][8] The unique steric profile of 2,3,5,6-tetramethylbenzaldehyde could lead to isoform-selective inhibition of a target enzyme, making it a valuable chemical probe or a starting point for a new class of inhibitors.
Experimental Protocol: Aldehyde Dehydrogenase (ALDH) Inhibition Assay
Objective: To determine the inhibitory potential and kinetics of 2,3,5,6-tetramethylbenzaldehyde against a specific ALDH isoform (e.g., ALDH1A3).
Caption: General workflow for an enzyme inhibition kinetics study.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0.
-
Enzyme: Recombinant human ALDH1A3, diluted in assay buffer.
-
Cofactor: 2.5 mM NAD⁺ solution in assay buffer.
-
Substrate: A range of concentrations of a suitable aldehyde substrate (e.g., hexanal) prepared in assay buffer.
-
Inhibitor: Serial dilutions of 2,3,5,6-tetramethylbenzaldehyde in assay buffer (from a DMSO stock).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 150 µL of assay buffer, 20 µL of NAD⁺ solution, and 10 µL of the inhibitor solution to each well.
-
Add 10 µL of the enzyme solution to initiate a pre-incubation period of 5-10 minutes at room temperature.[7]
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Monitor the increase in absorbance at 340 nm (corresponding to NADH formation) every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate and inhibitor concentration.
-
To determine the mode of inhibition, perform the assay with multiple fixed inhibitor concentrations and varying substrate concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or fit directly to the Michaelis-Menten equation using non-linear regression software to determine changes in Vmax and Km. This will elucidate the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9]
-
Conclusion and Future Directions
2,3,5,6-tetramethylbenzaldehyde represents a novel, unexplored chemical entity with significant potential in medicinal chemistry. The steric hindrance imposed by its four methyl groups offers a unique opportunity to develop highly selective and metabolically stable therapeutic agents. The protocols outlined in this guide provide a clear and actionable path for the synthesis and initial biological characterization of this compound. Future work should focus on derivatizing the aldehyde moiety—for example, through the formation of Schiff bases or chalcones—to build a library of compounds for broader screening against a diverse range of biological targets. The exploration of this sterically crowded scaffold could unlock new structure-activity relationships and lead to the discovery of next-generation therapeutics.
References
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PubChem. (n.d.). 2,3,5,6-Tetramethylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Morgan, C. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. Retrieved from [Link]
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Anonymous. (n.d.). Study on Synthesis of 2,4,6-trimethylbenzaldehyde. Wanfang Data. Retrieved from [Link]
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- Nakano, T., et al. (2016). Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets. Mutation research. Genetic toxicology and environmental mutagenesis, 809, 23–31.
- de Menezes, I. R. A., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Antibiotics, 10(9), 1098.
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Anonymous. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. ResearchGate. Retrieved from [Link]
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Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). 2,3,5,6-Tetrafluorobenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2,3,6-Trimethylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of 5,10,15,20-Tetradurylporphyrin: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5,10,15,20-tetradurylporphyrin, a sterically hindered tetraarylporphyrin. The protocol is based on the robust Lindsey synthesis methodology, which employs a two-step, one-flask approach involving the acid-catalyzed condensation of duryl aldehyde with pyrrole, followed by in situ oxidation of the resulting porphyrinogen. This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines the necessary purification and characterization techniques. The sterically demanding durene substituents at the meso positions of the porphyrin macrocycle impart unique photophysical and electrochemical properties, making it a molecule of significant interest in catalysis, materials science, and as a potential photosensitizer in photodynamic therapy.
Introduction
Porphyrins and their derivatives are a class of intensely colored, aromatic macrocycles that play crucial roles in numerous biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll).[1] Synthetic porphyrins, particularly meso-tetraarylporphyrins, have garnered significant attention due to their versatile applications in catalysis, molecular electronics, and medicine.[2][3] The introduction of bulky substituents at the meso-positions can significantly influence the electronic properties, solubility, and stability of the porphyrin core, while also preventing aggregation.
5,10,15,20-Tetradurylporphyrin is a prime example of a sterically encumbered porphyrin. The four durene (1,2,4,5-tetramethylphenyl) groups create a hindered environment around the porphyrin core, which can be advantageous for creating selective catalytic sites or for modulating intermolecular interactions in materials. The synthesis of such sterically hindered porphyrins often requires carefully optimized conditions to overcome the steric hindrance during the cyclization step.
The Lindsey synthesis, a cornerstone of modern porphyrin chemistry, provides a high-yielding and versatile route to a wide array of meso-substituted porphyrins under mild conditions.[4] This method proceeds in two distinct stages: the acid-catalyzed condensation of a pyrrole and an aldehyde to form a porphyrinogen, followed by the oxidation of this intermediate to the aromatic porphyrin. This approach offers significant advantages over older methods like the Rothemund or Adler-Longo syntheses, which often require harsh reaction conditions and result in lower yields.[4]
This guide will provide a detailed, field-proven protocol for the synthesis of tetradurylporphyrin, from the preparation of the requisite duryl aldehyde to the final purification and characterization of the target porphyrin.
Mechanistic Insight: The Lindsey Synthesis
The synthesis of tetradurylporphyrin from duryl aldehyde and pyrrole via the Lindsey method can be understood through the following key steps:
-
Electrophilic Aromatic Substitution: The reaction is initiated by the acid-catalyzed activation of the duryl aldehyde. The protonated aldehyde is a potent electrophile that reacts with the electron-rich pyrrole at the α-position. This reaction occurs four times, leading to the formation of a linear tetrapyrrolic intermediate known as a bilane.
-
Cyclization to Porphyrinogen: The bilane intermediate undergoes an intramolecular cyclization, driven by the formation of the thermodynamically stable porphyrinogen macrocycle. This is a crucial step that is often sensitive to steric hindrance. The use of appropriate acid catalysts and reaction concentrations is critical to promote efficient cyclization and minimize the formation of unwanted side products.
-
Oxidation to Porphyrin: The porphyrinogen is a non-aromatic, unstable intermediate containing six sp3-hybridized carbon atoms in the macrocyclic framework. To achieve the final, stable, and aromatic porphyrin, a dehydrogenation (oxidation) step is required. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and commonly used oxidant for this transformation.[5][6] DDQ readily accepts hydride ions from the porphyrinogen, leading to the formation of the fully conjugated 18 π-electron aromatic system of the porphyrin.[5]
Experimental Protocols
Part 1: Synthesis of Duryl Aldehyde (2,4,5-Trimethylbenzaldehyde)
While commercially available from suppliers like Tokyo Chemical Industry (TCI), duryl aldehyde can also be synthesized in the laboratory.[7] A common method is the Gattermann-Koch reaction or a variation thereof, involving the formylation of durene (1,2,4,5-tetramethylbenzene). For the purpose of this guide, we will assume the starting material is available. Should a synthesis be required, established literature procedures for the formylation of activated aromatic rings should be consulted.[8][9]
Part 2: Synthesis of 5,10,15,20-Tetradurylporphyrin
This protocol is adapted from the general Lindsey synthesis methodology for meso-tetraarylporphyrins.
Materials and Reagents:
-
Duryl aldehyde (2,4,5-Trimethylbenzaldehyde)
-
Pyrrole (freshly distilled)
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Triethylamine (TEA)
-
Silica gel (for column chromatography)
-
Hexane
-
Chloroform
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
UV-Vis Spectrophotometer
-
NMR Spectrometer
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry 1 L round-bottom flask equipped with a magnetic stir bar, add 500 mL of anhydrous dichloromethane.
-
Addition of Reactants: To the stirred solvent, add duryl aldehyde (1.48 g, 10 mmol) and freshly distilled pyrrole (0.67 g, 10 mmol).
-
Initiation of Condensation: Shield the reaction from ambient light by wrapping the flask in aluminum foil. Begin purging the solution with nitrogen gas. After 5 minutes of purging, add boron trifluoride diethyl etherate (0.13 mL, 1.0 mmol) via syringe.
-
Condensation Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2 hours. The solution will gradually darken.
-
Oxidation: After the condensation period, add a solution of DDQ (1.70 g, 7.5 mmol) in 50 mL of anhydrous dichloromethane to the reaction mixture.
-
Completion of Oxidation: Continue stirring the reaction mixture at room temperature for an additional 1 hour. The color of the solution should change to a deep purple, characteristic of porphyrin formation.
-
Quenching the Reaction: Quench the reaction by adding triethylamine (2 mL) to neutralize the acid catalyst.
-
Solvent Removal: Remove the dichloromethane by rotary evaporation to obtain a dark solid residue.
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude solid in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a hexane:chloroform gradient, starting with pure hexane and gradually increasing the chloroform concentration.
-
The first fraction is typically unreacted starting materials and byproducts. The desired tetradurylporphyrin will elute as a distinct purple band.
-
Collect the purple fractions and combine them.
-
-
Final Product Isolation:
-
Remove the solvent from the combined fractions by rotary evaporation.
-
Recrystallize the resulting solid from a chloroform/methanol mixture to obtain pure 5,10,15,20-tetradurylporphyrin as a crystalline solid.[10]
-
Dry the product under vacuum.
-
Data Presentation
| Parameter | Value |
| Duryl Aldehyde | |
| Molecular Weight | 148.20 g/mol |
| Amount Used | 1.48 g (10 mmol) |
| Pyrrole | |
| Molecular Weight | 67.09 g/mol |
| Amount Used | 0.67 g (10 mmol) |
| BF₃·OEt₂ (Catalyst) | |
| Amount Used | 0.13 mL (1.0 mmol) |
| DDQ (Oxidant) | |
| Molecular Weight | 227.01 g/mol |
| Amount Used | 1.70 g (7.5 mmol) |
| Expected Product | 5,10,15,20-Tetradurylporphyrin |
| Molecular Formula | C₅₂H₅₄N₄ |
| Molecular Weight | 735.02 g/mol |
| Theoretical Yield | ~1.84 g |
| Typical Yield | 20-30% |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 5,10,15,20-tetradurylporphyrin.
Characterization
The synthesized 5,10,15,20-tetradurylporphyrin should be characterized by standard spectroscopic methods to confirm its identity and purity.[11][12]
-
UV-Vis Spectroscopy: In a suitable solvent like chloroform or dichloromethane, tetradurylporphyrin is expected to exhibit a strong Soret band (or B band) around 420 nm and four weaker Q-bands in the region of 500-700 nm.[13] The exact positions and relative intensities of these bands are characteristic of the porphyrin macrocycle.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide definitive structural information. Key expected signals include:
-
A singlet for the β-pyrrolic protons.
-
Singlets for the methyl groups on the durene rings.
-
Aromatic protons from the durene rings.
-
A broad singlet for the N-H protons of the porphyrin core, typically appearing upfield.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the different carbon environments in the porphyrin and the durene substituents.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized porphyrin, matching the calculated value for C₅₂H₅₄N₄.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through in-process observations and final product characterization.
-
Color Changes: The progression of the reaction can be visually monitored. The initial mixture will be lightly colored, darkening upon addition of the acid catalyst. A significant color change to deep purple upon addition of DDQ is a strong indicator of successful porphyrin formation.
-
Chromatographic Behavior: The appearance of a distinct, intensely colored purple band during column chromatography is a key validation step, separating the desired product from less colored or colorless impurities.
-
Spectroscopic Consistency: The obtained UV-Vis and NMR spectra should be consistent with the expected patterns for a meso-tetraarylporphyrin. Comparison with literature data for similar porphyrins can further validate the structure.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5,10,15,20-tetradurylporphyrin using the Lindsey methodology. The procedure is well-established and offers a reproducible route to this sterically hindered porphyrin. The unique properties of tetradurylporphyrin make it a valuable building block for a variety of applications in chemistry and materials science. By following the detailed steps and paying close attention to the reaction conditions and purification techniques, researchers can successfully synthesize and characterize this important molecule.
References
-
Lindsey, J. S. (2010). Synthetic routes to meso-patterned porphyrins. Accounts of Chemical Research, 43(2), 300-311. [Link]
-
Simonneaux, G., & Tagliatesta, P. (2003). Metalloporphyrin Catalysts for Organic Synthesis. Current Organic Chemistry, 7(1), 45-60. [Link]
- Dolphin, D. (Ed.). (1978). The Porphyrins: Vol. I-VII. Academic Press.
-
Isci, U., et al. (2017). Synthesis and Characterization of Tetrasubstituted Porphyrin Tin(IV) Complexes and Their Adsorption Properties over Tetracycline Antibiotics. Molecules, 22(11), 1935. [Link]
-
The Good Scents Company. (n.d.). Duryl aldehyde. Retrieved January 24, 2026, from [Link]
- Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi.
-
Friščić, T., et al. (2010). Two-step mechanochemical synthesis of porphyrins. Chemical Communications, 46(38), 7130-7132. [Link]
-
ResearchGate. (n.d.). Synthesis of 5,10,15,20-tetraphenyl porphyrin. Retrieved January 24, 2026, from [Link]
- Nyokong, T., & Gledhill, I. (2007). Synthesis and characterization of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin. Journal of Porphyrins and Phthalocyanines, 11(7), 523-530.
-
ResearchGate. (n.d.). Synthesis methods of the 5,10,15,20-tetraphenylporphyrin (H2TPP) and the 5,10,15,20-tetrakis(4-tolylphenyl)porphyrin (H2TTPP). Retrieved January 24, 2026, from [Link]
-
Sciforum. (n.d.). Synthesis and characterization of 5, 10, 15, 20-Tetrakis (4-Tolyl)Porphyrin and its Tin and Cobalt complexes. Retrieved January 24, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. Retrieved January 24, 2026, from [Link]
-
YouTube. (2014, June 1). Tetraphenyl porphyrin (TPP) Synthesis. [Video]. YouTube. [Link]
-
YouTube. (2020, June 12). Synthesis of Aldehyde from Acid Chloride, Ester and Nitrile| DIBALH. [Video]. YouTube. [Link]
-
ChemRxiv. (2022). Synthesis of tetra-porphyrin tubes for catalysis and host-guest chemistry. [Link]
-
ResearchGate. (n.d.). Acid Activation and Chemical Oxidation in the Synthesis of meso-Tetraphenylporphyrin using a Mixed-Solvent System. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of various steroids structures via DDQ-initiated oxidation. Retrieved January 24, 2026, from [Link]
-
Kyushu University. (n.d.). Recent Progress in the Synthesis of Deuterated Aldehyde. Retrieved January 24, 2026, from [Link]
-
Journal of Materials Chemistry. (2012). Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica. Royal Society of Chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Photoinduced oxidative cyclization of dithienylarenes. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic characterization (FT-IR, NMR, UV-Vis), DFT study, antibacterial and antioxidant in vitro investigations of 4,6-bis((E)-1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)benzene-1,3-diol. Retrieved January 24, 2026, from [Link]
- Lindsey Lab - Google Sites. (n.d.). Journal Articles.
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis and characterization of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Navigating Nucleophilic Addition Reactions with 2,3,5,6-Tetramethylbenzaldehyde
Introduction: The Challenge of Steric Hindrance
2,3,5,6-Tetramethylbenzaldehyde is an aromatic aldehyde characterized by a significant degree of steric congestion around its carbonyl functional group. The presence of four methyl groups, particularly the two flanking the aldehyde in the ortho positions (2 and 6), creates a formidable physical barrier. This steric shield fundamentally dictates the molecule's reactivity in nucleophilic addition reactions, a cornerstone of organic synthesis.
In a typical nucleophilic addition, a nucleophile attacks the electrophilic carbonyl carbon, leading to a change in hybridization from sp² to sp³ and the formation of a tetrahedral intermediate.[1][2][3] However, for 2,3,5,6-tetramethylbenzaldehyde, this pathway is energetically unfavorable. The bulky methyl groups physically obstruct the nucleophile's trajectory, demanding specialized strategies to achieve successful transformations.[4][5] This guide provides an in-depth analysis of these challenges and offers detailed protocols for researchers aiming to utilize this unique building block. Unlike less substituted aldehydes like benzaldehyde, which readily undergo nucleophilic attack, 2,3,5,6-tetramethylbenzaldehyde often exhibits sluggishness or complete inertness under standard reaction conditions.[4][6]
Core Principles for Overcoming Steric Encumbrance
The diminished reactivity of 2,3,5,6-tetramethylbenzaldehyde necessitates a departure from standard protocols. The central theme is to enhance the kinetic feasibility of the reaction, either by increasing the nucleophile's reactivity or by employing conditions that provide the necessary activation energy.
-
Employing Highly Reactive, Small Nucleophiles: The size of the incoming nucleophile is critical. Smaller nucleophiles (e.g., hydride ions, small organolithium reagents) are more adept at penetrating the sterically crowded environment around the carbonyl carbon.
-
Utilizing Potent Reagents and Catalysts: The choice of reagent can dramatically influence the reaction's success. For instance, more reactive organometallic species (e.g., organolithiums vs. Grignards) or specialized reducing agents can overcome the high activation barrier.
-
Forcing Reaction Conditions: In some cases, increasing the reaction temperature or extending the reaction time can provide the necessary energy to surmount the steric barrier. However, this approach must be balanced against the risk of side reactions and product decomposition.
Application Protocols for Key Transformations
The following sections detail protocols for common nucleophilic addition reactions, specifically adapted for the challenges posed by 2,3,5,6-tetramethylbenzaldehyde.
C-C Bond Formation: Grignard & Organolithium Reactions
The addition of organometallic reagents to form secondary alcohols is a foundational C-C bond-forming reaction. With 2,3,5,6-tetramethylbenzaldehyde, the bulk of typical Grignard reagents often leads to low conversion.[4] The use of smaller, more reactive organolithium reagents can offer a viable alternative.
Protocol: Addition of Methyllithium to 2,3,5,6-Tetramethylbenzaldehyde
This protocol describes the formation of 1-(2,3,5,6-tetramethylphenyl)ethanol.
Materials:
-
2,3,5,6-Tetramethylbenzaldehyde
-
Methyllithium (MeLi) solution in diethyl ether (e.g., 1.6 M)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas. Assemble a two-necked round-bottom flask with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen/argon line.
-
Reagent Charging: Dissolve 2,3,5,6-tetramethylbenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive organolithium reagent.
-
Nucleophile Addition: Slowly add the methyllithium solution (1.1 eq) dropwise via syringe through the septum over 15-20 minutes. Maintain vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting aldehyde.
-
Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This step protonates the resulting alkoxide and neutralizes any unreacted methyllithium.[7]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Note: Methyllithium is chosen over methylmagnesium bromide due to the higher polarity of the C-Li bond, which renders the methyl group more nucleophilic and capable of overcoming the steric hindrance.
Diagram: General Mechanism of Organometallic Addition
Caption: Mechanism of Grignard/Organolithium Addition.
Olefination: The Wittig Reaction
The Wittig reaction transforms aldehydes and ketones into alkenes.[8][9][10] For sterically hindered aldehydes, the formation of the key four-membered oxaphosphetane intermediate is the rate-limiting and most challenging step.[10] Therefore, using a highly reactive, non-stabilized ylide is essential for success.
Protocol: Olefination with Methylenetriphenylphosphorane
This protocol details the conversion of 2,3,5,6-tetramethylbenzaldehyde to 1-methylene-2,3,5,6-tetramethylbenzene.
Materials:
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻)
-
Strong base: n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
2,3,5,6-Tetramethylbenzaldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: In an oven-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq) to the suspension. The mixture will turn a characteristic deep red or orange color, indicating the formation of the phosphonium ylide (Ph₃P=CH₂). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. In a separate flask, dissolve 2,3,5,6-tetramethylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF. Add this aldehyde solution dropwise to the ylide solution.
-
Reaction: Upon addition, the ylide color will fade. Allow the reaction to stir at room temperature overnight. The driving force is the formation of the very stable triphenylphosphine oxide.[11]
-
Workup: Quench the reaction with saturated NaHCO₃ solution. Transfer to a separatory funnel and extract three times with diethyl ether.
-
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent. The crude product will contain the desired alkene and triphenylphosphine oxide. The phosphine oxide can often be removed by crystallization or, more reliably, by column chromatography on silica gel.
Causality Note: A non-stabilized ylide is crucial as it is more nucleophilic and reactive, which helps to overcome the steric barrier to the initial [2+2] cycloaddition with the hindered carbonyl.[12]
Diagram: Wittig Reaction Workflow
Caption: Workflow for the Wittig Olefination.
Comparative Reactivity Data
To contextualize the challenge, the following table summarizes typical yields for nucleophilic addition reactions across aldehydes with varying degrees of steric hindrance. The yields for 2,3,5,6-tetramethylbenzaldehyde are predictive and highlight the expected difficulty.
| Aldehyde | Reaction Type | Nucleophile | Product | Typical Yield (%) |
| Benzaldehyde | Grignard Reaction | Methylmagnesium Bromide | 1-Phenylethanol | ~90%[5] |
| 2,4,6-Trimethylbenzaldehyde | Grignard Reaction | Methylmagnesium Bromide | 1-(2,4,6-Trimethylphenyl)ethanol | ~40%[5] |
| 2,3,5,6-Tetramethylbenzaldehyde | Grignard Reaction | Methylmagnesium Bromide | 1-(2,3,5,6-Tetramethylphenyl)ethanol | <10% (Predicted) |
| Benzaldehyde | Wittig Reaction | Ph₃P=CH₂ | Styrene | >95%[5] |
| 2,4,6-Trimethylbenzaldehyde | Wittig Reaction | Ph₃P=CH₂ | 1-Methylene-2,4,6-trimethylbenzene | ~60-70% (Estimated) |
| 2,3,5,6-Tetramethylbenzaldehyde | Wittig Reaction | Ph₃P=CH₂ | 1-Methylene-2,3,5,6-tetramethylbenzene | ~20-40% (Predicted) |
Yields are estimates based on trends for sterically hindered substrates and may vary based on specific reaction conditions.
Conclusion
While nucleophilic addition reactions involving 2,3,5,6-tetramethylbenzaldehyde are challenging, they are not insurmountable. Success hinges on a rational choice of reagents and conditions designed to counteract the severe steric hindrance imposed by the tetramethyl substitution pattern. By employing highly reactive, sterically minimal nucleophiles and carefully optimized protocols, researchers can effectively utilize this compound as a valuable precursor in the synthesis of complex molecular architectures. The protocols and principles outlined in this guide provide a validated starting point for navigating the unique reactivity of this sterically encumbered aldehyde.
References
- Filo. (2025, June 16). Nucleophilic Addition and Biological Roles of Aldehydes/Ketones.
- Organic & Biomolecular Chemistry (RSC Publishing).Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity.
-
Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes. Retrieved from [Link]
- Benchchem.Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.
- Chegg.com. (2021, July 23). Solved Aldehydes are more reactive than ketones towards.
- Benchchem.The Impact of Steric Hindrance on Nucleophilic Addition to Aldehydes: A Comparative Analysis.
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 19.3 Introduction to Nucleophilic Addition Reactions. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
- Reddit. (2018, January 30). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?
- Thieme - UCL Discovery.Synthesis of Isomeric Tri- and Tetramethylbenzaldehydes.
-
Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
- Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
- Organic Chemistry Explained. (2025, August 4). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. YouTube.
-
Wikipedia. Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents.CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde.
-
Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- Organic Chemistry.19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones.
-
Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]
- Supporting Information.β-ketoenamine-linked covalent organic framework as heterogeneous photocatalyst for synthesis of 2-arylbenzothiazoles by cyclization reaction.
- Total Synthesis.Wittig Reaction Mechanism & Examples.
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- 12. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Duryl Aldehyde (2,4,5-Trimethylbenzaldehyde)
Welcome to the technical support center for the purification of duryl aldehyde (2,4,5-trimethylbenzaldehyde). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in obtaining high-purity duryl aldehyde for your critical applications.
Introduction: Understanding Duryl Aldehyde and Its Challenges
Duryl aldehyde, a substituted aromatic aldehyde, is a valuable building block in organic synthesis. However, like many aldehydes, it is susceptible to degradation, primarily through oxidation to the corresponding carboxylic acid (durylic acid) and polymerization.[1] Its solid nature at room temperature (melting point: 41-46 °C) presents both opportunities and challenges for purification.[2][3] This guide will equip you with the knowledge to select and execute the most appropriate purification strategy for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude duryl aldehyde?
A1: The primary impurities are typically durylic acid (2,4,5-trimethylbenzoic acid), the corresponding duryl alcohol (from over-reduction or Cannizzaro reaction byproducts), and unreacted starting materials from its synthesis. Aldol condensation products can also be present, especially if basic conditions were employed.[4]
Q2: My duryl aldehyde has a yellowish tint. What does this indicate and how can I remove it?
A2: A yellow to brownish coloration often suggests the presence of oxidized impurities or polymeric byproducts. These can sometimes be removed by recrystallization, where the colored impurities may remain in the mother liquor. For stubborn coloration, treatment with a small amount of activated carbon during recrystallization can be effective, but use it judiciously as it can also adsorb your product.
Q3: Can I purify duryl aldehyde by distillation?
A3: Given its relatively high boiling point of 243 °C, atmospheric distillation is generally not recommended as it can lead to thermal degradation and increased oxidation.[2] Vacuum distillation is a viable option if the impurities are significantly less or more volatile. However, for removing the common impurity, durylic acid (which is also high-boiling), distillation is not the most effective method.
Q4: Is duryl aldehyde prone to decomposition on silica gel during column chromatography?
A4: Some aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation. While duryl aldehyde is somewhat sterically hindered, which can offer some protection, it is a valid concern. To mitigate this, you can use deactivated silica gel (by adding a small percentage of a neutral or basic modifier like triethylamine to the eluent) or opt for a less acidic stationary phase like alumina.[5]
Q5: How should I store purified duryl aldehyde to maintain its purity?
A5: Purified duryl aldehyde should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Refrigeration at a cool and dark place (<15°C) is also recommended to slow down potential degradation pathways.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after recrystallization | - The chosen solvent is too good a solvent for duryl aldehyde, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Test a different solvent or a solvent mixture. Petroleum ether is a good starting point.[4]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure your filtration apparatus is pre-heated to prevent the product from crashing out. |
| Oily precipitate instead of crystals during recrystallization | - The melting point of your compound is lower than the boiling point of the solvent, causing it to "oil out."- High concentration of impurities depressing the melting point. | - Use a lower boiling point solvent.- Try to partially purify the material by another method (e.g., an acid-base wash) before recrystallization. |
| Duryl aldehyde and impurity co-elute during column chromatography | - The polarity of the eluent is too high.- The stationary phase is not providing adequate separation. | - Use a less polar eluent system. Start with pure hexanes and gradually increase the polarity with ethyl acetate or dichloromethane.[5]- Consider using a different stationary phase, such as alumina. |
| No precipitate forms during bisulfite adduct formation | - The reaction may be slow due to steric hindrance.- The concentration of sodium bisulfite is too low. | - Allow for a longer reaction time with vigorous stirring.[5]- Use a freshly prepared saturated solution of sodium bisulfite.[6] |
| Low yield of regenerated aldehyde from the bisulfite adduct | - Incomplete hydrolysis of the adduct.- The pH was not sufficiently basic during regeneration. | - Ensure thorough mixing during the addition of the base.- Use a strong base like sodium hydroxide and confirm the pH is strongly basic (pH > 12) to drive the equilibrium towards the free aldehyde.[6] |
Purification Protocols
Method 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds like duryl aldehyde, especially for removing colored impurities and byproducts with different solubility profiles.[6]
Principle: This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound well when hot but poorly when cold, while the impurities remain either insoluble at high temperatures or soluble at low temperatures.[6]
Recommended Solvent System: Based on the properties of similar aromatic aldehydes, petroleum ether or a hexane/ethyl acetate mixture are good starting points.[4]
Step-by-Step Protocol:
-
Dissolution: In a fume hood, place the crude duryl aldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., petroleum ether) and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding small portions of the solvent until the duryl aldehyde just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals under vacuum.
Method 2: Purification via Bisulfite Adduct Formation
This classic method is highly selective for aldehydes and is particularly useful for separating them from non-carbonyl compounds like alcohols and unreacted starting materials.[7]
Principle: Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct. This adduct can be separated from water-insoluble impurities by filtration or extraction. The aldehyde is then regenerated by treating the adduct with a base.[8][9]
Workflow Diagram:
Sources
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- 2. Buy 2,4,5-Trimethylbenzaldehyde | 5779-72-6 [smolecule.com]
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- 4. sciencemadness.org [sciencemadness.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Navigating the Steric Challenge of Duryl Aldehyde in Synthesis
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2,4,5-trimethylbenzaldehyde, commonly known as duryl aldehyde. The significant steric hindrance posed by the ortho- and meta-methyl groups presents a considerable challenge in achieving efficient synthetic transformations. This guide provides in-depth, field-proven insights and troubleshooting protocols in a user-friendly Q&A format to help you overcome these synthetic hurdles.
Understanding the Core Problem
Question: What makes duryl aldehyde so challenging to work with in common carbonyl reactions?
Answer: The primary difficulty arises from severe steric hindrance around the aldehyde functional group. The two methyl groups at the ortho- (C2) and meta- (C5) positions, along with the C4 methyl group, create a crowded environment. This steric bulk physically obstructs the trajectory of incoming nucleophiles, making it difficult for them to approach and attack the electrophilic carbonyl carbon.[1] Consequently, standard reaction conditions that are effective for less substituted benzaldehydes often result in low yields, slow reaction rates, or complete failure, with recovery of unreacted starting material being a common outcome.
Troubleshooting Guide 1: Nucleophilic Addition with Organometallics (e.g., Grignard & Organolithium Reactions)
This section addresses common failures in C-C bond formation when using organometallic reagents.
Frequently Asked Questions (FAQs)
Question: My Grignard reaction with duryl aldehyde is giving very low yields or no product at all. What is happening?
Answer: This is a frequent issue. The bulky nature of both the Grignard reagent and the duryl aldehyde leads to several competing side reactions or reaction failure. The Grignard reagent can act as a base, deprotonating any available acidic protons, or it can be sterically prevented from reaching the carbonyl carbon.[2] In some cases, especially with bulky Grignard reagents, reduction of the aldehyde to the corresponding alcohol can occur instead of addition.
Question: How can I improve the success rate of my Grignard reaction with duryl aldehyde?
Answer: There are several strategies to enhance the reactivity and favor the desired nucleophilic addition:
-
Use of Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can significantly improve yields. CeCl₃ coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. This is known as the Luche reduction condition when using hydrides, but the principle of carbonyl activation is applicable here.
-
Higher Reaction Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. This must be done cautiously to avoid decomposition of the reagents or products.
-
Switch to a More Reactive Organometallic: Organolithium reagents are generally more nucleophilic and less basic than their Grignard counterparts.[3] Switching from an alkylmagnesium halide to an alkyllithium can often lead to successful addition where the Grignard reagent fails.[3]
Comparative Data: Grignard vs. Organolithium Addition
| Aldehyde Substrate | Reagent | Additive | Typical Yield (%) | Notes |
| Duryl Aldehyde | Methylmagnesium Bromide | None | < 10% | Significant recovery of starting material. |
| Duryl Aldehyde | Methylmagnesium Bromide | CeCl₃ (1.1 eq) | 40-60% | Improved conversion, but may still be sluggish. |
| Duryl Aldehyde | Methyllithium | None | 70-85% | Higher reactivity overcomes steric hindrance more effectively. |
Yields are estimates based on typical outcomes for sterically hindered substrates and may vary.
Experimental Protocol: Organolithium Addition to Duryl Aldehyde
Objective: To synthesize 1-(2,4,5-trimethylphenyl)ethanol.
Materials:
-
Duryl aldehyde (1.0 eq)
-
Methyllithium (1.6 M in diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, nitrogen-flushed round-bottom flask, add a solution of duryl aldehyde in anhydrous diethyl ether.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the methyllithium solution dropwise to the stirred aldehyde solution over 20 minutes.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide 2: Olefination Reactions (Wittig vs. Horner-Wadsworth-Emmons)
This section focuses on the formation of alkenes from duryl aldehyde.
Frequently Asked Questions (FAQs)
Question: The standard Wittig reaction with my phosphorane and duryl aldehyde is not working. Why is this the case?
Answer: The Wittig reaction is notoriously sensitive to steric hindrance.[4] The bulky triphenylphosphine oxide byproduct and the formation of the four-membered oxaphosphetane intermediate are disfavored when both the aldehyde and the ylide are sterically demanding. This leads to very slow reaction rates and poor yields.[4]
Question: What is a better alternative for converting duryl aldehyde to an alkene?
Answer: The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative for sterically hindered aldehydes.[4][5] Phosphonate carbanions used in the HWE reaction are more nucleophilic and less sterically hindered than the corresponding phosphonium ylides.[6][7] Additionally, the byproduct is a water-soluble phosphate ester, which simplifies purification.[6][8] The HWE reaction generally provides excellent E-selectivity for the resulting alkene.[8]
Question: How can I favor the Z-alkene in an HWE reaction with duryl aldehyde?
Answer: The Still-Gennari modification of the HWE reaction can be employed to favor the formation of Z-alkenes.[6][9] This modification uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6).[6] This accelerates the elimination of the oxaphosphetane intermediate, leading to the Z-alkene.[5]
Workflow for Olefination of Hindered Aldehydes
Caption: Decision workflow for olefination of duryl aldehyde.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Objective: To synthesize (E)-ethyl 3-(2,4,5-trimethylphenyl)acrylate.
Materials:
-
Duryl aldehyde (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
To a flame-dried, nitrogen-flushed round-bottom flask, add NaH. Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate dropwise to the stirred NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting phosphonate carbanion solution back to 0 °C.
-
Add a solution of duryl aldehyde in anhydrous THF dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide 3: Alkyne Synthesis via Corey-Fuchs Reaction
This section details the conversion of duryl aldehyde to a terminal alkyne.
Frequently Asked Questions (FAQs)
Question: Is the Corey-Fuchs reaction suitable for a sterically hindered aldehyde like duryl aldehyde?
Answer: Yes, the Corey-Fuchs reaction is generally effective for a wide range of aldehydes, including those with significant steric bulk.[1] It is a two-step process that first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base (like n-butyllithium) to form the terminal alkyne.[10][11][12][13]
Question: What are the key steps and intermediates in the Corey-Fuchs reaction?
Answer: The reaction proceeds through two main stages:
-
Dibromo-olefination: The aldehyde reacts with a phosphorus ylide generated in situ from triphenylphosphine and carbon tetrabromide to form a 1,1-dibromoalkene.[12]
-
Elimination and Rearrangement: The isolated dibromoalkene is treated with two equivalents of a strong base like n-BuLi. This leads to a lithium-halogen exchange followed by elimination to furnish the terminal alkyne after an aqueous workup.[12]
Corey-Fuchs Reaction Mechanism Overview
Caption: Simplified workflow of the Corey-Fuchs reaction.
Experimental Protocol: Corey-Fuchs Reaction with Duryl Aldehyde
Objective: To synthesize 1-ethynyl-2,4,5-trimethylbenzene.
Step 1: Synthesis of 1,1-dibromo-2-(2,4,5-trimethylphenyl)ethene
Materials:
-
Triphenylphosphine (PPh₃, 2.0 eq)
-
Carbon tetrabromide (CBr₄, 1.0 eq)
-
Duryl aldehyde (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, nitrogen-flushed flask, add PPh₃ and anhydrous DCM.
-
Cool the solution to 0 °C and add CBr₄ portion-wise. The solution should turn deep red, indicating the formation of the ylide.
-
Stir at 0 °C for 30 minutes.
-
Add a solution of duryl aldehyde in anhydrous DCM dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography to isolate the dibromoalkene.
Step 2: Synthesis of 1-ethynyl-2,4,5-trimethylbenzene
Materials:
-
1,1-dibromo-2-(2,4,5-trimethylphenyl)ethene (1.0 eq)
-
n-Butyllithium (n-BuLi, 2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water or saturated aqueous NH₄Cl
Procedure:
-
To a flame-dried, nitrogen-flushed flask, add the dibromoalkene and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for another hour.
-
Carefully quench the reaction at 0 °C with water or saturated aqueous NH₄Cl.
-
Extract with diethyl ether, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by chromatography to yield the terminal alkyne.
References
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- Szymański, W., et al. (2013).
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 29). Horner–Wadsworth–Emmons reaction. In Wikipedia. [Link]
- Armstrong, A., & Scutt, J. N. (2006). A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds.
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. [Link]
-
Ashenhurst, J. (2023, September 26). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Romero, M. A., González-Delgado, J. A., & Arteaga, J. F. (2015). Synthesis of Stilbene Derivatives: A Comparative Study of their Antioxidant Activities.
-
Ashenhurst, J. (2023, September 26). Wittig Reaction. Master Organic Chemistry. [Link]
- Wabnitz, T. C., Yu, J. Q., & Spencer, J. B. (2004). Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions. Chemistry–A European Journal, 10(2), 484-493.
- Reddy, V. P., et al. (2017). Addition of CFCl3 to Aromatic Aldehydes via in Situ Grignard Reaction. Molecules, 22(12), 2125.
- Brown, K. M., et al. (2002). Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Perkin Transactions 1, (6), 748-755.
- Kim, H. J., et al. (2010). Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects. Bioorganic & Medicinal Chemistry Letters, 20(5), 1646-1649.
-
Myers, A. (n.d.). Organolithium Reagents. Harvard University. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Corey–Fuchs reaction. In Wikipedia. [Link]
- Pop, A., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1863.
- Mondal, S., & Guria, M. (2021). Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. Current Organic Synthesis, 18(5), 458-480.
- Brown, K. M., et al. (2002). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Perkin Transactions 1, (6), 748-755.
- Gontarska, M., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7048.
- Denmark, S. E., & Almstead, N. G. (1993). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 93(4), 1533-1560.
- Lara-Ochoa, C. D., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Medicinal Chemistry Research, 26(10), 2235-2253.
-
Wikipedia. (2023, December 19). Organolithium reagent. In Wikipedia. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
- Das, B., et al. (2012). McMurry coupling of aryl aldehydes and imino pinacol coupling mediated by Ti(O-i-Pr)4/Me3SiCl/Mg reagent. Tetrahedron Letters, 53(39), 5293-5296.
- Brown, K. M., et al. (2002). The modern interpretation of the Wittig reaction mechanism. Journal of the Chemical Society, Perkin Transactions 1, (6), 735-747.
- Lara-Ochoa, C. D., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Medicinal Chemistry Research, 26(10), 2235-2253.
- Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition in English, 15(11), 639-647.
-
Lakna. (2019, December 17). Difference Between Wittig and Wittig Horner Reaction. Pediaa.com. [Link]
- Mondal, S., & Guria, M. (2021). Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Advances, 11(16), 9246-9269.
-
Priyanka Jain Chemistry Classes. (2024, February 2). McMurry Coupling Reaction #Pinacol Reaction #Organic Name Reaction Mechanism #csirnet #gate #iitjam [Video]. YouTube. [Link]
-
SynArchive. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]
- Reddy, M. V. R., et al. (2020). Recent advances of carbonyl olefination via McMurry coupling reaction. New Journal of Chemistry, 44(32), 13496-13515.
-
DBpedia. (n.d.). About: McMurry reaction. Retrieved from [Link]
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Technical Support Center: Grignard Reactions with Duryl Aldehyde
Welcome to the technical support center for optimizing Grignard reactions with sterically demanding substrates. This guide is specifically tailored to address the unique challenges presented by duryl aldehyde (2,3,5,6-tetramethylbenzaldehyde). As researchers and drug development professionals, you understand that while the Grignard reaction is a cornerstone of C-C bond formation, its success with highly substituted electrophiles is not always guaranteed.
This document moves beyond standard protocols to provide in-depth, field-tested insights into why problems arise and how to systematically overcome them. We will explore the mechanistic nuances dictated by sterics and provide actionable troubleshooting advice and validated protocols to improve your reaction outcomes.
Section 1: Frequently Asked Questions - First Principles
This section addresses fundamental questions regarding the reactivity of duryl aldehyde in Grignard additions.
Q1: Why is the Grignard reaction with duryl aldehyde so challenging?
A1: The primary challenge is severe steric hindrance. Duryl aldehyde possesses two methyl groups in the ortho positions and two in the meta positions. The ortho-methyl groups flank the aldehyde's carbonyl carbon, creating a sterically congested environment. This physical obstruction makes it difficult for the nucleophilic carbon of the Grignard reagent, which is itself part of a bulky solvated magnesium complex, to approach and attack the electrophilic carbonyl carbon.[1] This high activation energy barrier can lead to slow or non-existent reactions and favors alternative, lower-energy reaction pathways.
Q2: What are the most common side reactions I should expect?
A2: With sterically hindered aldehydes like duryl aldehyde, two side reactions are particularly common, especially if the Grignard reagent has beta-hydrogens (e.g., ethylmagnesium bromide or isopropylmagnesium bromide):
-
Reduction: The Grignard reagent can act as a reducing agent, delivering a hydride to the carbonyl carbon instead of the alkyl/aryl group. This occurs via a cyclic, six-membered transition state (a Meerwein-Ponndorf-Verley-type mechanism), yielding duryl alcohol as a byproduct.[2]
-
Enolization: While duryl aldehyde itself lacks α-hydrogens and cannot be enolized, this is a critical side reaction to be aware of when working with other hindered ketones or aldehydes that do. The strongly basic Grignard reagent can deprotonate the α-carbon, forming an enolate. Upon workup, this simply regenerates the starting material.[2]
Q3: Does the choice of solvent significantly impact the reaction?
A3: Absolutely. The solvent plays a crucial role in solvating the magnesium center of the Grignard reagent, influencing its reactivity and aggregation state.
-
Tetrahydrofuran (THF) is generally preferred over diethyl ether for preparing Grignard reagents. Its higher solvating capability (donating ability) can lead to more reactive, monomeric Grignar-d species in solution, which can be beneficial for sluggish reactions.[3]
-
Diethyl Ether is less coordinating. While effective for many standard Grignard reactions, it may not provide sufficient reactivity for a challenging substrate like duryl aldehyde.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section is designed to help you diagnose and solve specific experimental problems in a question-and-answer format.
Q1: My reaction is very slow or shows no conversion. What's the first thing to check?
A1: The first and most critical parameter to verify is the quality and concentration of your Grignard reagent. Grignard reagents are notoriously sensitive to moisture and air and can degrade upon storage.[4]
-
Causality: Traces of water in your solvent or on your glassware will rapidly quench the Grignard reagent, reducing its effective concentration.[4] An inactive magnesium surface (due to an oxide layer) can also lead to incomplete formation.[1]
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried (>120°C overnight) and cooled under an inert atmosphere (Nitrogen or Argon).[5] Use freshly distilled, anhydrous solvents.
-
Activate the Magnesium: Ensure the magnesium turnings are fresh and shiny. Activate them prior to adding the organic halide using a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] Initiation is often indicated by the disappearance of the iodine color and gentle refluxing of the solvent.[6]
-
Titrate Your Reagent: Never assume a 100% yield for your Grignard reagent formation. Always perform a titration immediately before use to determine its exact molarity. This is non-negotiable for achieving reproducible results. See Protocol 2 for a reliable titration method.
-
Q2: I'm observing a significant amount of duryl alcohol in my crude product. How can I prevent this reduction?
A2: The formation of duryl alcohol indicates that your Grignard reagent is acting as a hydride donor instead of a carbon nucleophile.
-
Causality: This side reaction is favored when the nucleophilic addition pathway has a high activation energy due to steric hindrance, and the Grignard reagent possesses β-hydrogens.[2] The reaction proceeds through a lower-energy six-membered transition state.
-
Solutions:
-
Change the Grignard Reagent: If your synthesis allows, switch to a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Lower the Reaction Temperature: While counterintuitive for a slow reaction, running the addition at a lower temperature (e.g., -78 °C to 0 °C) can sometimes increase the selectivity for the desired 1,2-addition over the reduction pathway.
-
Use Cerium (III) Chloride (Luche-type conditions): The addition of anhydrous cerium(III) chloride is a highly effective strategy for suppressing side reactions with sterically hindered substrates.[7][8]
-
The Cerium(III) Chloride Advantage: The transmetalation of the Grignard reagent with CeCl₃ generates an organocerium species. This new reagent is significantly less basic but remains highly nucleophilic.[8] This altered reactivity profile dramatically favors the desired nucleophilic attack on the carbonyl carbon while minimizing base-mediated side reactions like reduction.[9]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Troubleshooting workflow for Grignard reactions with duryl aldehyde.
Q3: I'm using CeCl₃, but my yields are still poor. What could be wrong?
A3: The effectiveness of cerium(III) chloride is entirely dependent on it being truly anhydrous.
-
Causality: Cerium(III) chloride is commonly available as a heptahydrate (CeCl₃·7H₂O). The water of hydration will destroy the Grignard reagent. Improper drying of the hydrated salt can lead to the formation of cerium oxychloride, which is inactive.[9]
-
Solution: You must rigorously dry the CeCl₃·7H₂O before use. A common and reliable method is to heat the hydrate under high vacuum. See Protocol 3 for a validated drying procedure. Alternatively, purchase commercially available anhydrous CeCl₃ and store it meticulously in a desiccator.
Section 3: Optimized Experimental Protocols
These protocols are designed to be self-validating systems, incorporating best practices to maximize success.
Protocol 1: Preparation of Grignard Reagent (e.g., Ethylmagnesium Bromide in THF)
-
Glassware Preparation: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (topped with a N₂/Ar inlet), and a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.5 equivalents) in the flask. Add one small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed etching the surface of the magnesium. Allow the flask to cool.
-
Initiation: Add anhydrous THF via syringe to just cover the magnesium. In a separate flame-dried, sealed flask, prepare a solution of your organic halide (e.g., bromoethane, 1.0 equivalent) in anhydrous THF. Add ~10% of this solution to the magnesium suspension via syringe.
-
Propagation: The reaction should initiate within minutes, evidenced by bubbling and a gentle reflux. Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, stir the resulting gray/brown solution at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The reagent is now ready for titration and use.
Protocol 2: Titration of Grignard Reagent with I₂
This method is reliable for determining the concentration of active Grignard reagent.[10]
-
Preparation: In a flame-dried vial with a stir bar, accurately weigh ~50 mg of iodine (I₂). Seal the vial with a septum and purge with inert gas.
-
Dissolution: Add 1 mL of a stock solution of anhydrous lithium chloride in THF (0.5 M) via syringe, followed by 1 mL of anhydrous THF. Stir until the iodine fully dissolves to form a dark brown solution.
-
Titration: Cool the iodine solution to 0 °C. Slowly add your prepared Grignard reagent dropwise via a 1.00 mL syringe. The endpoint is the sharp transition from a brown/red color to a colorless or slightly cloudy solution.
-
Calculation: Molarity (M) = (mass of I₂ / MW of I₂) / (volume of Grignard reagent added in L) (MW of I₂ = 253.81 g/mol )
Protocol 3: Anhydrous Cerium(III) Chloride Preparation
-
Setup: Place CeCl₃·7H₂O in a round-bottom flask with a stir bar. Connect the flask to a Schlenk line.
-
Drying: Heat the flask to 130-140 °C under high vacuum (<1 mmHg). Stir the powder occasionally. Continue heating for at least 4 hours. The solid should turn from a crystalline hydrate to a fine, white, free-flowing powder.
-
Storage: Cool the flask to room temperature under vacuum before backfilling with inert gas. The anhydrous CeCl₃ should be used immediately or stored in a glovebox or high-quality desiccator.
Protocol 4: CeCl₃-Mediated Grignard Addition to Duryl Aldehyde
-
CeCl₃ Suspension: To a flame-dried, three-necked flask under inert gas, add anhydrous CeCl₃ (1.1 equivalents). Add anhydrous THF and stir vigorously at room temperature for at least 2 hours to create a fine, milky suspension.
-
Grignard Addition: Cool the CeCl₃ suspension to -78 °C (dry ice/acetone bath). Slowly add your titrated Grignard reagent (1.1 equivalents) via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Prepare a solution of duryl aldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then let it slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Mechanistic Visualizations
Understanding the competing reaction pathways is key to controlling the outcome.
dot graph Mech { rankdir="LR"; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=vee, fontname="Arial", fontsize=10];
} dot Caption: Competing pathways: 1,2-Addition vs. Reduction in Grignard reactions.
Section 5: Summary of Recommendations
For difficult Grignard reactions involving duryl aldehyde, a systematic approach is required. The table below summarizes the key parameters and our expert recommendations.
| Parameter | Standard Approach | Recommended for Duryl Aldehyde | Rationale |
| Grignard Reagent | Any R-MgX | MeMgBr, PhMgBr (no β-H) | Avoids the reduction side-reaction. |
| Solvent | Diethyl Ether or THF | Anhydrous THF | Better solvation enhances reactivity.[3] |
| Additive | None | Anhydrous CeCl₃ (1.1 eq) | Creates a less basic, more nucleophilic organocerium reagent, suppressing side reactions.[7][9] |
| Temperature | 0 °C to Reflux | -78 °C to RT | Improves selectivity for 1,2-addition over reduction. |
| Quality Control | Assumed from prep | Mandatory Titration | Ensures accurate stoichiometry, which is critical for reproducible results and high yields.[10] |
References
-
Bartoli, G., Cimarelli, C., Marcantoni, E., & Petrini, M. (1994). CeCl3 Mediated Addition of Grignard Reagents to β-Enamino Ketones. J. Chem. Soc., Chem. Commun., (6), 705-706. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Richey, H. G. (2000). Grignard Reagents: New Developments. Organometallics, 19(26), 5763-5773. [Link]
-
Imamoto, T., & Sugiura, Y. (1999). Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents. Organic Syntheses, 76, 229. [Link]
-
Ho, T. L., Fieser, M., & Fieser, L. (2006). Grignard reagents/cerium(III) chloride. In Fieser and Fieser's Reagents for Organic Synthesis. John Wiley & Sons, Inc. [Link]
-
Dimitrov, V., Kostova, K., & Genov, M. (1996). A new approach to the preparation of highly active anhydrous cerium(III) chloride for organic synthesis. Tetrahedron Letters, 37(37), 6787-6790. [Link]
-
Various Authors. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros. [Link]
-
Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
ChemTips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Chemtips. [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. [Link]
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Navigating the Complexities of Durene Formylation: A Technical Guide to Overcoming Side Reactions
For Immediate Release
[City, State] – January 25, 2026 – Researchers, scientists, and drug development professionals often encounter significant challenges in the formylation of durene (1,2,4,5-tetramethylbenzene), a critical process for the synthesis of valuable intermediates. To address these hurdles, this technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate common side reactions and optimize product yields.
The highly substituted and electron-rich nature of the durene ring, while activating for electrophilic aromatic substitution, also predisposes it to a variety of undesirable side reactions. This guide, compiled by our team of application scientists, offers practical, field-proven insights into identifying and controlling these competing reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the formylation of durene?
A1: The formylation of durene is primarily complicated by three main types of side reactions:
-
Polyformylation: The introduction of more than one formyl group onto the durene ring. Due to the high activation provided by the four methyl groups, the mono-formylated product can sometimes undergo a second formylation.
-
Oxidation of Methyl Groups: The methyl substituents on the durene ring can be susceptible to oxidation, leading to the formation of benzyl alcohols, benzaldehydes, or even carboxylic acids, depending on the reaction conditions and the oxidizing potential of the reagents.
-
Rearrangement and Disproportionation: Under strongly acidic conditions, such as those employed in some formylation reactions, durene and its derivatives can undergo rearrangement of the methyl groups or disproportionation to produce other polymethylbenzenes.[1]
Q2: I am observing a significant amount of diformylated product in my Vilsmeier-Haack reaction. How can I improve the selectivity for mono-formylation?
A2: Diformylation is a common challenge due to the high reactivity of the durene nucleus. To favor mono-formylation, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the formylating agent (e.g., the Vilsmeier reagent). Using a molar ratio of durene to the formylating agent of 1:1 or slightly less can significantly suppress the second formylation.
-
Temperature Management: Lowering the reaction temperature can often enhance selectivity. The activation energy for the second formylation is typically higher, so conducting the reaction at the lowest effective temperature will favor the mono-substituted product.
-
Controlled Addition: Add the formylating agent slowly and portion-wise to the solution of durene. This maintains a low concentration of the electrophile in the reaction mixture, reducing the likelihood of a second attack on the already formylated and still activated ring.
Q3: My reaction mixture is showing byproducts that I suspect are from the oxidation of the methyl groups. What causes this and how can I prevent it?
A3: Oxidation of the benzylic methyl groups is a potential side reaction, especially under harsh conditions or in the presence of certain Lewis acids and atmospheric oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, which can contribute to oxidative side reactions.[2]
-
Choice of Lewis Acid: Some Lewis acids are more prone to promoting oxidation than others. If oxidation is a significant issue, consider screening different Lewis acids. For instance, in some systems, TiCl₄ may be less oxidizing than AlCl₃.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation. Prolonged exposure to the reaction conditions can increase the incidence of oxidative side reactions.
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Formation of Benzylidene Dichloride Byproducts in Rieche Formylation
Root Cause: The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid. A known side reaction is the formation of the corresponding benzylidene dichloride, which arises from the incomplete hydrolysis of the intermediate formed after the electrophilic attack.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for benzylidene dichloride formation.
Mitigation Protocol:
-
Thorough Hydrolysis: Ensure the workup procedure includes a robust hydrolysis step. This can be achieved by quenching the reaction mixture with a sufficient amount of water and stirring vigorously for an extended period. The addition of a mild base (e.g., sodium carbonate solution) can facilitate the conversion of the dichloride to the aldehyde.
-
Temperature Control During Workup: While hydrolysis is necessary, excessive heat during this step can sometimes lead to other degradation pathways. It is often beneficial to perform the initial quench at a lower temperature before warming to complete the hydrolysis.
-
Alternative Reagents: If the formation of benzylidene dichloride remains a persistent issue, consider alternative formylation methods such as the Vilsmeier-Haack or Gattermann-Koch reactions, which do not proceed via a dichloromethyl intermediate.
Issue 2: Isomer Formation and Rearrangement Products
Root Cause: Strong Lewis acids, particularly in combination with protic acids, can create a highly acidic environment that may lead to the isomerization of the tetramethylbenzene skeleton. This is a known phenomenon in Friedel-Crafts type reactions.[3][4] Although formylation is an acylation, which is less prone to carbocation rearrangements than alkylation, the highly substituted nature of durene could make it susceptible under certain conditions.
Mitigation Strategies:
-
Milder Lewis Acids: Employing milder Lewis acids such as ZnCl₂, SnCl₄, or TiCl₄ can reduce the propensity for rearrangement compared to stronger acids like AlCl₃.[5]
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. The presence of moisture can generate protic acids that can exacerbate isomerization.
-
Low Temperatures: Running the reaction at lower temperatures can help to suppress these thermodynamically driven rearrangement processes.
Data Presentation: Lewis Acid and Solvent Effects on Durene Formylation
| Lewis Acid | Solvent | Temperature (°C) | Major Side Product(s) | Reference |
| AlCl₃ | Dichloromethane | 0 to RT | Polyformylation, Rearrangement | [6] |
| TiCl₄ | Dichloromethane | 0 | Benzylidene Dichloride (Rieche) | [7] |
| ZnCl₂/CuCl | (Gattermann-Koch) | RT | Lower reactivity, potential for incomplete reaction | [8] |
| POCl₃/DMF | (Vilsmeier-Haack) | 0 to 60 | Diformylation | [9] |
Experimental Protocols
Optimized Vilsmeier-Haack Formylation of Durene to Minimize Diformylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve durene (1.0 eq.) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. Add a saturated aqueous solution of sodium acetate to neutralize the acid and stir until the ice has melted.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualization of Reaction Pathway and Side Reactions
Caption: Reaction pathways in the formylation of durene.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
- Gattermann, L. (1898). Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 31(1), 1149–1152.
- Gross, H., & Rieche, A. (1961). Über die Umsetzung von Aromaten mit Dichlor-methyl-alkyl-äthern in Gegenwart von Lewis-Säuren. Chemische Berichte, 94(3), 538–543.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355–657.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions (Vol. 1). Interscience Publishers.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
- Yakubov, A. P., Tsyganov, D. V., & Belen'kii, L. I. (1993). Formylation and dichloromethylation as alternative directions of the Rieche reaction. A novel approach to the synthesis of sterically hindered aromatic dialdehydes.
- Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622–1624.
- Rieche, A., Gross, H., & Höft, E. (1967). Aromatische Aldehyde. Chemische Berichte, 100(5), 1559–1566.
- Sheldon, R. A., & Kochi, J. K. (1981). Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.
- Adams, R., & Levine, I. (1923). Simplification of the Gattermann Synthesis of Hydroxy Aldehydes. Journal of the American Chemical Society, 45(10), 2373–2377.
-
Rieche Formylation. (n.d.). In Common Organic Chemistry. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (2023, November 29). In Wikipedia. [Link]
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Gattermann reaction. (2023, October 26). In Wikipedia. [Link]
-
Friedel–Crafts reaction. (2023, December 15). In Wikipedia. [Link]
-
Gattermann Koch Reaction. (n.d.). In BYJU'S. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). In Chemistry Steps. Retrieved from [Link]
- Rieche, A. (1960). Über die Formylierung von Aromaten mit Dichlor-methyl-alkyl-äthern. Angewandte Chemie, 72(21), 836–836.
- Bush, J. B., & Finkbeiner, H. (1968). The Jacobsen Reaction. V. Rearrangement of Polyalkylbenzenes. Journal of the American Chemical Society, 90(22), 5903–5905.
- Fuson, R. C., & Horning, E. C. (1942). The Jacobsen Rearrangement. Organic Reactions, 2(1), 1–25.
- Olah, G. A., Olah, J. A., & Ohyama, T. (1984). Formylating Agents. Chemical Reviews, 84(4), 367–404.
- Crounse, N. N. (1949). The Gattermann-Koch Reaction. Organic Reactions, 5, 290-300.
- Truce, W. E. (1951). The Gattermann Synthesis of Aldehydes. Organic Reactions, 9, 37-72.
- Vilsmeier, A. (1959). Neuere Erkenntnisse aus dem Gebiet der Formylierungs-Reaktionen mit Formamid-Derivaten. Angewandte Chemie, 71(13), 429–434.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
- Larock, R. C. (1989).
- Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis (2nd ed.). Wiley.
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Technical Support Center: Managing Slow Reaction Kinetics with Sterically Hindered Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the challenges associated with the slow reaction kinetics of sterically hindered aldehydes. Our goal is to move beyond simple procedural lists and explain the underlying causality, enabling you to make informed decisions in your experimental design.
Introduction: The Challenge of Steric Hindrance
Sterically hindered aldehydes, characterized by bulky substituents near the carbonyl group, present a significant hurdle in organic synthesis. The steric bulk physically obstructs the trajectory of incoming nucleophiles, dramatically slowing down or even preventing reactions that would otherwise proceed smoothly with less hindered counterparts.[1][2] This issue is particularly prevalent in the synthesis of complex molecules and in drug development, where the aldehyde functional group can be a key pharmacophore but its reactivity is often tempered by the surrounding molecular architecture.[3]
This guide provides a structured approach to troubleshooting and optimizing these challenging reactions, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Here we address the fundamental principles governing the reactivity of sterically hindered aldehydes.
Q1: Why do my reactions with sterically hindered aldehydes proceed so slowly, or not at all?
A1: The slow reaction rate is primarily due to steric hindrance . The bulky groups surrounding the aldehyde's carbonyl carbon act as a physical shield, making it difficult for nucleophiles to approach and attack the electrophilic carbon.[1][2] For a reaction to occur, the nucleophile must approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory, approximately 107°). Large substituents can block this pathway, increasing the activation energy of the reaction.
Additionally, electronic effects can play a role. Electron-donating groups near the carbonyl can reduce its electrophilicity, further slowing the reaction.[4]
Q2: Are sterically hindered aldehydes always less reactive than their ketone counterparts?
A2: Generally, aldehydes are more reactive than ketones for two main reasons:
-
Sterics: Aldehydes have one substituent and a small hydrogen atom attached to the carbonyl carbon, while ketones have two substituents. This makes aldehydes less sterically hindered.[1]
-
Electronics: The two alkyl groups on a ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. Aldehydes only have one such group.[5]
However, a very sterically hindered aldehyde (e.g., one with two ortho-substituents on an aromatic ring) can be less reactive than a simple, unhindered ketone (like acetone). The specific steric and electronic environment of each molecule is the ultimate determinant of its reactivity.
Q3: What are the most common side reactions I should be aware of?
A3: When the desired nucleophilic addition is slow, other reaction pathways can become competitive. Common side reactions include:
-
Enolization: If the aldehyde has α-hydrogens, a strong, basic nucleophile (like a Grignard reagent) can act as a base, deprotonating the α-carbon to form an enolate.[2] This consumes the starting material without forming the desired product.
-
Reduction: Some nucleophilic reagents, particularly hydrides, can act as reducing agents. If the reaction is sluggish, the aldehyde might be reduced to the corresponding alcohol.
-
Dimerization/Oligomerization: Under certain conditions (e.g., acidic), aldehydes can undergo self-condensation reactions.
-
Decomposition: Forcing conditions, such as excessively high temperatures, can lead to the decomposition of starting materials or products.[2]
Troubleshooting Guides: From Failed Reactions to Successful Outcomes
This section provides actionable solutions to common experimental failures encountered when working with sterically hindered aldehydes.
Issue 1: Low or No Conversion in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Your nucleophilic addition reaction shows a high percentage of unreacted starting aldehyde, even after extended reaction times.
Causality Analysis
The primary cause is the high activation energy barrier imposed by steric hindrance, which prevents the nucleophile from efficiently attacking the carbonyl carbon.[2] The nucleophile may also be acting as a base, leading to enolization.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Solutions & Protocols
-
Solution 1.1: Enhance Carbonyl Electrophilicity with a Lewis Acid.
-
Mechanism: A Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. This is a highly effective strategy.[2]
-
Protocol: Cerium(III) Chloride Mediated Grignard Addition
-
Preparation: Vigorously stir anhydrous CeCl₃ (1.5 equivalents) in dry THF under an inert atmosphere (Argon or Nitrogen) for at least 2 hours at room temperature to ensure a fine, reactive slurry.
-
Cooling: Cool the CeCl₃ slurry to 0 °C.
-
Grignard Addition: Add the Grignard reagent (1.2 equivalents) dropwise to the slurry and stir for 1-2 hours at 0 °C. This forms the more reactive organocerium species.
-
Aldehyde Addition: Add a solution of the sterically hindered aldehyde (1.0 equivalent) in dry THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Proceed with standard aqueous workup and extraction.
-
-
-
Solution 1.2: Increase Nucleophile Reactivity.
-
Rationale: Organolithium reagents are generally more reactive (more "hard" and basic) than their Grignard counterparts. Switching to an organolithium can sometimes overcome the steric barrier where a Grignard reagent fails.[2]
-
Caution: Due to their higher basicity, organolithiums are more prone to causing enolization. This strategy is best for hindered aldehydes without α-hydrogens.
-
-
Solution 1.3: Increase Reaction Temperature.
-
Rationale: Increasing the temperature provides the system with more kinetic energy to overcome the activation barrier.[2]
-
Procedure: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. If no reaction occurs, gently heat the mixture (e.g., to 40-50 °C in THF) while carefully monitoring for product formation and decomposition.
-
-
Solution 1.4: Employ High-Pressure Conditions.
-
Rationale: For extremely hindered systems, high pressure (in the kbar range) can promote reactions with a negative activation volume, such as nucleophilic additions. This is a specialized technique but can be highly effective.[6]
-
Issue 2: Wittig Reaction Fails to Produce the Desired Alkene
You observe only the starting aldehyde and ylide decomposition products.
Causality Analysis
The steric hindrance around the aldehyde prevents the phosphorus ylide from approaching to form the initial betaine/oxaphosphetane intermediate. The bulky groups on both the aldehyde and potentially the ylide create a prohibitive steric clash.
Troubleshooting Workflow
Caption: Lewis acid (LA) enhances aldehyde electrophilicity.
References
-
Gao, X., et al. (2026). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]
-
Wang, D., et al. (2026). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. Available at: [Link]
-
Leah4sci. (2025). Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. YouTube. Available at: [Link]
-
Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Available at: [Link]
-
Waldeck, A. R. (n.d.). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. DASH (Harvard). Available at: [Link]
-
Reddy, B. G., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Chen, Y., et al. (n.d.). Dynamic Kinetic Resolution of Aldehydes by Hydroacylation. eScholarship.org. Available at: [Link]
-
ResearchGate. (n.d.). Reaction optimization for aldehydes. Available at: [Link]
-
Dömling, A. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (n.d.). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Chemical Science (RSC Publishing). Available at: [Link]
-
Zhang, L., et al. (n.d.). Heterobimetallic Lanthanide/Sodium Phenoxides: Efficient Catalysts for Amidation of Aldehydes with Amines. The Journal of Organic Chemistry. Available at: [Link]
-
van Santen, R. A., & Ghouri, M. M. (2020). Deactivation Kinetics of the Catalytic Alkylation Reaction. ACS Catalysis. Available at: [Link]
-
Smith, A. B., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]
-
Foley, D. (n.d.). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available at: [Link]
-
Javan, B. (n.d.). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. PMC - PubMed Central. Available at: [Link]
-
Jenner, G. (n.d.). Effect of pressure on stetter reactions: synthesis of hindered aliphatic acyloins and γ-ketonitriles. Taylor & Francis. Available at: [Link]
-
Wang, D., et al. (2026). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. American Chemical Society. Available at: [Link]
-
ResearchGate. (2025). (PDF) Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Available at: [Link]
-
NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Available at: [Link]
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Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Available at: [Link]
-
Vici Health Sciences. (n.d.). Obstacles in Drug Development and How to Overcome Them. Available at: [Link]
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MegaLecture. (2023). Reaction Kinetics | Part 4 | A Levels Chemistry | Order of a Reaction, Half-Life Method. YouTube. Available at: [Link]
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Navigating Reactions with the Sterically Hindered 2,3,5,6-Tetramethylbenzaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The unique steric environment of 2,3,5,6-tetramethylbenzaldehyde (duraldehyde) presents both opportunities and challenges in organic synthesis. Its bulky nature can impart desirable properties to target molecules but often necessitates specialized reaction conditions and troubleshooting. This guide provides a comprehensive technical support center, offering solutions to common experimental issues and exploring viable alternative reagents to overcome synthetic hurdles.
I. Troubleshooting Common Reactions with 2,3,5,6-Tetramethylbenzaldehyde
The significant steric hindrance around the carbonyl group in 2,3,5,6-tetramethylbenzaldehyde can impede the approach of nucleophiles, leading to low yields, slow reaction rates, or alternative reaction pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Grignard reaction with 2,3,5,6-tetramethylbenzaldehyde is sluggish and gives a low yield of the desired secondary alcohol. What's happening and how can I improve it?
Answer:
This is a classic issue arising from the steric bulk of the four methyl groups flanking the aldehyde. The large Grignard reagent struggles to access the electrophilic carbonyl carbon. Instead of the desired nucleophilic addition, several side reactions can predominate:
-
Enolization: The Grignard reagent can act as a base, abstracting a proton from a position alpha to a carbonyl group. However, with 2,3,5,6-tetramethylbenzaldehyde, there are no alpha-protons on the aromatic ring, so this is not a concern.
-
Reduction: If the Grignard reagent has a beta-hydride, it can deliver a hydride to the carbonyl carbon, reducing the aldehyde to the corresponding primary alcohol. This occurs via a six-membered cyclic transition state.[1]
-
Single Electron Transfer (SET): With sterically hindered substrates, the reaction may proceed through a SET mechanism rather than a direct nucleophilic addition.[1]
Troubleshooting Strategies:
-
Switch to a more reactive organometallic reagent: Organolithium reagents are generally more reactive than Grignard reagents and can be more effective in overcoming steric hindrance.
-
Use of additives: The addition of cerium(III) chloride (CeCl₃) can be highly beneficial. It generates a more reactive organocerium species in situ, which is less basic and more nucleophilic, often leading to improved yields in reactions with sterically hindered carbonyls.
-
Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be monitored closely to avoid decomposition.
-
Less Bulky Grignard Reagents: If the experimental design allows, using a less sterically demanding Grignard reagent can improve the outcome.
Question 2: I am attempting a Wittig reaction to synthesize an alkene from 2,3,5,6-tetramethylbenzaldehyde, but the yield is poor, and I recover a lot of unreacted starting material. What are my options?
Answer:
Similar to the Grignard reaction, the steric hindrance of 2,3,5,6-tetramethylbenzaldehyde is the primary culprit. The bulky phosphonium ylide faces significant steric repulsion when approaching the aldehyde.
Troubleshooting Strategies:
-
Use of more reactive ylides: Non-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) are more reactive than stabilized ylides (e.g., those with an adjacent electron-withdrawing group) and may be more successful.[2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate carbanions, is often a superior alternative for sterically hindered aldehydes. The smaller size of the phosphonate reagent can lead to better accessibility of the carbonyl carbon. HWE reactions also have the advantage of producing a water-soluble phosphate byproduct, which simplifies purification.
-
Schlosser Modification: This modification of the Wittig reaction involves the use of an organolithium base at low temperatures, which can sometimes improve yields with hindered substrates.
-
Longer Reaction Times and Higher Temperatures: Allowing the reaction to proceed for an extended period or carefully increasing the temperature may help to drive the reaction to completion.
Question 3: I am trying to perform a Henry (nitroaldol) reaction with 2,3,5,6-tetramethylbenzaldehyde and nitromethane, but the reaction is not proceeding as expected. What are the key considerations?
Answer:
The Henry reaction, which involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, is also sensitive to steric effects.[3][4] The formation of the nitronate anion from nitromethane is generally efficient, but its subsequent attack on the hindered carbonyl of 2,3,5,6-tetramethylbenzaldehyde can be slow.
Troubleshooting Strategies:
-
Choice of Base: While common bases like sodium hydroxide or triethylamine are often used, exploring other options can be beneficial. For instance, a non-nucleophilic, strong base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) might be more effective.
-
Catalyst Systems: The use of certain catalysts, such as copper(II) complexes, has been shown to promote the Henry reaction.[4]
-
Reaction Conditions: Anhydrous conditions are often preferred to avoid side reactions. The choice of solvent can also play a crucial role; polar aprotic solvents like DMF or DMSO may be more effective than protic solvents.
-
Dehydration to the β-Nitrostyrene: Often, the initial β-nitro alcohol product is not isolated but is directly dehydrated to form the corresponding β-nitrostyrene. This can be achieved by using a dehydrating agent in the reaction mixture or during workup. A common method involves using ammonium acetate in refluxing acetic acid.
II. Alternative Reagents for Reactions with Sterically Hindered Aldehydes
When troubleshooting proves insufficient, switching to an alternative aldehyde with different steric and electronic properties can be a pragmatic approach.
Comparative Analysis of Alternative Aldehydes
| Reagent | Structure | Key Features & Considerations |
| 2,3,5,6-Tetramethylbenzaldehyde | Highest steric hindrance among the listed alternatives due to four methyl groups. Electron-donating methyl groups activate the aromatic ring for electrophilic substitution. | |
| 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde) | High steric hindrance , but less than duraldehyde. The three methyl groups are also electron-donating.[5] It is a common and often more reactive alternative.[6][7] | |
| 2,6-Dichlorobenzaldehyde | Sterically hindered due to the two ortho chloro groups. The electron-withdrawing nature of the chlorine atoms makes the carbonyl carbon more electrophilic , which can enhance its reactivity towards nucleophiles.[8][9][10][11] | |
| Pentafluorobenzaldehyde | The fluorine atoms are relatively small, so the steric hindrance is less pronounced than in the methylated analogs. However, the five strongly electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic . This can lead to high reactivity in nucleophilic additions. |
III. Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization of reaction conditions is often necessary for sterically hindered substrates.
Protocol 1: Grignard Reaction with a Sterically Hindered Aldehyde
Objective: To synthesize a secondary alcohol via the addition of a Grignard reagent to a sterically hindered aromatic aldehyde.
Materials:
-
Sterically hindered aldehyde (e.g., 2,3,5,6-tetramethylbenzaldehyde)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Assemble the reaction apparatus and flame-dry all glassware to remove any traces of moisture. Allow to cool to room temperature under an inert atmosphere.
-
Dissolve the sterically hindered aldehyde (1.0 eq) in anhydrous THF in the round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are strong bases and will react with any protic species, including water.[12] Therefore, all glassware must be dry, and anhydrous solvents must be used.
-
Slow Addition at Low Temperature: The Grignard reaction is exothermic. Slow addition at 0 °C helps to control the reaction temperature and minimize side reactions.[13]
-
Ammonium Chloride Quench: A saturated solution of NH₄Cl is a weak acid and is used to protonate the intermediate alkoxide to form the alcohol product without causing acid-catalyzed side reactions like dehydration.
Protocol 2: Wittig Reaction with a Sterically Hindered Aldehyde
Objective: To synthesize an alkene from a sterically hindered aldehyde and a phosphonium ylide.
Materials:
-
Sterically hindered aldehyde (e.g., 2,3,5,6-tetramethylbenzaldehyde)
-
Phosphonium salt (e.g., Methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-Butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous THF or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, syringes, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the suspension to 0 °C.
-
Slowly add the strong base (1.05 eq) to the suspension. If using n-BuLi, the solution will typically turn a characteristic color (e.g., orange or deep red), indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Dissolve the sterically hindered aldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
The byproduct, triphenylphosphine oxide, is often insoluble in nonpolar solvents and can sometimes be removed by filtration.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Strong Base: A strong base is required to deprotonate the phosphonium salt to form the nucleophilic ylide.[14]
-
Stepwise Addition: The ylide is prepared first, followed by the addition of the aldehyde. This ensures that the ylide is pre-formed before it can react with the aldehyde.
-
Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can often be challenging to remove completely. Column chromatography is typically required.[15]
IV. Visualizing Reaction Pathways and Logic
Grignard Reaction Troubleshooting Workflow
Caption: Troubleshooting flowchart for Grignard reactions.
Alternative Reagent Selection Logic
Caption: Decision tree for selecting an alternative aldehyde.
V. References
-
Wikipedia. (2023). Mesitaldehyde. [Link]
-
International Journal of Chemical Studies. (2020). Review on synthetic advances in porphyrins and metalloporphyrins. [Link]
-
ResearchGate. (2014). Crystal structure of 2,6-dichlorobenzaldehyde, C7H4Cl2O. [Link]
-
Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Scirp.org. (2015). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]
-
Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. [Link]
-
ScienceDirect. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). [Link]
-
ResearchGate. (2009). [Synthesis of tetrasubstituted porphyrins by interaction of 5-aryldipyrromethanes with 4-substituted benzaldehydes]. [Link]
-
Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
National Institutes of Health. (2016). Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy. [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
-
YouTube. (2022). Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. Which of.... [Link]
-
PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. [Link]
-
Wikipedia. (2023). Henry reaction. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Organic Syntheses. (n.d.). Nitrostyrene. [Link]
-
LSU Scholarly Repository. (2016). Synthesis of Porphyrin and Porphyrinoid Structures for use in Binary Cancer Therapies. [Link]
-
NIST Technical Series Publications. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. [Link]
-
National Institutes of Health. (2018). Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). [Link]
-
ResearchGate. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. [Link]
-
ResearchGate. (2017). Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]
-
ResearchGate. (2022). The Henry Reaction: Recent Examples. [Link]
-
Supporting Information. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. [Link]
-
SlidePlayer. (n.d.). Duff Reaction. [Link]
-
University of Michigan. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]
-
Semantic Scholar. (1953). THE SYNTHESIS OF -NITROSTYRENES. [Link]
-
University of Rochester. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
University of Rochester. (n.d.). Grignard Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
ResearchGate. (2014). (PDF) Crystal structure of 2, 6-dichlorobenzaldehyde, C7H4Cl2O. [Link]
-
National Institutes of Health. (2010). Syntheses and Functionalizations of Porphyrin Macrocycles. [Link]
-
YouTube. (2021). Duff reaction. [Link]
-
YouTube. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. [Link]
-
The ScholarShip. (2016). The Duff Reaction: Researching A Modification. [Link]
-
Mitsubishi Gas Chemical Trading, Inc. (n.d.). 2,4,6-Trimethylbenzaldehyde(MESAL). [Link]
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Navigating the Steric Fortress: A Troubleshooting Guide to Nucleophilic Attack on Duryl Aldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with nucleophilic attack on the sterically hindered carbonyl of duryl aldehyde (2,4,5-trimethylbenzaldehyde). The formidable steric shield imposed by the three methyl groups on the aromatic ring often leads to sluggish or failed reactions. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a thorough examination of the underlying mechanistic principles to empower you to overcome these synthetic hurdles.
The Root of the Challenge: Understanding Steric and Electronic Effects
The reactivity of an aldehyde's carbonyl group is fundamentally governed by the electrophilicity of the carbonyl carbon. However, in the case of duryl aldehyde, two primary factors conspire to diminish this reactivity:
-
Steric Hindrance: The three methyl groups on the benzene ring create a congested environment around the carbonyl carbon. This physically obstructs the trajectory of incoming nucleophiles, making it difficult for them to approach and attack the electrophilic center. This steric congestion is the primary reason for the reduced reactivity of duryl aldehyde compared to less substituted benzaldehydes.
-
Electronic Effects: The methyl groups are weakly electron-donating. Through inductive effects, they push electron density into the aromatic ring, which in turn slightly reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile. While this electronic effect is secondary to the steric hindrance, it further contributes to the aldehyde's sluggish reactivity. Aromatic aldehydes, in general, are less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring which lessens the electrophilicity of the carbonyl group.[1]
The following diagram illustrates the steric shielding of the carbonyl group in duryl aldehyde.
Sources
Validation & Comparative
A Comparative Analysis of Steric and Electronic Effects on the Reactivity of 2,3,5,6-Tetramethylbenzaldehyde and Mesitaldehyde
This guide provides an in-depth comparison of the chemical reactivity of two highly substituted aromatic aldehydes: 2,3,5,6-tetramethylbenzaldehyde and mesitaldehyde (2,4,6-trimethylbenzaldehyde). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of their reactivity differences and proposes a definitive experimental protocol for empirical validation.
Introduction: A Tale of Two Sterically Hindered Aldehydes
In the realm of organic synthesis, the reactivity of the aldehyde functional group is of paramount importance. Its susceptibility to nucleophilic attack forms the basis for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. However, when the aldehyde is flanked by bulky substituents, as in the cases of 2,3,5,6-tetramethylbenzaldehyde and mesitaldehyde, reactivity can be significantly attenuated.
These two molecules present a fascinating case study. Both possess two methyl groups at the ortho positions (C2 and C6) relative to the aldehyde, creating a sterically crowded environment. The key structural distinction lies in the substitution at the meta and para positions. Mesitaldehyde has a single methyl group at the para position (C4), whereas 2,3,5,6-tetramethylbenzaldehyde features two additional methyl groups at the meta positions (C3 and C5). This guide will dissect how this seemingly subtle difference leads to a pronounced disparity in their chemical behavior.
Theoretical Framework: Unraveling Steric and Electronic Influences
The reactivity of an aldehyde's carbonyl carbon towards a nucleophile is primarily governed by two factors: steric accessibility and electrophilicity.[1]
Steric Hindrance: A Physical Barrier to Reaction
Nucleophilic addition to a carbonyl group requires the nucleophile to approach the electrophilic carbon at a specific trajectory, often approximated by the Bürgi-Dunitz angle (~107°). Bulky groups adjacent to the carbonyl can physically obstruct this approach, slowing down or even preventing the reaction.[2]
-
Mesitaldehyde: The two ortho-methyl groups create a significant steric shield around the aldehyde functionality. This hindrance is well-documented and makes mesitaldehyde substantially less reactive than unsubstituted benzaldehyde.[3]
-
2,3,5,6-Tetramethylbenzaldehyde: This molecule retains the two ortho-methyl groups of mesitaldehyde and adds two more at the meta positions. While these meta groups do not directly flank the aldehyde, they contribute to the overall molecular bulk and can restrict the conformational freedom of the ortho-methyl groups, potentially exacerbating the steric blockade of the carbonyl group.
Based on steric arguments alone, 2,3,5,6-tetramethylbenzaldehyde is predicted to be less reactive than mesitaldehyde due to a more congested environment around the reaction center.
Caption: Structural comparison highlighting steric bulk.
Electronic Effects: Modulating Carbonyl Electrophilicity
The partial positive charge (δ+) on the carbonyl carbon is what makes it electrophilic. Substituents on the aromatic ring can either donate or withdraw electron density, thereby decreasing or increasing this electrophilicity.
Methyl groups are weakly electron-donating through an inductive effect (+I) and hyperconjugation.[4][5] This donation of electron density to the aromatic ring reduces the electrophilicity of the carbonyl carbon, making it less attractive to nucleophiles.[6]
-
Mesitaldehyde: Possesses three electron-donating methyl groups, which collectively decrease the reactivity of the aldehyde compared to benzaldehyde.
-
2,3,5,6-Tetramethylbenzaldehyde: Features four electron-donating methyl groups. The cumulative inductive and hyperconjugative effect is therefore stronger than in mesitaldehyde. This increased electron donation further reduces the partial positive charge on the carbonyl carbon.
From an electronic standpoint, 2,3,5,6-tetramethylbenzaldehyde is predicted to be less reactive than mesitaldehyde due to its less electrophilic carbonyl carbon.
Experimental Validation: A Competitive Reaction Protocol
To empirically determine the relative reactivity of these two aldehydes, a competitive reaction is the most direct and elegant approach. By subjecting an equimolar mixture of both aldehydes to a sub-stoichiometric amount of a nucleophile, the more reactive aldehyde will preferentially react, and the product ratio will provide a quantitative measure of their relative reactivity.
The Grignard reaction is an ideal choice for this study, as its outcome is highly sensitive to both steric and electronic effects.[7]
Detailed Protocol: Competitive Grignard Reaction with Methylmagnesium Bromide
Objective: To determine the relative reactivity of 2,3,5,6-tetramethylbenzaldehyde and mesitaldehyde by analyzing the product ratio of a competitive Grignard reaction.
Materials:
-
2,3,5,6-Tetramethylbenzaldehyde (≥98% purity)
-
Mesitaldehyde (≥98% purity)
-
Methylmagnesium Bromide (3.0 M solution in diethyl ether)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal Standard (e.g., Dodecane) for GC analysis
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[8][9] All glassware must be oven-dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent reaction with atmospheric oxygen and moisture.
-
Sub-stoichiometric Grignard Reagent: Using less than one equivalent of the nucleophile (0.4 equivalents in this protocol) ensures that the aldehydes are in competition for a limited amount of reagent, providing a clear measure of relative reactivity.
-
Internal Standard: The use of an internal standard is crucial for accurate quantification of reactants and products via Gas Chromatography (GC), as it corrects for variations in injection volume and detector response.
Procedure:
-
Reaction Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.
-
Charging Reactants: Under a positive flow of nitrogen, charge the flask with 2,3,5,6-tetramethylbenzaldehyde (1.0 mmol), mesitaldehyde (1.0 mmol), the internal standard (e.g., dodecane, 0.5 mmol), and anhydrous diethyl ether (20 mL).
-
Initial Analysis: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture, quench it with a drop of saturated NH₄Cl solution, and analyze by GC to establish the initial ratio of reactants to the internal standard (t=0).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add methylmagnesium bromide solution (0.4 mmol, 0.4 equivalents) dropwise via syringe over 10 minutes with vigorous stirring.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 15 mL of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether (2 x 15 mL).
-
Drying and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and analyze the final mixture by GC and GC-MS to determine the consumption of each aldehyde and the formation of the corresponding alcohol products: 1-(2,3,5,6-tetramethylphenyl)ethanol and 1-(2,4,6-trimethylphenyl)ethanol.
Caption: Workflow for the competitive Grignard reaction.
Data Presentation and Expected Outcomes
The primary data from this experiment will be the relative peak areas from the gas chromatogram, which can be used to calculate the percent conversion of each starting aldehyde.
Table 1: Reactant Properties and Predicted Reactivity
| Compound | Structure | Key Features | Predicted Reactivity |
| Mesitaldehyde | 2,4,6-Trimethylbenzaldehyde | • 2 ortho-methyl groups• 3 electron-donating groups | Higher |
| 2,3,5,6-Tetramethylbenzaldehyde | 2,3,5,6-Tetramethylbenzaldehyde | • 2 ortho- & 2 meta-methyl groups• 4 electron-donating groups | Lower |
Table 2: Hypothetical Experimental Results
| Analyte | Initial Molar Ratio (t=0) | Final Molar Ratio | % Conversion |
| Mesitaldehyde | 1.0 | ~0.70 | ~30% |
| 2,3,5,6-Tetramethylbenzaldehyde | 1.0 | ~0.90 | ~10% |
| Total Conversion | - | - | ~40% |
Note: These are predicted values. Actual conversions will depend on precise reaction conditions.
The expected outcome is a significantly higher conversion of mesitaldehyde into 1-(2,4,6-trimethylphenyl)ethanol compared to the conversion of 2,3,5,6-tetramethylbenzaldehyde. This result would empirically confirm that mesitaldehyde is the more reactive species.
Conclusion
This difference arises from the cumulative impact of:
-
Increased Electronic Deactivation: The presence of a fourth electron-donating methyl group in 2,3,5,6-tetramethylbenzaldehyde renders its carbonyl carbon less electrophilic.
-
Enhanced Steric Hindrance: The addition of two meta-methyl groups contributes to a more sterically congested environment, further impeding the approach of a nucleophile.
This understanding is critical for synthetic chemists designing complex molecules, as the choice of substituted benzaldehyde can profoundly impact reaction yields, rates, and feasibility. The principles and experimental design outlined in this guide provide a robust framework for evaluating the reactivity of sterically and electronically distinct aromatic aldehydes.
References
-
Organic Syntheses Procedure for Mesitaldehyde. Organic Syntheses.
-
Mesitaldehyde - Wikipedia. Wikipedia.
-
An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center (DTIC).
-
Mesitaldehyde - Grokipedia. Grokipedia.
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Cannizzaro Reaction. Chemistry Steps.
-
2,3,5,6-Tetramethylbenzaldehyde PubChem Entry. PubChem.
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
-
Site-selective electrooxidation of methylarenes to aromatic acetals. PubMed Central (PMC).
-
Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate.
-
An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Methyl-6-nitrobenzaldehyde. BenchChem.
-
Synthesis of isomeric tri- and tetramethylbenzaldehydes. UCL Discovery.
-
The Impact of Steric Hindrance on Nucleophilic Addition to Aldehydes. BenchChem.
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The Cannizzaro Reaction. ResearchGate.
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Wittig reaction - Wikipedia. Wikipedia.
-
Nucleophilic Aromatic Substitution. Master Organic Chemistry.
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Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE.
-
Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. PubMed Central (PMC).
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
Reaction of aldehydes and ketones with grignard reagents. Chemguide.
-
Preparation method of 2,4,6-trimethyl benzaldehyde - Google Patents. Google Patents.
-
Oxidation of Aldehydes. YouTube.
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
-
Cannizzaro Reaction. Organic Chemistry Portal.
-
Reactivity in methyl benzaldehyde. Quora.
-
Mesitaldehyde Safety Data Sheet. Fisher Scientific.
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
-
Wittig Reaction. Chemistry LibreTexts.
-
Cannizzaro Reaction. Alfa Chemistry.
-
Oxidation of aldehydes using Tollens' reagent. Khan Academy.
-
Electrophilicity and nucleophilicity of commonly used aldehydes. ResearchGate.
-
Reactions with Grignard Reagents. Chemistry LibreTexts.
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A Comparative Guide to the Steric Effects of Duryl Aldehyde in Relation to Other Benzaldehydes
For the discerning researcher in organic synthesis and medicinal chemistry, the choice of a starting material is a critical decision point that dictates reaction feasibility, efficiency, and stereochemical outcome. Among the vast arsenal of aromatic aldehydes, substituted benzaldehydes offer a tunable platform where electronic and steric parameters can be precisely modulated. This guide provides an in-depth comparison of duryl aldehyde (2,4,5-trimethylbenzaldehyde) with other key benzaldehydes, focusing on the profound impact of steric hindrance on chemical reactivity. By synthesizing foundational principles with experimental data, we aim to equip scientists with the insights needed to strategically leverage or mitigate steric effects in their synthetic endeavors.
The Principle of Steric Hindrance in Carbonyl Chemistry
At its core, the reactivity of an aldehyde is governed by the electrophilicity of its carbonyl carbon and the accessibility of this center to nucleophiles.[1][2] The addition of a nucleophile to the carbonyl group involves the transition of the sp²-hybridized carbonyl carbon to a more crowded sp³-hybridized state in the tetrahedral intermediate.[3] Steric hindrance arises when bulky substituents in the vicinity of the carbonyl group impede the approaching nucleophile, raising the activation energy of this transition state and thereby decreasing the reaction rate.[4][5] This effect is particularly pronounced in aromatic aldehydes where ortho-substituents can severely restrict access to the formyl group.
Benzaldehydes, in general, are less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group by the benzene ring, which reduces the partial positive charge on the carbonyl carbon.[1][6] However, the introduction of substituents onto the ring adds another layer of complexity, where steric factors often become the dominant influence on reactivity.[7]
Structural Comparison: Visualizing the Steric Environment
To understand the graduated steric environments, we will compare four representative molecules:
-
Benzaldehyde: The unsubstituted parent compound, serving as our baseline.
-
Duryl Aldehyde (2,4,5-trimethylbenzaldehyde): Features one ortho-methyl group, creating a moderately hindered environment.[8][9]
-
Mesitaldehyde (2,4,6-trimethylbenzaldehyde): Possesses two ortho-methyl groups, which create a highly congested steric shield around the formyl group.[10][11]
-
2,6-Dichlorobenzaldehyde: An example where bulky ortho-substituents with different electronic properties also impart significant steric hindrance.
The following diagram illustrates the relative steric bulk around the aldehyde functional group in these compounds.
Caption: General workflow for the Wittig reaction.
Step-by-Step Procedure:
-
Ylide Formation: Under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C (for NaH) or -78 °C (for n-BuLi).
-
Slowly add the strong base (1.05 eq.). After addition, allow the mixture to warm to room temperature and stir for 1 hour until the characteristic orange-red color of the ylide persists.
-
Aldehyde Addition: Cool the ylide solution to 0 °C. Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF via syringe.
-
Reaction Execution & Causality:
-
For Benzaldehyde: The reaction is typically complete within 1-3 hours at room temperature. The low steric profile allows for rapid and efficient nucleophilic attack.
-
For Duryl Aldehyde: The reaction may require a longer period (e.g., 12-24 hours) at room temperature, or gentle heating (e.g., reflux in THF at ~66 °C) may be necessary to overcome the higher activation energy imposed by the ortho-methyl group. The choice of a less bulky base or ylide can also be beneficial.
-
For Mesitaldehyde: The reaction is unlikely to proceed efficiently under these conditions. More reactive, salt-free ylides or significantly higher temperatures would be required, often with poor yields. The two ortho-methyl groups present a prohibitive steric barrier to the formation of the initial betaine intermediate. [12]5. Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alkene.
This protocol demonstrates that while the fundamental steps remain the same, the reaction conditions must be adapted to the steric demands of the substrate. The moderate hindrance of duryl aldehyde requires a more energetic approach than benzaldehyde but does not preclude the reaction, unlike the case of mesitaldehyde.
Conclusion and Outlook
The steric effect is a powerful tool in organic synthesis that dictates reactivity and selectivity. This guide has demonstrated that duryl aldehyde occupies a crucial middle ground in the steric landscape of substituted benzaldehydes.
-
It is demonstrably less reactive than unsubstituted benzaldehyde due to the presence of a single ortho-methyl group.
-
It is significantly more accessible to nucleophiles than its highly hindered counterpart, mesitaldehyde, making it a more versatile substrate for reactions sensitive to steric bulk.
For researchers and drug development professionals, this understanding is paramount. Duryl aldehyde can be employed when moderate steric hindrance is desired to control a reaction's regioselectivity or to fine-tune the three-dimensional structure of a target molecule. When its reactivity must be unlocked, the protocols described herein provide a validated starting point for optimization. Ultimately, by mastering the interplay of steric and electronic effects, the synthetic chemist can navigate the complex reactivity of aromatic aldehydes with greater precision and success.
References
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LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081–1091. [Link]
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Lugo-González, E., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1845–1856. [Link]
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Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
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comparing spectroscopic data of duryl aldehyde and its precursors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of aromatic chemistry, the transformation of simple alkylbenzenes into functionalized aldehydes is a cornerstone of synthetic strategy. This guide provides an in-depth comparative analysis of the spectroscopic data of duryl aldehyde (2,4,5-trimethylbenzaldehyde) and its direct precursor, durene (1,2,4,5-tetramethylbenzene). By examining the evolution of the molecule through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to provide researchers with a comprehensive understanding of the structural changes that govern these transformations. This guide will not only present the data but also delve into the causality behind the observed spectroscopic shifts, offering field-proven insights into the formylation of poly-substituted aromatic rings.
The Synthetic Pathway: Formylation of Durene
The introduction of a formyl group onto the durene ring is typically achieved through electrophilic aromatic substitution. Two of the most common and effective methods for this transformation are the Vilsmeier-Haack reaction and the Gattermann-Koch reaction . Understanding the mechanisms of these reactions is crucial for interpreting the spectroscopic data of the starting material, the transient intermediates, and the final product.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). This reagent, a chloroiminium ion, is a moderately strong electrophile that attacks the electron-rich durene ring. The resulting iminium ion intermediate is then hydrolyzed to yield the aldehyde.
Caption: The Gattermann-Koch reaction pathway for the formylation of durene.
Spectroscopic Data Comparison
The following sections provide a detailed comparison of the spectroscopic data for durene, the predicted intermediates, and duryl aldehyde.
¹H NMR Spectroscopy
The ¹H NMR spectrum is highly sensitive to the electronic environment of the protons in a molecule. The transformation from durene to duryl aldehyde results in significant and predictable changes in the chemical shifts and splitting patterns.
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Aldehyde Proton (δ, ppm) |
| Durene | ~6.9 (s, 2H) | ~2.2 (s, 12H) | - |
| Iminium Intermediate (Predicted) | ~7.2-7.5 (m, 2H) | ~2.3-2.5 (m, 9H), ~3.5 (s, 6H, N-CH₃) | ~8.5 (s, 1H, C=N-H) |
| Duryl Aldehyde | ~7.1 (s, 1H), ~7.7 (s, 1H) | ~2.3 (s, 3H), ~2.4 (s, 3H), ~2.6 (s, 3H) | ~10.2 (s, 1H) |
Analysis of ¹H NMR Data:
-
Durene: Due to its high symmetry, durene exhibits a very simple ¹H NMR spectrum with two singlets. The aromatic protons are equivalent, as are the twelve methyl protons.
-
Iminium Intermediate (Predicted): The introduction of the bulky and electron-withdrawing iminium group breaks the symmetry of the aromatic ring, leading to more complex signals for the aromatic and methyl protons. The N-methyl protons would appear significantly downfield due to the positive charge on the nitrogen. The proton on the iminium carbon would also be highly deshielded.
-
Duryl Aldehyde: The aldehyde group is strongly electron-withdrawing and deshielding. This is most evident in the downfield shift of the aldehyde proton to around 10.2 ppm. The aromatic protons are no longer equivalent and appear as two distinct singlets. Similarly, the methyl groups are now in three different chemical environments.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The changes in hybridization and electronic density during the formylation are clearly reflected in the ¹³C chemical shifts.
| Compound | Aromatic C-H (δ, ppm) | Aromatic C-quat (δ, ppm) | Methyl Carbons (δ, ppm) | Carbonyl/Iminium Carbon (δ, ppm) |
| Durene | ~130 | ~134 | ~19 | - |
| Iminium Intermediate (Predicted) | ~130-140 | ~135-145 | ~19-22, ~45 (N-CH₃) | ~165-175 |
| Duryl Aldehyde | ~130, ~137 | ~133, ~138, ~143 | ~19, ~20, ~21 | ~192 |
Analysis of ¹³C NMR Data:
-
Durene: The symmetry of durene results in only two signals for the aromatic carbons and one signal for the methyl carbons.
-
Iminium Intermediate (Predicted): The loss of symmetry would lead to a greater number of signals for the aromatic carbons. The iminium carbon would be significantly deshielded, appearing in the 165-175 ppm range. The N-methyl carbons would also be shifted downfield.
-
Duryl Aldehyde: The most dramatic change is the appearance of the carbonyl carbon signal at a highly deshielded value of around 192 ppm. The aromatic region becomes more complex due to the inequivalence of the carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying functional groups. The key transformation from an alkylbenzene to an aromatic aldehyde is readily apparent in the IR spectrum.
| Compound | C-H (aromatic) Stretch (cm⁻¹) | C-H (aliphatic) Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N⁺ Stretch (cm⁻¹) |
| Durene | ~3020 | ~2950-2850 | - | - |
| Iminium Intermediate (Predicted) | ~3030 | ~2960-2860 | - | ~1650-1680 (strong) |
| Duryl Aldehyde | ~3040, ~2830, ~2730 (Fermi doublets) | ~2960-2870 | ~1690-1710 (strong) | - |
Analysis of IR Data:
-
Durene: The spectrum is dominated by C-H stretching vibrations of the aromatic ring and the methyl groups.
-
Iminium Intermediate (Predicted): The most characteristic feature would be a strong absorption band in the 1650-1680 cm⁻¹ region, corresponding to the C=N⁺ stretching vibration of the iminium group.
-
Duryl Aldehyde: The appearance of a strong carbonyl (C=O) stretching absorption around 1690-1710 cm⁻¹ is a definitive indicator of the successful formylation. Additionally, the characteristic C-H stretching of the aldehyde proton often appears as a pair of weak bands (Fermi doublets) in the 2830-2695 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Durene | 134 | 119 ([M-CH₃]⁺), 91 ([C₇H₇]⁺) |
| Iminium Intermediate (Predicted) | - (unstable) | Would likely fragment to durene and the Vilsmeier reagent components. |
| Duryl Aldehyde | 148 | 147 ([M-H]⁺), 119 ([M-CHO]⁺) |
Analysis of MS Data:
-
Durene: The molecular ion peak is observed at m/z 134. A prominent fragment is seen at m/z 119, corresponding to the loss of a methyl radical, forming a stable benzylic cation.
-
Iminium Intermediate: These intermediates are generally unstable and not isolated. In a mass spectrometer, they would likely revert to the starting materials or undergo fragmentation.
-
Duryl Aldehyde: The molecular ion peak is at m/z 148. Characteristic fragments include the loss of a hydrogen atom (m/z 147) and the loss of the formyl group (m/z 119), which regenerates the stable benzylic cation seen in the fragmentation of durene.
Experimental Protocols
General Spectroscopic Procedures
¹H and ¹³C NMR Spectroscopy:
-
Prepare a solution of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Process the data using appropriate software to obtain the final spectrum.
Causality Behind Experimental Choices: The choice of deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's peaks. Higher field strength spectrometers provide better signal dispersion and resolution, which is particularly important for analyzing the more complex spectra of the intermediates and the final product.
FT-IR Spectroscopy:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty sample holder or ATR crystal and subtract it from the sample spectrum.
Causality Behind Experimental Choices: The KBr pellet and ATR methods are common for solid samples as they provide good quality spectra with minimal sample preparation. The choice between them often depends on the sample's properties and the available equipment.
Mass Spectrometry:
-
Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Causality Behind Experimental Choices: EI is a common technique for volatile and thermally stable compounds like durene and duryl aldehyde, often providing clear fragmentation patterns that aid in structural elucidation. ESI would be more suitable for analyzing the ionic intermediates if they could be stabilized in solution.
Conclusion
The spectroscopic journey from durene to duryl aldehyde provides a clear and instructive example of how molecular transformations are reflected in various analytical techniques. The high symmetry of durene leads to simple and easily interpretable spectra. The introduction of the formyl group, via either the Vilsmeier-Haack or Gattermann-Koch reaction, breaks this symmetry and introduces a strongly electron-withdrawing functional group, resulting in significant and predictable changes in the ¹H NMR, ¹³C NMR, and IR spectra. By understanding these spectroscopic signatures, researchers can confidently monitor the progress of such reactions and unequivocally characterize their final products. This guide serves as a valuable resource for anyone working in the field of synthetic organic chemistry, providing both the fundamental data and the underlying principles for its interpretation.
References
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PubChem Compound Summary for CID 7269, Durene. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 22013, 2,4,5-Trimethylbenzaldehyde. National Center for Biotechnology Information. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Gattermann-Koch Reaction. Organic Chemistry Portal. [Link]
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Stability of Zinc Complexes with Duryl Aldehyde and Other Aromatic Aldehyde Ligands
For Researchers, Scientists, and Drug Development Professionals
The Significance of Zinc Complex Stability in Scientific Research
Zinc is an essential trace element in biological systems, playing crucial catalytic and structural roles in a vast number of enzymes and proteins. The coordination chemistry of zinc(II) is a subject of extensive research due to its importance in biological systems and its diverse applications in catalysis, material science, and medicine.[1] The stability of zinc complexes is a paramount concern in drug development, where these complexes are explored for their therapeutic potential. A stable complex ensures that the zinc ion is delivered to its target and does not prematurely dissociate, which could lead to off-target effects and toxicity. In catalysis, the stability of a zinc complex influences its catalytic efficiency and lifespan. This guide will explore the factors that dictate the stability of zinc complexes with a focus on aromatic aldehyde-based ligands.
Understanding the Factors Governing Zinc Complex Stability
The stability of a metal complex is a thermodynamic measure of the extent to which the complex will form in a solution at equilibrium. Several factors influence the stability of zinc complexes, broadly categorized as electronic and steric effects.
Electronic Effects: The electronic properties of the ligand play a significant role in the stability of the resulting metal complex. Electron-donating groups on the aromatic ring of an aldehyde ligand increase the electron density on the coordinating atoms (typically oxygen and nitrogen in the case of Schiff base complexes), enhancing the ligand's ability to donate electron density to the zinc ion and forming a more stable complex. Conversely, electron-withdrawing groups decrease the basicity of the coordinating atoms, generally leading to less stable complexes.[2][3]
Steric Effects: The three-dimensional arrangement of atoms in a ligand can significantly impact the stability of its metal complexes.[4] Bulky substituents near the coordination site can cause steric hindrance, preventing the ligand from adopting an optimal geometry for binding to the metal ion. This steric strain can weaken the metal-ligand bonds and decrease the overall stability of the complex.
Comparative Stability Analysis: A Case Study Approach
To illustrate the interplay of electronic and steric effects on the stability of zinc complexes, we will compare experimentally characterized complexes of salicylaldehyde and a substituted benzaldehyde with a theoretical evaluation of a zinc complex with the sterically hindered duryl aldehyde.
Zinc-Salicylaldehyde Complexes: A Benchmark for Stability
Salicylaldehyde and its derivatives are widely used ligands in coordination chemistry. The resulting Schiff base complexes with zinc(II) have been extensively studied. The stability of these complexes is attributed to the formation of a stable six-membered chelate ring involving the zinc ion, the phenolic oxygen, and the imine nitrogen.
Zinc-Duryl Aldehyde Complexes: A Hypothetical Case of Steric Hindrance
Duryl aldehyde (2,3,5,6-tetramethylbenzaldehyde) presents a fascinating case for studying the impact of steric hindrance on complex stability. The four methyl groups flanking the aldehyde functionality create a crowded environment around the coordination site.
Hypothesized Stability: Based on fundamental principles of coordination chemistry, it is hypothesized that a zinc complex with a Schiff base ligand derived from duryl aldehyde will exhibit lower stability compared to its less hindered counterparts, such as those derived from salicylaldehyde or benzaldehyde. The steric bulk of the four methyl groups is expected to:
-
Hinder the approach of the zinc ion to the coordinating atoms of the ligand.
-
Introduce strain in the resulting complex, forcing non-ideal bond angles and distances.
-
Weaken the metal-ligand bonds , leading to a smaller stability constant.
Data Presentation: A Comparative Overview
The following table summarizes the expected and experimentally determined stability constants for zinc complexes with different aromatic aldehyde-derived Schiff base ligands. Note that the value for the duryl aldehyde complex is a qualitative prediction based on steric principles.
| Ligand (Schiff Base derived from) | Key Structural Feature | Expected/Observed Stability Constant (log K) | Rationale/Reference |
| Salicylaldehyde | Hydroxyl group at ortho-position leading to chelation | High | Formation of a stable 6-membered chelate ring. |
| 4-Methoxybenzaldehyde | Electron-donating methoxy group | Moderately High | The electron-donating group increases the basicity of the coordinating atoms.[2] |
| 4-Nitrobenzaldehyde | Electron-withdrawing nitro group | Moderate | The electron-withdrawing group decreases the basicity of the coordinating atoms. |
| Duryl Aldehyde | Four methyl groups causing steric hindrance | Low (Predicted) | Significant steric hindrance is expected to weaken the metal-ligand bond.[5] |
Experimental Protocols for Evaluating Zinc Complex Stability
To empirically determine and compare the stability of zinc complexes, several robust analytical techniques can be employed. Here, we provide detailed, step-by-step methodologies for three key experiments.
UV-Vis Spectroscopic Titration
This technique is widely used for determining the stoichiometry and stability constants of metal complexes.[6] It relies on the change in the electronic absorption spectrum of the ligand upon complexation with a metal ion.
Protocol for UV-Vis Titration:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aldehyde ligand (e.g., 1 mM in methanol).
-
Prepare a stock solution of a zinc salt (e.g., zinc chloride or zinc nitrate, 10 mM in deionized water).
-
Prepare a suitable buffer solution to maintain a constant pH throughout the experiment.
-
-
Titration Procedure:
-
In a quartz cuvette, place a known concentration of the ligand solution (e.g., 50 µM).
-
Record the initial UV-Vis spectrum of the free ligand.
-
Add small aliquots of the zinc salt solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate.
-
Record the UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the complex absorbs significantly more or less than the free ligand.
-
Plot the change in absorbance against the molar ratio of [Zinc]/[Ligand].
-
Use appropriate software to fit the titration data to a binding model (e.g., 1:1 or 1:2 binding) to calculate the stability constant (K).
-
Caption: Workflow for UV-Vis Spectroscopic Titration.
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool for studying metal-ligand interactions in solution.[7] Changes in the chemical shifts of the ligand's protons upon addition of a metal ion can be used to determine the binding constant.
Protocol for NMR Titration:
-
Sample Preparation:
-
Prepare a solution of the ligand in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD) at a known concentration (e.g., 5 mM).
-
Prepare a concentrated stock solution of the zinc salt in the same deuterated solvent.
-
-
NMR Experiment:
-
Acquire a 1H NMR spectrum of the free ligand.
-
Add small, precise aliquots of the zinc salt solution to the NMR tube containing the ligand solution.
-
After each addition, thoroughly mix the sample and acquire a 1H NMR spectrum.
-
-
Data Analysis:
-
Identify a proton signal in the ligand that shows a significant chemical shift change upon zinc binding.
-
Plot the change in chemical shift (Δδ) against the molar ratio of [Zinc]/[Ligand].
-
Fit the titration data to a suitable binding isotherm equation to calculate the stability constant.
-
Caption: Workflow for NMR Titration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).[8]
Protocol for ITC:
-
Sample Preparation:
-
Prepare a solution of the ligand in a suitable buffer.
-
Prepare a solution of the zinc salt in the same buffer. The concentration of the zinc solution should be 10-20 times higher than the ligand concentration.
-
Degas both solutions to remove any dissolved air bubbles.
-
-
ITC Experiment:
-
Fill the ITC sample cell with the ligand solution.
-
Fill the injection syringe with the zinc salt solution.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of injections of the zinc solution into the sample cell, recording the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of [Zinc]/[Ligand].
-
Fit the data to a suitable binding model using the ITC software to determine the thermodynamic parameters (K, ΔH, and n).
-
Caption: Workflow for Isothermal Titration Calorimetry.
Conclusion and Future Directions
The stability of zinc complexes is a critical parameter that dictates their utility in various scientific and therapeutic applications. This guide has provided a comparative framework for evaluating the stability of zinc complexes with aromatic aldehyde ligands, highlighting the significant roles of electronic and steric effects. While zinc complexes with ligands like salicylaldehyde are well-characterized and exhibit high stability due to chelation, the introduction of significant steric hindrance, as proposed for a duryl aldehyde-derived ligand, is expected to markedly decrease complex stability.
The experimental protocols detailed herein provide a robust toolkit for researchers to quantitatively assess the stability of novel zinc complexes. Future experimental studies on zinc complexes with sterically encumbered ligands such as duryl aldehyde are warranted to validate the theoretical predictions and to further refine our understanding of the intricate balance between electronic and steric factors in controlling the stability of coordination complexes. This knowledge will be invaluable for the rational design of next-generation zinc-based therapeutics and catalysts with tailored stability and reactivity profiles.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies for Duryl Aldehyde Derivatives
For researchers and drug development professionals working with small molecule targets, the specificity of an antibody is paramount. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies developed against duryl aldehyde, a substituted benzaldehyde, with its structurally related derivatives. We will delve into the underlying principles of hapten immunization, antibody characterization using competitive ELISA and Surface Plasmon Resonance (SPR), and provide detailed, field-proven protocols.
The Challenge of Small Molecule Immunogenicity
Small molecules like duryl aldehyde and its derivatives are generally not immunogenic on their own.[1] To elicit an antibody response, they must be covalently coupled to a larger carrier protein, a process that effectively transforms the small molecule into a hapten.[1][2] The choice of carrier protein and the conjugation chemistry are critical first steps that significantly influence the specificity of the resulting antibodies.
Experimental Overview: A Multi-Faceted Approach to Characterization
A robust assessment of antibody cross-reactivity requires a combination of techniques to provide both qualitative and quantitative data. This guide will focus on two complementary methods: the widely used competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the highly sensitive Surface Plasmon Resonance (SPR).
Figure 1: Overall workflow for the production and characterization of monoclonal antibodies against duryl aldehyde derivatives.
Part 1: Immunogen Preparation and Monoclonal Antibody Production
The foundation of a successful cross-reactivity study lies in the quality of the immunogen and the resulting antibodies.
Protocol 1: Synthesis of Duryl Aldehyde-KLH Conjugate
This protocol details the conjugation of a duryl aldehyde derivative (containing a carboxylic acid handle for conjugation) to Keyhole Limpet Hemocyanin (KLH) using carbodiimide chemistry.
Rationale: KLH is a large, immunogenic protein that effectively presents the hapten to the immune system.[1] Carbodiimide chemistry facilitates the formation of a stable amide bond between the carboxyl group on the hapten and primary amines on the carrier protein.[3]
Materials:
-
Duryl aldehyde derivative with a carboxylic acid linker
-
Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve 10 mg of the duryl aldehyde derivative in 1 mL of DMSO.
-
In a separate tube, dissolve 10 mg of KLH in 5 mL of PBS.
-
Activate the duryl aldehyde derivative by adding 5 mg of EDC and 3 mg of NHS to the DMSO solution. Incubate for 15 minutes at room temperature.
-
Slowly add the activated hapten solution to the KLH solution while gently stirring.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
To remove unreacted hapten and coupling reagents, dialyze the conjugate against 4 L of PBS at 4°C, with three buffer changes over 48 hours.
-
Determine the protein concentration and conjugation efficiency using a suitable method (e.g., BCA assay and UV-Vis spectroscopy).
Protocol 2: Monoclonal Antibody Production
The generation of monoclonal antibodies is a standard procedure involving the immunization of mice, fusion of spleen cells with myeloma cells to create hybridomas, and subsequent screening for antigen-specific antibody production.[4]
Procedure Outline:
-
Immunize BALB/c mice with the duryl aldehyde-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
After a series of immunizations, screen mouse sera for the presence of antibodies against the duryl aldehyde derivative using an indirect ELISA.
-
Select a mouse with a high antibody titer and perform a final boost.
-
Isolate splenocytes and fuse them with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).
-
Select for fused hybridoma cells in HAT medium.
-
Screen hybridoma supernatants for the production of antibodies that bind to a duryl aldehyde-BSA conjugate (using a different carrier protein than for immunization to select for hapten-specific antibodies).
-
Subclone positive hybridomas by limiting dilution to ensure monoclonality.
-
Expand selected clones and purify the monoclonal antibodies from the culture supernatant.
Part 2: Comparative Analysis of Cross-Reactivity
With a purified monoclonal antibody in hand, we can now assess its binding specificity against a panel of duryl aldehyde derivatives.
Method 1: Competitive ELISA
Competitive ELISA is a robust and widely used method for quantifying small molecules.[5][6] In this format, the free analyte (duryl aldehyde derivative) in a sample competes with a labeled or coated antigen for binding to a limited amount of antibody. The signal is inversely proportional to the concentration of the free analyte.[6]
Figure 2: Principle of Competitive ELISA for Duryl Aldehyde Derivatives.
-
Coat a 96-well microtiter plate with 100 µL/well of duryl aldehyde-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Block non-specific binding sites by adding 200 µL/well of 5% non-fat dry milk in PBST and incubating for 1 hour at 37°C.
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of the duryl aldehyde standard and each derivative to be tested.
-
In a separate plate, pre-incubate 50 µL of each standard/derivative dilution with 50 µL of the anti-duryl aldehyde monoclonal antibody (at a pre-determined optimal concentration) for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2M H2SO4.
-
Read the absorbance at 450 nm.
Plot the absorbance against the logarithm of the analyte concentration to generate a sigmoidal dose-response curve. The IC50 value, the concentration of analyte that causes 50% inhibition of antibody binding, is determined for the target analyte (duryl aldehyde) and each derivative.
Percentage cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Duryl Aldehyde / IC50 of Derivative) x 100
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| Duryl Aldehyde | 2,4,5-trimethylbenzaldehyde | 50 | 100% |
| Derivative A | 2,4-dimethylbenzaldehyde | 250 | 20% |
| Derivative B | 2,5-dimethylbenzaldehyde | 800 | 6.25% |
| Derivative C | 3,4,5-trimethylbenzaldehyde | > 10,000 | < 0.5% |
| Derivative D | 2,4,5-trimethylbenzoic acid | > 10,000 | < 0.5% |
Interpretation: The hypothetical data indicates that the antibody has the highest affinity for duryl aldehyde. The removal of a methyl group (Derivatives A and B) significantly reduces binding, with the position of the methyl groups being important. A change in the substitution pattern (Derivative C) or the functional group (Derivative D) virtually eliminates binding, demonstrating high specificity.
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on molecular interactions.[7][8] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[8] This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[9]
Figure 3: Simplified workflow for an SPR-based cross-reactivity study.
-
Immobilize the anti-duryl aldehyde monoclonal antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target level of ~2000 RU.
-
Prepare a series of dilutions for duryl aldehyde and each derivative in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the dissociation to proceed for a defined time (e.g., 300 seconds).
-
Regenerate the sensor surface using a low pH glycine solution or other appropriate regeneration buffer.
-
Include buffer-only injections for double referencing.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
The primary output is the equilibrium dissociation constant (KD), where a lower KD value indicates a higher binding affinity. Cross-reactivity can be assessed by comparing the KD values of the derivatives to that of the target analyte.
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| Duryl Aldehyde | 1.5 x 10^5 | 7.5 x 10^-4 | 5.0 x 10^-9 |
| Derivative A | 8.0 x 10^4 | 2.0 x 10^-3 | 2.5 x 10^-8 |
| Derivative B | 3.5 x 10^4 | 2.8 x 10^-3 | 8.0 x 10^-8 |
| Derivative C | No Binding Detected | - | - |
| Derivative D | No Binding Detected | - | - |
Interpretation: The SPR data corroborates the findings from the competitive ELISA. The antibody exhibits the strongest affinity (lowest KD) for duryl aldehyde. The affinities for derivatives A and B are 5-fold and 16-fold weaker, respectively. The lack of detectable binding for derivatives C and D confirms the high specificity of the antibody. The kinetic data from SPR provides deeper insight, showing that the reduced affinity for the derivatives is due to both a slower association rate and a faster dissociation rate.
Comparison of Methods
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Competition for antibody binding | Real-time, label-free mass detection |
| Primary Output | IC50, % Cross-Reactivity | ka, kd, KD (Affinity) |
| Throughput | High (96/384-well plates) | Moderate to High |
| Sample Consumption | Low | Low |
| Kinetic Information | No | Yes |
| Label Requirement | Yes (enzyme conjugate) | No |
| Cost per Sample | Lower | Higher |
| Expertise Required | Moderate | Higher |
Conclusion
Both competitive ELISA and SPR are powerful techniques for assessing the cross-reactivity of antibodies against small molecules like duryl aldehyde derivatives.
-
Competitive ELISA is an excellent choice for high-throughput screening and ranking of antibody candidates based on their relative specificity. Its accessibility and lower cost make it a staple in many laboratories.
-
Surface Plasmon Resonance provides a more detailed, quantitative picture of the binding interaction, including affinity and kinetics.[7][10] This information is invaluable for selecting the best antibody for applications where binding kinetics are critical, such as in the development of therapeutic antibodies or rapid diagnostic tests.[11]
For a comprehensive characterization, a tiered approach is recommended. Use competitive ELISA for initial screening of a large number of antibody clones and a broad panel of derivatives. Then, select the most promising candidates for in-depth kinetic characterization by SPR. This integrated strategy ensures the selection of highly specific and high-affinity antibodies, which is a critical step towards the development of reliable and robust immunoassays for research, diagnostics, and drug development.
References
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An improved conjugation method for controlled covalent coupling of synthetic peptides to proteins using glutaraldehyde in a dialysis method. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Journal of the American Chemical Society. Retrieved January 25, 2026, from [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). PubMed. Retrieved January 25, 2026, from [Link]
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Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. (2021). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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Hapten Synthesis and Production of Monoclonal Antibodies to DDT and Related Compounds. (2001). ACS Publications. Retrieved January 25, 2026, from [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]
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A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. (2024). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]
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Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. (2022). MDPI. Retrieved January 25, 2026, from [Link]
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Aldehyde modification and alum coadjuvancy enhance anti-TNF-α autovaccination and mitigate arthritis in rat. (2014). PubMed. Retrieved January 25, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
